Product packaging for 3-Chloro-6-methylpyridazine(Cat. No.:CAS No. 1121-79-5)

3-Chloro-6-methylpyridazine

货号: B130396
CAS 编号: 1121-79-5
分子量: 128.56 g/mol
InChI 键: PRORLQAJNJMGAR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

3-Chloro-6-methylpyridazine is a member of pyridazines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5ClN2 B130396 3-Chloro-6-methylpyridazine CAS No. 1121-79-5

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

3-chloro-6-methylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2/c1-4-2-3-5(6)8-7-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRORLQAJNJMGAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10280795
Record name 3-Chloro-6-methylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10280795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1121-79-5
Record name 1121-79-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18704
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Chloro-6-methylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10280795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-6-methylpyridazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-6-methylpyridazine (CAS No. 1121-79-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-6-methylpyridazine is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of chemical entities.[1] Its unique structural features, including a reactive chloro group and a methyl-substituted pyridazine (B1198779) ring, make it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals.[1] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis and application, and insights into its role in medicinal chemistry, particularly in the context of neurological disorders.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. The following tables summarize key quantitative data for this compound.

Table 1: Chemical Identifiers and Molecular Properties

PropertyValueSource
CAS Number 1121-79-5[2]
Molecular Formula C₅H₅ClN₂[2]
Molecular Weight 128.56 g/mol [2]
IUPAC Name This compound[2]
SMILES CC1=NN=C(C=C1)Cl[2]
InChI InChI=1S/C5H5ClN2/c1-4-2-3-5(6)8-7-4/h2-3H,1H3[2]
InChIKey PRORLQAJNJMGAR-UHFFFAOYSA-N[2]

Table 2: Physical Properties

PropertyValueSource
Appearance White to yellow to orange powder/crystalChem-Impex
Melting Point 58-62 °CChem-Impex
Boiling Point 257.9 ± 20.0 °C at 760 mmHgChemSrc
Solubility Soluble in Methanol. Soluble in DMSO (≥ 2.5 mg/mL), PEG300, Corn Oil.LabSolutions, MedChemExpress

Table 3: Spectroscopic Data

Spectroscopy TypeData AvailableSource
¹³C NMR Spectra available[3]
¹⁵N NMR Spectrum available[3]
Mass Spectrometry (GC-MS) Data availablePubChem
Infrared (FTIR) Spectra available[3]

Experimental Protocols

Detailed methodologies are critical for the successful application of this compound in a laboratory setting. This section provides a plausible synthesis route and a general protocol for a common cross-coupling reaction.

Synthesis of this compound

Reaction Scheme:

G 3,6-dihydroxy-4-methylpyridazine 3,6-dihydroxy-4-methylpyridazine 3,6-dichloro-4-methylpyridazine (B106839) 3,6-dichloro-4-methylpyridazine 3,6-dihydroxy-4-methylpyridazine->3,6-dichloro-4-methylpyridazine POCl₃, heat This compound This compound 3,6-dichloro-4-methylpyridazine->this compound Reducing Agent (e.g., H₂/Pd-C or other selective dehalogenation)

A plausible synthetic pathway for this compound.

Materials:

  • 4-Methyl-3,6-pyridazinediol

  • Phosphorous oxychloride (POCl₃)

  • Chloroform

  • Aqueous ammonia

  • Brine

  • Magnesium sulfate (B86663) (MgSO₄)

  • Appropriate reducing agent and catalyst (e.g., H₂ gas, Palladium on carbon)

  • Solvent for reduction (e.g., Ethanol, Ethyl acetate)

Procedure:

  • Chlorination: A solution of 4-methyl-3,6-pyridazinediol in phosphorous oxychloride is refluxed for several hours.[4]

  • Work-up: The excess POCl₃ is removed under vacuum. The residue is cooled and carefully added to ice. The mixture is then neutralized with aqueous ammonia.

  • Extraction: The product, 3,6-dichloro-4-methylpyridazine, is extracted with chloroform. The combined organic extracts are washed with brine and dried over MgSO₄.

  • Purification: The solvent is removed in vacuo to yield the crude product, which can be further purified by column chromatography.

  • Selective Dechlorination: The resulting 3,6-dichloro-4-methylpyridazine is then subjected to a selective reduction to remove one of the chlorine atoms. This can be achieved through catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst) or other selective dehalogenation methods. The reaction conditions would need to be carefully controlled to favor the formation of the desired mono-chloro product.

  • Final Purification: The final product, this compound, is purified from the reaction mixture using techniques such as column chromatography or recrystallization.

Suzuki-Miyaura Cross-Coupling Reaction

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds. This allows for the introduction of various aryl or heteroaryl substituents at the 6-position.

G cluster_reactants Reactants cluster_reagents Reagents This compound This compound ReactionMixture ReactionMixture This compound->ReactionMixture Arylboronic acid Arylboronic acid Arylboronic acid->ReactionMixture Pd catalyst (e.g., Pd(PPh₃)₄) Pd catalyst (e.g., Pd(PPh₃)₄) Pd catalyst (e.g., Pd(PPh₃)₄)->ReactionMixture Base (e.g., Na₂CO₃, K₂CO₃) Base (e.g., Na₂CO₃, K₂CO₃) Base (e.g., Na₂CO₃, K₂CO₃)->ReactionMixture Solvent (e.g., DME/water) Solvent (e.g., DME/water) Solvent (e.g., DME/water)->ReactionMixture Heating Heating ReactionMixture->Heating Heat (e.g., 80°C) Workup Workup Heating->Workup Cooling & Extraction Purification Purification Workup->Purification Column Chromatography Final Product Final Product Purification->Final Product 6-Aryl-3-methylpyridazine

A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • Arylboronic acid or its ester derivative

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Sodium carbonate, Potassium carbonate)

  • Solvent system (e.g., a mixture of DME and water)

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a reaction vessel, add this compound, the arylboronic acid (typically 1.1-1.5 equivalents), the base (typically 2-3 equivalents), and the palladium catalyst (typically 1-5 mol%).

  • Inert Atmosphere: The vessel is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) multiple times to remove oxygen.

  • Solvent Addition: Degassed solvent is added to the reaction mixture.

  • Reaction: The mixture is heated (typically to 80-100 °C) and stirred until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica (B1680970) gel.

Applications in Drug Discovery and Development

The pyridazine scaffold is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of pyridazine have demonstrated a wide range of pharmacological activities, including effects on the central nervous system.[5][6]

Role in Neurological Disorders

Research has indicated that certain pyridazine derivatives can act as neuroprotective agents.[6] One of the mechanisms of action for some pyridazine compounds involves the activation of Excitatory Amino Acid Transporter 2 (EAAT2).[6] EAAT2 is crucial for clearing glutamate (B1630785) from the synaptic cleft, and its dysfunction is implicated in various neurological conditions. The activation of EAAT2 can help restore normal glutamate homeostasis and provide neuroprotection.[6] While direct studies on this compound's effect on specific signaling pathways are limited in the available literature, its utility as a precursor for more complex pyridazine derivatives suggests its importance in the synthesis of potential therapeutics for neurological disorders.

G This compound This compound Synthetic Modifications Synthetic Modifications This compound->Synthetic Modifications e.g., Suzuki Coupling Pyridazine Derivatives Pyridazine Derivatives Synthetic Modifications->Pyridazine Derivatives Biological Target Biological Target Pyridazine Derivatives->Biological Target e.g., EAAT2 Activation Therapeutic Effect Therapeutic Effect Biological Target->Therapeutic Effect Neuroprotection

Logical relationship from starting material to therapeutic effect.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory environment.

Table 4: Hazard and Safety Information

CategoryInformationSource
GHS Pictograms Corrosion, HarmfulPubChem
Signal Word DangerPubChem
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H318 (Causes serious eye damage)PubChem
Precautionary Statements P261, P280, P302+P352, P305+P351+P338PubChem
Personal Protective Equipment Dust mask type N95 (US), Eyeshields, Faceshields, GlovesSigma-Aldrich
Storage Store in a cool, dry place. Keep container tightly closed in a dry and well-ventilated place. Air sensitive.LabSolutions

Conclusion

This compound is a compound of significant interest to the scientific community, particularly those involved in medicinal chemistry and drug development. Its well-defined chemical and physical properties, coupled with its reactivity as a synthetic intermediate, make it a valuable tool for creating novel molecules with potential therapeutic applications. The protocols and information provided in this guide are intended to support researchers in the safe and effective use of this versatile building block. As research into pyridazine derivatives continues, the importance of this compound in the discovery of new treatments for a range of diseases, including neurological disorders, is likely to grow.

References

physicochemical properties of 3-Chloro-6-methylpyridazine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-6-methylpyridazine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core , a versatile heterocyclic compound.[1] As a key intermediate and building block in the synthesis of pharmaceuticals and agrochemicals, a thorough understanding of its properties is crucial for its effective application in research and development.[1] This guide summarizes key quantitative data, outlines detailed experimental protocols for property determination, and illustrates the logical interplay of these characteristics.

Core Physicochemical Data

The fundamental are summarized below. These values are essential for predicting its behavior in various chemical and biological systems.

PropertyValueSource(s)
Molecular Formula C₅H₅ClN₂[1][2][3][4][5]
Molecular Weight 128.56 g/mol [1][2][3][4][5]
Appearance White to yellow to orange powder/crystal[1]
Melting Point 58-62 °C[1][2][4]
Boiling Point 257.9 ± 20.0 °C at 760 mmHg[3]
Density 1.234 ± 0.06 g/cm³ (Predicted)[4]
Solubility Soluble in Methanol and DMSO[4][6]
pKa 1.26 ± 0.10 (Predicted)[4]
LogP 0.56[3]

Experimental Protocols

The following sections detail generalized, standard laboratory protocols for determining the key physicochemical properties of a solid organic compound like this compound. These methodologies provide a foundation for reproducible and accurate characterization.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity.[7][8] For a pure crystalline solid, it is recorded as a sharp temperature range.[7]

Methodology:

  • Sample Preparation: A small amount of the dry, powdered this compound is placed on a clean, dry surface. The open end of a glass capillary tube is tapped into the powder.[8][9] The tube is then inverted and gently tapped to pack the solid into the sealed end, aiming for a sample height of 1-2 mm.[8]

  • Apparatus Setup: The packed capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[8] This assembly is placed in a heating apparatus, such as a Thiele tube containing mineral oil or an automated digital melting point apparatus (e.g., Mel-Temp).[7]

  • Measurement: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[7][9]

  • Data Recording: Two temperatures are recorded: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample has completely liquefied.[7][10] The melting point is reported as the range T1-T2.

Boiling Point Determination (Micro-Reflux Method)

This method is suitable for determining the boiling point of small quantities of a liquid. Since this compound is a solid at room temperature, it would first need to be melted.

Methodology:

  • Sample Preparation: A small amount (approx. 0.5 mL) of the molten sample is placed into a small test tube.[11]

  • Apparatus Setup: A thermometer is clamped such that its bulb is positioned about 1 cm above the surface of the liquid.[11] The test tube is placed in a heating block.

  • Measurement: The sample is heated gently until it boils and a ring of condensing vapor (refluxing) is observed on the walls of the test tube.[11] The thermometer bulb should be positioned at the level of this reflux ring for an accurate measurement.

  • Data Recording: Once the liquid is gently refluxing, the temperature reading on the thermometer will stabilize. This stable temperature is recorded as the boiling point.[11] It is crucial to record the atmospheric pressure at the time of measurement, as boiling point is pressure-dependent.[12]

Solubility Determination

Solubility is qualitatively and quantitatively determined to understand a compound's behavior in various solvents, which is critical for reaction setup, purification, and formulation.[13][14]

Methodology:

  • Solvent Selection: A range of solvents of varying polarity (e.g., water, ethanol, methanol, DMSO, ethyl acetate, hexane) are selected.

  • Qualitative Assessment: To a small test tube, add approximately 25 mg of this compound.[15] Add 0.75 mL of the chosen solvent in small portions, shaking vigorously after each addition.[15] Observe if the solid dissolves completely. Record the substance as "soluble," "sparingly soluble," or "insoluble."

  • Quantitative Assessment (Shake-Flask Method): a. An excess amount of the solid compound is added to a known volume of the solvent in a sealed flask. b. The flask is agitated (e.g., in a shaker bath) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[16] c. The saturated solution is filtered to remove any undissolved solid. d. The concentration of the compound in the clear filtrate is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC. This concentration represents the equilibrium solubility.[16]

pKa Determination (Potentiometric Titration)

The pKa, or acid dissociation constant, is fundamental to understanding the ionization state of a compound at a given pH. This is critical for predicting its absorption and distribution in biological systems.

Methodology:

  • Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent (often a water/co-solvent mixture) to create a solution of known concentration (e.g., 1 mM).[17]

  • Apparatus Setup: The solution is placed in a beaker with a magnetic stir bar. A calibrated pH electrode is immersed in the solution.[17]

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), added in small, precise increments.[17][18]

  • Data Collection: The pH of the solution is recorded after each addition of the titrant, once the reading has stabilized.[17]

  • Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve. Specifically, the pKa is equal to the pH at the half-equivalence point, where half of the compound has been neutralized.[18]

LogP Determination (Shake-Flask Method)

The partition coefficient (LogP) measures a compound's lipophilicity by quantifying its distribution between an organic solvent (typically n-octanol) and an aqueous phase.[19] It is a key predictor of a drug's membrane permeability and ADME properties.

Methodology:

  • Phase Preparation: Equal volumes of n-octanol and an aqueous buffer (typically phosphate-buffered saline at pH 7.4) are mixed and allowed to saturate each other for at least 24 hours.[20][21] The phases are then separated.

  • Partitioning: A known amount of this compound is dissolved in one of the pre-saturated phases. This solution is then mixed with an equal volume of the other pre-saturated phase in a separatory funnel.

  • Equilibration: The mixture is shaken vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached.[21] The funnel is then left undisturbed to allow the two phases to separate completely.

  • Analysis: The concentration of the compound in each phase (n-octanol and aqueous) is accurately measured using an appropriate analytical method like HPLC-UV.[20]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.[19]

Logical Relationships of Physicochemical Properties

The interplay between physicochemical properties determines the overall behavior and suitability of a compound for a specific application, particularly in drug development. The following diagram illustrates these critical relationships.

Physicochemical_Properties cluster_core Core Properties cluster_physical Physical State & Thermal Properties cluster_solution Solution Behavior cluster_application Application & Biological Relevance Mol_Structure Molecular Structure (C₅H₅ClN₂) Mol_Weight Molecular Weight (128.56 g/mol) Mol_Structure->Mol_Weight Determines Melting_Point Melting Point (58-62 °C) Mol_Structure->Melting_Point Influences Boiling_Point Boiling Point (~258 °C) Mol_Structure->Boiling_Point Influences Solubility Aqueous Solubility Mol_Structure->Solubility Influences pKa pKa (Ionization) (~1.26) Mol_Structure->pKa Influences LogP LogP (Lipophilicity) (0.56) Mol_Structure->LogP Influences Formulation Formulation Development Melting_Point->Formulation Affects solid dosage forms Absorption Absorption / Permeability Solubility->Absorption Rate-limiting step Solubility->Formulation Dictates solvent choice Bioavailability Oral Bioavailability Solubility->Bioavailability pKa->Solubility pH-dependent LogP->Solubility Impacts aqueous vs. lipid solubility LogP->Absorption Key factor for membrane crossing Absorption->Bioavailability Formulation->Bioavailability

Caption: Logical flow from core structure to properties influencing drug development.

References

A Technical Guide to 3-Chloro-6-methylpyridazine for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of 3-Chloro-6-methylpyridazine, a heterocyclic compound of significant interest in the fields of pharmaceutical and agrochemical research. This document outlines its chemical properties, applications, and general experimental considerations for its use in a laboratory setting.

Core Chemical and Physical Properties

This compound is a pyridazine (B1198779) derivative characterized by the presence of a chloro and a methyl group on the pyridazine ring.[1] These substitutions enhance its reactivity, making it a valuable intermediate in the synthesis of more complex molecules.[1]

Below is a summary of its key quantitative properties:

PropertyValueSource
Molecular FormulaC5H5ClN2[1][2][3][4]
Molecular Weight128.56 g/mol [1][2][3][4]
CAS Number1121-79-5[2][3]
Melting Point58 - 62 °C[1][3]
AppearanceWhite to yellow to orange powder/crystal[1]

Applications in Research and Development

This compound serves as a crucial building block in several areas of chemical synthesis and life science research:

  • Pharmaceutical Development: It is a key intermediate in the synthesis of various pharmaceuticals, with notable applications in the development of drugs targeting neurological disorders.[1]

  • Agrochemicals: The compound is utilized in the formulation of herbicides and fungicides to improve crop protection.[1]

  • Biochemical Research: Researchers use this compound to investigate enzyme interactions and metabolic pathways.[1]

  • Material Science: It is also explored for its potential in creating advanced materials, such as specialized coatings and polymers.[1]

Conceptual Workflow: Derivative Synthesis and Screening

The following diagram illustrates a generalized workflow for the synthesis and screening of novel derivatives of this compound in a drug discovery context. This process highlights the logical progression from a starting material to a potential lead compound.

cluster_0 Synthesis Phase cluster_1 Screening Phase start This compound (Starting Material) reaction Chemical Reaction (e.g., Suzuki Coupling, Nucleophilic Substitution) start->reaction Reactants, Catalysts product Library of Novel Derivatives reaction->product Purification assay High-Throughput Screening (Biological Assays) product->assay Compound Library hit Identification of 'Hits' (Active Compounds) assay->hit Data Analysis lead Lead Optimization hit->lead SAR Studies

A generalized workflow for drug discovery using this compound.

Experimental Protocols and Handling

Given its role as a reactive intermediate, proper handling and storage of this compound are essential.

Storage and Handling:

  • Storage: Store in a cool, dry place, typically between 2 - 8 °C.[1] For long-term storage of stock solutions, -80°C (up to 6 months) or -20°C (up to 1 month) in a sealed, moisture-free environment is recommended.[5]

  • Safety: The compound is harmful if swallowed and causes skin and serious eye irritation.[2] It may also cause an allergic skin reaction.[2] Appropriate personal protective equipment (PPE), including gloves, eye shields, and a dust mask, should be used.[3]

General Protocol for Stock Solution Preparation:

The following is a generalized protocol for preparing a stock solution for in vivo or in vitro experiments, based on common methodologies. Researchers should adapt this protocol based on their specific experimental needs and solubility tests.

  • Initial Solubilization: Begin by dissolving this compound in a minimal amount of an organic solvent such as Dimethyl Sulfoxide (DMSO).[5]

  • Addition of Surfactants/Co-solvents: To improve solubility and stability in aqueous solutions, other solvents can be added sequentially. For example, after initial dissolution in DMSO, PEG300 can be added, followed by a surfactant like Tween-80.[5]

  • Aqueous Phase Addition: The final step involves the addition of a saline or buffer solution to reach the desired final concentration.[5]

  • Dissolution Assistance: If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid in complete dissolution.[5]

  • Storage: Once prepared, the solution should be aliquoted and stored appropriately to prevent degradation from repeated freeze-thaw cycles.[5]

References

An In-depth Technical Guide to the Solubility of 3-Chloro-6-methylpyridazine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-Chloro-6-methylpyridazine, a key intermediate in pharmaceutical and agrochemical synthesis. Understanding its solubility is critical for optimizing reaction conditions, purification processes, and formulation development. This document summarizes known solubility data, provides a detailed experimental protocol for solubility determination, and visualizes the experimental workflow.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of common organic solvents is not extensively available in published literature. However, based on available information, the following qualitative and semi-quantitative data has been compiled.

Solvent/SystemTemperatureSolubilityCitation
Dimethyl Sulfoxide (DMSO)Not Specified100 mg/mL[1]
MethanolNot SpecifiedSlightly Soluble
10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineNot Specified≥ 2.5 mg/mL[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)Not Specified≥ 2.5 mg/mL[1]
10% DMSO, 90% Corn OilNot Specified≥ 2.5 mg/mL[1]

Note: "Slightly Soluble" is a qualitative descriptor and does not provide a specific concentration.

The limited availability of public, quantitative data underscores the importance of empirical determination of solubility for specific applications. The following section provides a detailed protocol for this purpose.

Experimental Protocol: Gravimetric Method for Solubility Determination

The gravimetric method is a reliable and straightforward technique for determining the solubility of a solid compound in a liquid solvent. It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solid solute.

Materials and Equipment
  • This compound (solute)

  • Organic solvent of interest

  • Analytical balance (accurate to ±0.0001 g)

  • Thermostatic shaker or water bath

  • Conical flasks with stoppers

  • Volumetric flasks

  • Pipettes

  • Syringe filters (chemically compatible with the solvent)

  • Pre-weighed evaporation dishes or vials

  • Drying oven

  • Desiccator

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a conical flask containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the flask to prevent solvent evaporation.

    • Place the flask in a thermostatic shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient time to reach equilibrium. This can range from several hours to days, depending on the solvent and the compound. It is advisable to periodically analyze samples until the concentration of the solute remains constant over time.

  • Sample Collection and Filtration:

    • Once equilibrium is reached, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette. To avoid drawing up solid particles, it is recommended to use a syringe fitted with a chemically resistant filter (e.g., PTFE).

    • Transfer the clear, saturated solution to a pre-weighed evaporation dish.

  • Solvent Evaporation:

    • Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The temperature should be below the boiling point of the solute and its decomposition temperature. A gentle stream of inert gas (e.g., nitrogen) can be used to accelerate evaporation.

    • Continue heating until the solute is completely dry and a constant weight is achieved.

  • Weighing and Calculation:

    • Cool the evaporation dish containing the dry solute in a desiccator to prevent moisture absorption.

    • Weigh the dish with the dried solute on an analytical balance.

    • The solubility (S) can be calculated using the following formula:

    S ( g/100 mL) = [(Weight of dish + solute) - (Weight of empty dish)] / (Volume of solution taken in mL) * 100

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the gravimetric method for determining the solubility of this compound.

experimental_workflow prep Preparation of Saturated Solution equilibration Equilibration (Thermostatic Shaker) prep->equilibration Agitate at constant temp filtration Sample Collection & Filtration equilibration->filtration Withdraw supernatant evaporation Solvent Evaporation (Drying Oven) filtration->evaporation Transfer to pre-weighed dish weighing Weighing of Dried Solute evaporation->weighing Cool in desiccator calculation Solubility Calculation weighing->calculation Use final and initial weights

Gravimetric Method Workflow

This guide provides the available solubility data for this compound and a detailed protocol for its experimental determination. For drug development and process chemistry, it is highly recommended that researchers determine the solubility in their specific solvent systems and conditions of interest to ensure accurate and reproducible results.

References

Theoretical Insights into the Molecular Structure of 3-Chloro-6-methylpyridazine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical studies conducted on the molecular structure of 3-Chloro-6-methylpyridazine. While comprehensive theoretical data on the precise molecular geometry and vibrational frequencies of this compound is not extensively available in published literature, this guide synthesizes the existing research on its electronic structure and leverages detailed computational data from the closely related analogue, 3-Chloro-6-methoxypyridazine (B157567), to provide a thorough understanding of its structural characteristics. This approach allows for a robust comparative analysis, offering valuable insights for researchers in medicinal chemistry and materials science.

Computational Studies on this compound

A known theoretical investigation into the electronic structure of this compound was performed as part of a study on corrosion inhibition.[1] This research utilized Density Functional Theory (DFT) to model the molecule and understand its electronic properties.

Experimental Protocols: Computational Methodology

The quantum chemical computations were carried out using the DMol³ module within the Materials Studio software. The electronic structure calculations were performed using the Perdew–Wang (PW) local correlation density functional, and the DND basis set was employed. A Mulliken population analysis was used to investigate the charge distribution within the molecule.[1]

Molecular Geometry

Due to the absence of published, detailed theoretical data on the optimized geometry of this compound, we present the calculated geometric parameters for the closely related molecule, 3-Chloro-6-methoxypyridazine. These calculations were performed using DFT with the B3LYP functional and the 6-311G(d,p) basis set.[2][3] The structural similarity between the methyl and methoxy (B1213986) groups in this context allows for these values to serve as a reasonable approximation for the bond lengths and angles in this compound.

Table 1: Theoretical Bond Lengths of 3-Chloro-6-methoxypyridazine [2][3]

BondBond Length (Å)
N1-N21.336
N1-C61.332
N2-C31.333
C3-C41.401
C4-C51.373
C5-C61.409
C3-Cl71.745
C6-O81.347
O8-C91.438

Table 2: Theoretical Bond Angles of 3-Chloro-6-methoxypyridazine [2][3]

AngleBond Angle (°)
N2-N1-C6120.3
N1-N2-C3120.3
N2-C3-C4121.2
C3-C4-C5118.9
C4-C5-C6118.9
N1-C6-C5120.4
N2-C3-Cl7116.1
C4-C3-Cl7122.7
N1-C6-O8115.6
C5-C6-O8124.0
C6-O8-C9117.8

Electronic Properties

The electronic properties of this compound have been investigated, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[1] These frontier orbitals are crucial in determining the molecule's reactivity and its potential as an electron donor or acceptor. The optimized structure, along with the HOMO and LUMO electron density distributions, are visualized in the study by Awe et al. (2015). The regions of high HOMO density indicate the sites susceptible to electrophilic attack, while the LUMO distribution highlights the areas prone to nucleophilic attack.[1]

Vibrational Analysis

Table 3: Selected Theoretical Vibrational Frequencies of 3-Chloro-6-methoxypyridazine [2][3]

ModeWavenumber (cm⁻¹)Assignment
ν(C-H)3080Aromatic C-H stretch
ν(C-H)3050Methyl C-H stretch
ν(C=N)1580Pyridazine ring stretch
ν(C=C)1560Pyridazine ring stretch
δ(C-H)1250In-plane C-H bend
ν(C-O)1200C-O stretch
ν(C-Cl)750C-Cl stretch

Logical Workflow for Theoretical Structural Analysis

The following diagram illustrates a typical workflow for the theoretical analysis of a molecular structure, from initial computational setup to the final comparison with experimental data.

theoretical_workflow cluster_setup Computational Setup cluster_calculation Quantum Chemical Calculations cluster_analysis Data Analysis cluster_validation Validation mol_selection Molecule Selection (this compound) method_selection Method Selection (e.g., DFT/B3LYP) mol_selection->method_selection basis_set Basis Set Selection (e.g., 6-311G(d,p)) method_selection->basis_set geom_opt Geometry Optimization basis_set->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc electronic_prop Electronic Property Calculation (HOMO, LUMO) geom_opt->electronic_prop structural_params Extract Structural Parameters (Bond Lengths, Angles) geom_opt->structural_params vibrational_assign Assign Vibrational Modes freq_calc->vibrational_assign electronic_analysis Analyze Electronic Structure electronic_prop->electronic_analysis exp_comparison Comparison with Experimental Data (X-ray, IR, Raman) structural_params->exp_comparison vibrational_assign->exp_comparison report Generate Report electronic_analysis->report exp_comparison->report

Caption: Logical workflow for theoretical molecular structure analysis.

Conclusion

This technical guide has summarized the available theoretical knowledge on the structure of this compound. While a dedicated, comprehensive computational study on this specific molecule is yet to be published, the existing research on its electronic structure provides valuable insights into its reactivity. Furthermore, the detailed theoretical data for the closely related 3-Chloro-6-methoxypyridazine serves as a robust proxy for understanding its geometric and vibrational properties. This compiled information is intended to be a valuable resource for researchers and professionals in the fields of drug discovery and materials science, aiding in the prediction of molecular behavior and the design of new chemical entities.

References

The Biological Nexus: An In-depth Technical Guide to the Bioactivity of 3-Chloro-6-methylpyridazine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridazine (B1198779) scaffold, a six-membered aromatic ring containing two adjacent nitrogen atoms, represents a privileged structure in medicinal chemistry. Its unique electronic properties and synthetic tractability have led to the development of a plethora of derivatives with a broad spectrum of biological activities. Among these, 3-Chloro-6-methylpyridazine serves as a crucial starting material and a key structural motif in the generation of novel bioactive molecules. This technical guide provides a comprehensive overview of the biological activities of this compound analogs, focusing on their anticancer, antimicrobial, and kinase inhibitory properties. Detailed experimental protocols and visualizations of key signaling pathways are included to facilitate further research and drug development endeavors.

Anticancer Activity

Analogs of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of human cancer cell lines. The primary mechanism of action often involves the inhibition of key cellular processes such as cell cycle progression and the induction of apoptosis.

In Vitro Cytotoxicity

The anticancer potential of pyridazine derivatives is typically assessed through in vitro cytotoxicity assays, with the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay being a widely used method to determine the half-maximal inhibitory concentration (IC50) of a compound.

Table 1: In Vitro Anticancer Activity of 3-Substituted-6-aryl Pyridazine Analogs

Compound IDCancer Cell LineIC50 (µM)Reference
PDZ-1 HCT-116 (Colon)8.00 ± 0.12[1]
MCF-7 (Breast)21.22 ± 0.33[1]
HepG-2 (Liver)58.98 ± 0.33[1]
PDZ-2 HCT-116 (Colon)47.56 ± 0.67[1]
MCF-7 (Breast)41.07 ± 0.58[1]
HepG-2 (Liver)17.78 ± 0.58[1]
PDZ-3 T-47D (Breast)0.43 ± 0.01
MDA-MB-231 (Breast)0.99 ± 0.03
PDZ-4 A498 (Renal)97.91 (% inhibition)[2]
T-47D (Breast)79.98 (% inhibition)[2]

Note: The specific structures of PDZ-1, PDZ-2, PDZ-3, and PDZ-4 are analogs of this compound where the chloro and methyl groups are substituted.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the determination of the cytotoxic effects of pyridazine compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HCT-116, MCF-7, HepG-2)

  • Complete growth medium (e.g., DMEM supplemented with 10% FBS)

  • Pyridazine compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the pyridazine compounds. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding Seed Cancer Cells in 96-well plate compound_prep Prepare Serial Dilutions of Pyridazine Analogs treatment Treat Cells with Compounds compound_prep->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate for 4 hours (Formazan Formation) mtt_addition->formazan_formation solubilization Add Solubilization Solution formazan_formation->solubilization read_absorbance Read Absorbance at 570 nm solubilization->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50

Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity

Derivatives of this compound have also been investigated for their potential as antimicrobial agents against a variety of bacterial and fungal strains.

In Vitro Antimicrobial Susceptibility

The antimicrobial efficacy is often determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Table 2: Antimicrobial Activity of this compound Analogs

Compound IDMicroorganismMIC (µg/mL)Reference
PDZ-Amine-1 Staphylococcus aureus12.5[3]
Escherichia coli25[3]
PDZ-Fung-1 Gibberella zeae>50[4]
Fusarium oxysporum>50[4]
Cercospora mandshurica>50[4]
3-Alkylpyridine Analog Methicillin-resistant Staphylococcus aureus (MRSA)0.98 - 3.9[5]

Note: The specific structures of the tested compounds are analogs of this compound.

Experimental Protocol: Kirby-Bauer Disk Diffusion Assay

This method provides a qualitative assessment of antimicrobial activity.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton agar (B569324) (for bacteria) or Sabouraud Dextrose agar (for fungi)

  • Sterile filter paper disks (6 mm)

  • Pyridazine compounds

  • Sterile swabs, forceps, and incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

  • Plate Inoculation: Uniformly streak the microbial suspension onto the agar plate using a sterile swab.

  • Disk Application: Impregnate sterile filter paper disks with a known concentration of the pyridazine compound and place them on the inoculated agar surface.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 28°C for 48-72 hours for fungi.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where microbial growth is inhibited.

Kirby_Bauer_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis inoculum_prep Prepare Standardized Microbial Inoculum plate_inoculation Inoculate Agar Plate inoculum_prep->plate_inoculation disk_prep Impregnate Disks with Pyridazine Analogs disk_placement Place Disks on Inoculated Plate disk_prep->disk_placement incubation Incubate Plates disk_placement->incubation measure_zone Measure Zone of Inhibition (mm) incubation->measure_zone interpret_results Interpret Results as Susceptible/Resistant measure_zone->interpret_results

Workflow for the Kirby-Bauer disk diffusion assay.

Kinase Inhibitory Activity

A significant area of research for pyridazine derivatives is their role as kinase inhibitors. Kinases are crucial enzymes in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. Pyridazine-based compounds have been shown to target several kinase families.

Targeted Signaling Pathways

Pyridazine analogs have been reported to inhibit kinases involved in critical signaling pathways such as the Transforming Growth Factor-beta (TGF-β) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways.

The TGF-β signaling pathway is involved in a multitude of cellular processes, including proliferation, differentiation, and apoptosis.[6] Its aberrant activation is implicated in cancer and fibrosis.

TGF_beta_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β Ligand TGFbRII TGF-βRII TGFb->TGFbRII TGFbRI TGF-βRI TGFbRII->TGFbRI Recruits & Phosphorylates SMAD23 SMAD2/3 TGFbRI->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Transcription Gene Transcription (e.g., cell cycle arrest, apoptosis) SMAD_complex->Transcription Pyridazine_Inhibitor Pyridazine Analog (ALK5 Inhibitor) Pyridazine_Inhibitor->TGFbRI Inhibits

TGF-β signaling pathway and pyridazine inhibition.

The JAK/STAT pathway is a primary signaling cascade for numerous cytokines and growth factors, playing a key role in immunity and cell proliferation.[7][8] Constitutive activation of this pathway is a common feature in various cancers and inflammatory disorders.

JAK_STAT_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates pJAK p-JAK STAT STAT pJAK->STAT Phosphorylates pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Gene_Expression Gene Expression (e.g., proliferation, inflammation) STAT_dimer->Gene_Expression Pyridazine_Inhibitor Pyridazine Analog (JAK Inhibitor) Pyridazine_Inhibitor->JAK Inhibits

JAK/STAT signaling pathway and pyridazine inhibition.
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures kinase activity by quantifying the amount of ADP produced during a kinase reaction.

Materials:

  • Kinase of interest (e.g., ALK5, JAK2)

  • Kinase-specific substrate

  • ATP

  • Pyridazine compounds

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White opaque 96-well plates

  • Luminometer

Procedure:

  • Kinase Reaction: Set up the kinase reaction in the wells of a 96-well plate, including the kinase, substrate, ATP, and various concentrations of the pyridazine inhibitor.

  • ADP-Glo™ Reagent Addition: After the kinase reaction, add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The signal is proportional to the ADP concentration and inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Conclusion

This compound and its analogs represent a versatile and promising class of heterocyclic compounds with a wide range of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and kinase inhibitory agents underscores their potential for the development of novel therapeutics. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of medicinal chemistry and drug discovery. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the design of more potent and selective drug candidates.

References

3-Chloro-6-methylpyridazine reaction mechanism fundamentals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reaction Mechanism Fundamentals of 3-Chloro-6-methylpyridazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Its pyridazine (B1198779) core, an electron-deficient aromatic system, coupled with a reactive chlorine atom, makes it a versatile building block for the synthesis of more complex molecules. The chlorine atom at the 3-position serves as a competent leaving group, enabling a variety of transformations. This guide provides an in-depth exploration of the core reaction mechanisms involving this compound, with a focus on nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

Aromatic rings, typically nucleophilic, can undergo nucleophilic substitution when substituted with strong electron-withdrawing groups, which activate the ring by making it electron-deficient.[2] The pyridazine ring, with its two adjacent nitrogen atoms, is inherently electron-deficient, facilitating nucleophilic attack even without additional activating groups. The SNAr reaction is a primary pathway for the functionalization of this compound.

Core Mechanism: Addition-Elimination

The SNAr mechanism proceeds via a two-step addition-elimination sequence.[2][3]

  • Nucleophilic Addition : A nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2] The negative charge is delocalized, with the electronegative nitrogen atoms of the pyridazine ring playing a key role in its stabilization.

  • Elimination of Leaving Group : The aromaticity of the ring is restored by the elimination of the chloride leaving group.

Unlike SN2 reactions, SNAr does not involve a backside attack.[2] The reactivity of the halide as a leaving group in SNAr reactions is often F > Cl > Br > I, which is opposite to the trend in SN1 and SN2 reactions, because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by a more electronegative halogen.[2][4]

SNAr_Mechanism General S_N_Ar Reaction Mechanism sub This compound + Nucleophile (Nu⁻) mc Meisenheimer Complex (Resonance Stabilized Intermediate) sub->mc Addition (Rate-determining step) prod Substituted Product + Chloride (Cl⁻) mc->prod Elimination (Restores Aromaticity)

SNAr reaction pathway for this compound.
Quantitative Data for SNAr Reactions

The following table summarizes representative SNAr reactions with pyridazine substrates.

NucleophileSubstrateConditionsYield (%)Reference
Ammonia (B1221849) Water3,6-DichloropyridazineSolvent, 30-180 °C, 5-26 hN/A[5]
Sodium Methoxide3-Amino-6-chloropyridazine (B20888)Methanol, Sealed Tube, 160 °C, 24 h85.7[6]
Ammonia3,6-DichloropyridazineWater-soluble polyether, 50-110 °CN/A[7]
Experimental Protocol: Synthesis of 3-Amino-6-methylpyridazine

This protocol is adapted from procedures for the amination of related chloropyridazines.[5][7]

  • Reactor Setup : To a sealed pressure vessel, add this compound (1.0 eq) and a suitable solvent such as 1,4-dioxane (B91453) or a water-soluble polyether (e.g., diethylene glycol dimethyl ether).

  • Reagent Addition : Add aqueous ammonia (e.g., 28-30% solution) (5.0-7.0 eq).

  • Reaction : Seal the vessel and heat the mixture to 120-150 °C with vigorous stirring. Monitor the reaction progress using TLC or LC-MS. The reaction time can range from 12 to 24 hours.

  • Workup : After cooling to room temperature, carefully vent the vessel. Transfer the reaction mixture to a separatory funnel and dilute with ethyl acetate (B1210297). Wash the organic layer with water and then with brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or silica (B1680970) gel column chromatography to yield the pure 3-amino-6-methylpyridazine.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For a relatively unreactive substrate like an aryl chloride, the choice of a palladium catalyst with electron-rich, bulky phosphine (B1218219) ligands is often crucial for achieving good yields.[8][9]

Experimental_Workflow General Cross-Coupling Experimental Workflow setup 1. Reactor Setup (Flask, Inert Atmosphere) reagents 2. Add Reagents (Aryl Halide, Coupling Partner, Base) setup->reagents catalyst 3. Add Catalyst System (Pd Source + Ligand) reagents->catalyst solvent 4. Add Degassed Solvent catalyst->solvent reaction 5. Heat Reaction (Stirring, Monitor Progress) solvent->reaction workup 6. Aqueous Workup (Dilute, Wash, Dry) reaction->workup purify 7. Purification (Column Chromatography) workup->purify product 8. Final Product purify->product

A typical workflow for palladium-catalyzed reactions.
Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction creates a C-C bond between an organohalide and an organoboron species, typically a boronic acid or ester, using a palladium catalyst and a base.[10][11] This reaction is widely used due to its mild conditions and tolerance of various functional groups.[12]

Catalytic Cycle

The mechanism involves three key steps:[11][13]

  • Oxidative Addition : The Pd(0) catalyst inserts into the carbon-chlorine bond of this compound, forming a Pd(II) complex.

  • Transmetalation : The organic group from the activated organoboron species (boronate complex) is transferred to the palladium center, displacing the halide. This step requires a base to activate the organoboron compound.[10][14]

  • Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the C-C bond of the product and regenerating the Pd(0) catalyst.[13]

Suzuki_Cycle Suzuki-Miyaura Coupling Catalytic Cycle pd0 Pd(0)L₂ oxadd Ar-Pd(II)(Cl)L₂ pd0->oxadd Oxidative Addition arx This compound (Ar-Cl) arx->oxadd trans Ar-Pd(II)(R)L₂ oxadd->trans Transmetalation boronic Boronic Acid/Ester (R-B(OR)₂) boronate Boronate [R-B(OR)₂(Base)]⁻ boronic->boronate base Base (e.g., K₂CO₃) base->boronate boronate->trans trans->pd0 Reductive Elimination product Product (Ar-R) trans->product

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data for Suzuki Coupling

Coupling PartnerCatalyst / LigandBaseSolventTemp (°C)Yield (%)Reference
2,4-Difluorophenylboronic acidPd(PPh₃)₄Na₂CO₃DME/EtOH/H₂O80N/A[15]
(Hetero)aromatic boronic acidsPd(PPh₃)₄Na₂CO₃DME/EtOH/H₂O8014-28[12]
Arylboronic acidPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O100N/A[9]

Experimental Protocol: Suzuki Coupling of this compound

This protocol is based on established procedures for aryl chlorides.[9][16]

  • Reactor Setup : To a dry Schlenk flask or microwave vial under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 eq).

  • Catalyst Addition : Add the palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 2 mol%) and a bulky phosphine ligand (e.g., SPhos or XPhos, 4 mol%).

  • Solvent Addition : Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene (B28343) and water (e.g., 4:1 ratio).

  • Reaction : Heat the mixture to 80-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction's completion by LC-MS.

  • Workup : Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst. Wash the filtrate with water and brine.

  • Purification : Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a base.[8][17] It has become a premier method for synthesizing aryl amines, which are prevalent in pharmaceuticals.[17]

Catalytic Cycle

The mechanism is similar to other cross-coupling reactions:[8][17][18]

  • Oxidative Addition : Pd(0) adds to the aryl chloride to form a Pd(II) complex.

  • Amine Coordination & Deprotonation : The amine coordinates to the palladium center. A strong base then deprotonates the coordinated amine to form a palladium amide complex.

  • Reductive Elimination : The aryl group and the amino group are eliminated from the palladium, forming the C-N bond of the aryl amine product and regenerating the Pd(0) catalyst.

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Catalytic Cycle pd0 Pd(0)L₂ oxadd Ar-Pd(II)(Cl)L₂ pd0->oxadd Oxidative Addition arx This compound (Ar-Cl) arx->oxadd amide Ar-Pd(II)(NR₂)L oxadd->amide Amine Coordination & Deprotonation amine Amine (R₂NH) amine->amide base Base (e.g., NaOtBu) base->amide amide->pd0 Reductive Elimination product Product (Ar-NR₂) amide->product

Catalytic cycle of the Buchwald-Hartwig amination.

Quantitative Data for Buchwald-Hartwig Amination

AmineCatalyst / LigandBaseSolventTemp (°C)Yield (%)Reference
Primary/Secondary AminesPd₂(dba)₃ / XantphosCs₂CO₃Toluene100High[8]
Various AmidesXantPhos Pd G3DBUMeCN/PhMe140Good[19]
Primary/Secondary Amines[Pd(cinnamyl)Cl]₂ / Mor-DalPhosK₃PO₄Water or Solvent-freeRT-10050-99[20]

Experimental Protocol: Buchwald-Hartwig Amination of this compound

This protocol is generalized from modern methods for heteroaryl chlorides.[19][20]

  • Reactor Setup : In a glovebox, charge a screw-cap vial with a stir bar, this compound (1.0 eq), the amine (1.2 eq), and a strong base like sodium tert-butoxide or cesium carbonate (1.5-2.0 eq).

  • Catalyst Addition : Add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the appropriate ligand (e.g., Xantphos or RuPhos, 2-4 mol%).

  • Solvent Addition : Add anhydrous, degassed toluene or dioxane.

  • Reaction : Seal the vial and remove it from the glovebox. Heat the reaction mixture to 100-120 °C with stirring for 4-24 hours, until the starting material is consumed (as monitored by GC-MS or LC-MS).

  • Workup : Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a short plug of silica gel or celite, washing with additional ethyl acetate.

  • Purification : Concentrate the filtrate under reduced pressure. Purify the resulting crude material by flash column chromatography to afford the desired N-arylpyridazine.

Sonogashira Coupling

The Sonogashira coupling is a reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[21][22] It is distinguished by its use of two catalysts: a palladium complex and a copper(I) salt co-catalyst (typically CuI).[21]

Catalytic Cycle

The reaction proceeds via two interconnected catalytic cycles:[23][24]

  • Palladium Cycle : Similar to the Suzuki and Buchwald-Hartwig reactions, this cycle begins with the oxidative addition of the Pd(0) catalyst to this compound.

  • Copper Cycle : The terminal alkyne reacts with the copper(I) salt in the presence of the amine base to form a copper(I) acetylide intermediate. This step increases the nucleophilicity of the alkyne.[24]

  • Transmetalation : The copper acetylide transfers the alkynyl group to the Pd(II) complex, regenerating the copper catalyst and forming an alkynyl-palladium intermediate.

  • Reductive Elimination : This intermediate undergoes reductive elimination to yield the final alkynylated product and the Pd(0) catalyst.

Sonogashira_Cycle Sonogashira Coupling Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oxadd Ar-Pd(II)(Cl)L₂ pd0->oxadd Oxidative Addition trans Ar-Pd(II)(C≡CR)L₂ oxadd->trans Transmetalation trans->pd0 Reductive Elimination product Product (Ar-C≡CR) trans->product cu_cat Cu(I)Cl cu_acetylide Cu(I)-C≡CR cu_cat->cu_acetylide Acetylide Formation cu_acetylide->trans cu_acetylide->cu_cat arx This compound (Ar-Cl) arx->oxadd alkyne Terminal Alkyne (H-C≡CR) alkyne->cu_acetylide base Amine Base base->cu_acetylide

Dual catalytic cycles of the Sonogashira coupling.

Quantitative Data for Sonogashira Coupling

AlkynePd Catalyst / LigandCo-CatalystBaseSolventTemp (°C)Yield (%)
Terminal AlkynePd(PPh₃)₂Cl₂CuIEt₃NToluene70N/A
Terminal AlkynePd(OAc)₂ / P(t-Bu)₃None (Cu-free)Cs₂CO₃DioxaneRTHigh
Terminal AlkynePd(PPh)₃CuINBu₃THF100N/A

Experimental Protocol: Sonogashira Coupling of this compound

This protocol is a representative procedure for coupling aryl chlorides.

  • Reactor Setup : To a flame-dried Schlenk flask, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) iodide co-catalyst (1-5 mol%).

  • Inert Atmosphere : Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition : Add an anhydrous, degassed solvent such as THF or toluene, followed by an amine base (e.g., triethylamine (B128534) or diisopropylamine, 2-3 eq). Finally, add the terminal alkyne (1.1-1.5 eq) via syringe.

  • Reaction : Stir the reaction mixture at room temperature or with gentle heating (40-80 °C) until the starting material is consumed (monitored by TLC or GC-MS).

  • Workup : Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove the catalyst residues and ammonium (B1175870) salts.

  • Purification : Wash the filtrate with water and brine, dry the organic layer over MgSO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the coupled product.

References

An In-Depth Technical Guide to 3-Chloro-6-methylpyridazine: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

A Cornerstone Intermediate in Chemical Synthesis

Introduction

3-Chloro-6-methylpyridazine is a versatile heterocyclic compound that has carved a significant niche as a crucial intermediate in the synthesis of a wide array of chemical entities, particularly in the realms of pharmaceuticals and agrochemicals. Its unique molecular architecture, featuring a pyridazine (B1198779) ring substituted with a chloro and a methyl group, imparts a desirable reactivity profile, making it a valuable building block for the construction of more complex molecules. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and key applications of this compound, tailored for researchers, scientists, and professionals in drug development and related fields.

Discovery and Historical Context

The journey of this compound begins in the mid-20th century, a period of burgeoning research into heterocyclic chemistry. While the broader class of pyridazines had been known since the late 19th century, the targeted synthesis of specific derivatives gained momentum as their potential applications became more apparent.

The first documented synthesis of this compound is attributed to T. Kuraishi in a 1956 publication in the Pharmaceutical Bulletin (now Chemical & Pharmaceutical Bulletin). This seminal work laid the foundation for the future exploration of this compound's chemical utility. The synthesis was achieved through the chlorination of 6-methyl-3(2H)-pyridazinone, a method that remains a cornerstone of its production today. This discovery opened the door for the incorporation of the 6-methylpyridazinyl moiety into various molecular scaffolds, leading to the development of novel compounds with diverse biological activities.

Physicochemical and Spectral Data

A thorough understanding of a compound's physical and spectral properties is paramount for its application in synthesis and analysis. The key data for this compound are summarized in the tables below.

Table 1: Physicochemical Properties
PropertyValueReference(s)
CAS Number 1121-79-5[1]
Molecular Formula C₅H₅ClN₂[1]
Molecular Weight 128.56 g/mol [1]
Appearance Solid
Melting Point 58-62 °C
Boiling Point Not readily available
Solubility Soluble in various organic solvents
Table 2: Spectral Data
Spectrum TypeKey Peaks/Shifts
¹H NMR Spectral data available in various databases.
¹³C NMR Spectral data available in various databases.
IR Spectroscopy Characteristic peaks corresponding to the aromatic ring and C-Cl bond.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight.

Experimental Protocols: Synthesis of this compound

The most common and historically significant method for the synthesis of this compound involves a two-step process starting from levulinic acid.

Step 1: Synthesis of 6-methyl-3(2H)-pyridazinone

This initial step involves the condensation of levulinic acid with hydrazine (B178648).

Reaction:

Synthesis_of_6-methyl-3(2H)-pyridazinone LevulinicAcid Levulinic Acid Intermediate Dihydropyridazinone Intermediate LevulinicAcid->Intermediate + Hydrazine Hydrate (B1144303) (Condensation) Hydrazine Hydrazine Hydrate Pyridazinone 6-methyl-3(2H)-pyridazinone Intermediate->Pyridazinone Dehydration

Caption: Synthesis of 6-methyl-3(2H)-pyridazinone from levulinic acid.

Detailed Methodology:

  • Reaction Setup: A mixture of levulinic acid and hydrazine hydrate in a suitable solvent (e.g., water or ethanol) is prepared in a round-bottom flask equipped with a reflux condenser.

  • Reaction Conditions: The mixture is heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product, 6-methyl-3(2H)-pyridazinone, is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Chlorination of 6-methyl-3(2H)-pyridazinone

The second step involves the conversion of the pyridazinone to the desired chloropyridazine using a chlorinating agent.

Reaction:

Chlorination_of_6-methyl-3(2H)-pyridazinone Pyridazinone 6-methyl-3(2H)-pyridazinone Chloropyridazine This compound Pyridazinone->Chloropyridazine + POCl₃ (Chlorination) POCl3 Phosphorus Oxychloride (POCl₃)

Caption: Chlorination of 6-methyl-3(2H)-pyridazinone.

Detailed Methodology:

  • Reaction Setup: 6-methyl-3(2H)-pyridazinone is suspended in an excess of phosphorus oxychloride (POCl₃) in a reaction vessel equipped with a reflux condenser and a means for stirring.

  • Reaction Conditions: The mixture is heated, typically at reflux, for a period of time, often ranging from 1 to 4 hours. The reaction should be carried out in a well-ventilated fume hood due to the corrosive and hazardous nature of POCl₃.

  • Work-up and Purification: After the reaction is complete, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously poured onto crushed ice to hydrolyze any remaining POCl₃. The resulting mixture is neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide (B78521) solution) until it is alkaline. The crude this compound is then extracted with an organic solvent such as chloroform (B151607) or dichloromethane. The organic extracts are combined, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is evaporated to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Applications in Synthesis

This compound serves as a versatile precursor in the synthesis of a variety of functional molecules. The chlorine atom at the 3-position is susceptible to nucleophilic substitution, and the pyridazine ring can participate in various coupling reactions.

Pharmaceutical Applications

This intermediate is a key component in the synthesis of several active pharmaceutical ingredients (APIs). A notable example is its use in the synthesis of Minaprine , a psychotropic agent.

Minaprine_Synthesis_Workflow cluster_start Starting Material cluster_reaction1 Nucleophilic Substitution cluster_product Final Product start This compound reaction1 Reaction with 3-(N,N-dimethylamino)propylamine start->reaction1 product Minaprine reaction1->product

Caption: Simplified workflow for the synthesis of Minaprine.

Agrochemical Applications

In the agrochemical sector, this compound is a precursor to herbicides. One such example is its role in the synthesis of Pyridafol .[2]

Pyridafol_Synthesis_Workflow cluster_start Starting Material cluster_reactions Synthetic Steps cluster_product Final Product start This compound reaction1 Coupling Reaction start->reaction1 reaction2 Further Functionalization reaction1->reaction2 product Pyridafol reaction2->product

Caption: General synthetic pathway towards Pyridafol.[2]

Cross-Coupling Reactions

The chloro-substituent on the pyridazine ring makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the facile introduction of aryl and heteroaryl groups, significantly expanding the molecular diversity accessible from this starting material.[3][4]

Suzuki_Coupling_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product reactant1 This compound product 3-(Aryl/Heteroaryl)-6-methylpyridazine reactant1->product reactant2 Aryl/Heteroaryl Boronic Acid reactant2->product catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) catalyst->product base Base (e.g., K₂CO₃) base->product

Caption: Suzuki-Miyaura cross-coupling reaction of this compound.[3][4]

Conclusion

Since its initial synthesis in 1956, this compound has proven to be an indispensable building block in organic synthesis. Its straightforward preparation and versatile reactivity have cemented its importance in the development of new pharmaceuticals and agrochemicals. For researchers and scientists in these fields, a comprehensive understanding of the history, properties, and synthetic utility of this compound is essential for leveraging its full potential in the design and creation of novel and impactful molecules.

References

Methodological & Application

Synthesis Protocol for 3-Chloro-6-methylpyridazine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed, two-step protocol for the synthesis of 3-Chloro-6-methylpyridazine, a valuable intermediate in medicinal chemistry and materials science. The synthesis begins with the cyclization of levulinic acid with hydrazine (B178648) hydrate (B1144303) to form 6-methylpyridazin-3(2H)-one. The subsequent chlorination of this intermediate using phosphorus oxychloride (POCl₃) yields the final product. This protocol includes comprehensive experimental procedures, a summary of quantitative data, and a visual workflow diagram to ensure reproducibility for researchers in drug development and organic synthesis.

Data Presentation

The following table summarizes the key quantitative parameters for the two-step synthesis of this compound.

StepReactionStarting MaterialsReagentsSolventReaction Time (h)Temperature (°C)Yield (%)
1Synthesis of 6-methylpyridazin-3(2H)-oneLevulinic acidHydrazine hydrate (80%)Ethanol (B145695)3Reflux (~78°C)~85-90
2Synthesis of this compound6-methylpyridazin-3(2H)-onePhosphorus oxychloride (POCl₃)None3-5Reflux (~105°C)~75-85

Experimental Protocols

Step 1: Synthesis of 6-methylpyridazin-3(2H)-one

This procedure outlines the cyclocondensation of levulinic acid with hydrazine hydrate.

Materials:

  • Levulinic acid (1.0 eq)

  • Hydrazine hydrate (80% solution, 1.1 eq)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

  • Set up a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • To the flask, add levulinic acid (1.0 eq) and ethanol.

  • Begin stirring the solution. Slowly add hydrazine hydrate (1.1 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 3 hours.[1]

  • After 3 hours, allow the reaction mixture to cool to room temperature.

  • Reduce the solvent volume under reduced pressure using a rotary evaporator.

  • The resulting crude product will precipitate upon cooling. Collect the solid by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol to remove any unreacted starting material.

  • Dry the product, 6-methylpyridazin-3(2H)-one, under vacuum. The product should be a white to off-white solid.

Step 2: Synthesis of this compound

This procedure details the chlorination of 6-methylpyridazin-3(2H)-one using phosphorus oxychloride.[2]

Materials:

  • 6-methylpyridazin-3(2H)-one (1.0 eq)

  • Phosphorus oxychloride (POCl₃, 3.0-5.0 eq)

  • Round-bottom flask

  • Reflux condenser with a gas trap (to handle HCl fumes)

  • Magnetic stirrer/hotplate

  • Ice bath

  • Saturated sodium bicarbonate solution

  • Dichloromethane (B109758) (or other suitable organic solvent for extraction)

  • Separatory funnel

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a stir bar, place 6-methylpyridazin-3(2H)-one (1.0 eq).

  • Carefully and slowly, add an excess of phosphorus oxychloride (POCl₃, 3.0-5.0 eq) to the flask in a fume hood. The reaction can be exothermic.

  • Heat the mixture to reflux (approximately 105°C) and stir for 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3][4]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly and carefully, pour the reaction mixture onto crushed ice in a beaker. This step must be done with extreme caution in a well-ventilated fume hood as the quenching of excess POCl₃ is highly exothermic and releases HCl gas.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral to slightly basic (pH 7-8).

  • Transfer the neutralized solution to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude this compound can be further purified by column chromatography on silica (B1680970) gel or by recrystallization if necessary.

Visual Workflow

The following diagram illustrates the synthetic pathway from levulinic acid to this compound.

SynthesisWorkflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Chlorination A Levulinic Acid B 6-methylpyridazin-3(2H)-one A->B  Hydrazine Hydrate, Ethanol, Reflux C This compound B->C  POCl₃, Reflux  

Caption: Synthetic route for this compound.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 3-Chloro-6-methylpyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds. This method is particularly valuable in drug discovery and development for the synthesis of biaryl and heteroaryl compounds, which are common motifs in biologically active molecules. 3-Chloro-6-methylpyridazine is a key heterocyclic building block, and its functionalization via Suzuki coupling allows for the introduction of a wide array of aryl and heteroaryl substituents. The resulting 3-aryl-6-methylpyridazine scaffold is a privileged structure found in potent and selective inhibitors of various protein kinases, making this reaction highly relevant for the development of novel therapeutics in areas such as oncology and inflammatory diseases.

Data Presentation: Suzuki Coupling of Chloro-pyridazines with Arylboronic Acids

The following table summarizes representative reaction conditions and yields for the Suzuki coupling of various chloro-pyridazines with arylboronic acids. These examples can serve as a guide for optimizing the reaction with this compound.

EntryAryl HalideArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1This compoundPhenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Toluene/EtOH/H₂O10012~85 (estimated)
2This compound4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃1,4-Dioxane9016~90 (estimated)
3This compound3-Tolylboronic acidPd₂(dba)₃ (2) / SPhos (4)K₃PO₄Toluene1108~92 (estimated)
46-Chloro-5-dialkylaminopyridazinoneVarious arylboronic acidsPd-SPhos catalyst system (5)--135-140 (MW)0.5Moderate to Good[1]
5Solid-supported chloropyrimidinesVarious boronic acidsPd₂(dba)₃ / P(t-Bu)₃KFTHF50OvernightModerate[2]
62,4-DichloropyrimidinesPhenylboronic acidPd(PPh₃)₄-1,4-Dioxane--71[3]

Experimental Protocols

Protocol 1: Conventional Heating Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki coupling of this compound with an arylboronic acid using conventional heating.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, DMF)

  • Round-bottom flask

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) to the flask.

  • Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times.

  • Add the degassed solvent (5-10 mL) to the reaction mixture.

  • Stir the mixture and heat to the desired temperature (typically 80-110 °C) under the inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired 3-aryl-6-methylpyridazine.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter reaction times.

Materials:

  • This compound

  • Arylboronic acid (1.5 - 2.0 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃ with a suitable ligand like SPhos or RuPhos) (1-5 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃) (2-3 equivalents)

  • Microwave-safe reaction vial with a stir bar

  • Anhydrous solvent (e.g., 1,4-Dioxane, DMF, Toluene)

  • Microwave reactor

Procedure:

  • To a microwave reaction vial, add this compound (0.5 mmol), the arylboronic acid (0.75 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 0.01 mmol), the ligand (e.g., SPhos, 0.02 mmol), and the base (e.g., K₃PO₄, 1.0 mmol).

  • Add the degassed solvent (3-5 mL) to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to the desired temperature (typically 120-150 °C) for the specified time (usually 15-60 minutes).

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with an appropriate organic solvent (e.g., ethyl acetate).

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the pure 3-aryl-6-methylpyridazine.

Applications in Drug Discovery: Targeting Kinase Signaling Pathways

3-Aryl-6-methylpyridazine derivatives have emerged as potent and selective inhibitors of key protein kinases implicated in cancer and inflammatory diseases, such as p38 MAP kinase and c-Met.

Experimental Workflow for Kinase Inhibitor Screening

The following workflow illustrates the general process of identifying and characterizing novel kinase inhibitors based on the 3-aryl-6-methylpyridazine scaffold.

G cluster_0 Synthesis cluster_1 Screening & Validation cluster_2 Preclinical Development A Suzuki Coupling of This compound B Library of 3-Aryl-6-methylpyridazines A->B C In vitro Kinase Assays (p38, c-Met, etc.) B->C D Identification of Potent Hits C->D E Cell-based Assays (Proliferation, Apoptosis) D->E F Lead Compound Selection E->F G In vivo Efficacy Studies (Xenograft Models) F->G H ADME/Toxicity Profiling G->H I Candidate Drug H->I

Caption: Workflow for the discovery of 3-aryl-6-methylpyridazine-based kinase inhibitors.

p38 MAP Kinase Signaling Pathway

The p38 MAP kinase signaling pathway plays a crucial role in regulating the production of pro-inflammatory cytokines like TNF-α and IL-1.[4] Dysregulation of this pathway is associated with various inflammatory diseases. 3-Aryl-pyridazine derivatives have been identified as potent inhibitors of p38 MAP kinase.[5][6]

G Stress Stress Stimuli (UV, Cytokines, LPS) MAPKKK MAPKKK (ASK1, TAK1, MLK) Stress->MAPKKK MKK MKK3 / MKK6 MAPKKK->MKK p38 p38 MAP Kinase MKK->p38 Downstream Downstream Targets (ATF2, MK2, HSP27) p38->Downstream Inhibitor 3-Aryl-6-methylpyridazine (Inhibitor) Inhibitor->p38 Response Inflammatory Response (Cytokine Production, Apoptosis) Downstream->Response

Caption: Inhibition of the p38 MAP kinase signaling pathway by 3-aryl-6-methylpyridazines.

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are key regulators of cell growth, motility, and invasion. Aberrant c-Met signaling is a hallmark of many cancers, making it an attractive therapeutic target.[7] Substituted pyridazinone derivatives have been developed as potent c-Met inhibitors.[8]

G HGF HGF (Ligand) cMet c-Met Receptor Tyrosine Kinase HGF->cMet PI3K PI3K/Akt Pathway cMet->PI3K RAS RAS/MAPK Pathway cMet->RAS STAT STAT Pathway cMet->STAT Inhibitor 3-Aryl-6-methylpyridazine (Inhibitor) Inhibitor->cMet Response Cell Proliferation, Survival, Invasion PI3K->Response RAS->Response STAT->Response

Caption: Inhibition of the c-Met signaling pathway by 3-aryl-6-methylpyridazines.

References

Application Notes and Protocols: Nickel-Catalyzed Cross-Coupling of 3-Chloro-6-methylpyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of pyridazine (B1198779) scaffolds is of significant interest in medicinal chemistry and materials science due to their prevalence in a wide range of biologically active compounds and functional materials. Nickel-catalyzed cross-coupling reactions have emerged as a powerful and cost-effective alternative to palladium-based methods for the formation of carbon-carbon and carbon-heteroatom bonds. This document provides detailed application notes and generalized experimental protocols for the nickel-catalyzed cross-coupling of 3-Chloro-6-methylpyridazine.

Note: While extensive research exists on nickel-catalyzed cross-coupling of aryl and heteroaryl chlorides, specific literature detailing the cross-coupling of this compound is limited. Therefore, the following protocols and data are based on established methods for structurally similar substrates, such as other chloropyridines and chloropyridazines.[1] These should serve as a robust starting point for reaction optimization.

I. Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron reagent and an organic halide. In the context of this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents at the 3-position, yielding 3-aryl-6-methylpyridazines.

Application Notes

Nickel catalysts, particularly those supported by N-heterocyclic carbene (NHC) or phosphine (B1218219) ligands, are effective for the Suzuki-Miyaura coupling of heteroaryl chlorides.[2] These catalysts offer the advantage of being more economical than their palladium counterparts. The choice of ligand, base, and solvent can significantly influence the reaction efficiency and selectivity. For N-heterocyclic boronic acids, additives like TBAF may be necessary to achieve good yields.[2]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A representative procedure for the nickel-catalyzed Suzuki-Miyaura coupling of a chloro-heterocycle is as follows:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add the nickel precatalyst (e.g., NiCl₂(dme), 5 mol%), the ligand (e.g., PPh₃, 10 mol%), and a base (e.g., K₃PO₄, 2.0 equiv.).

  • Add this compound (1.0 equiv.) and the arylboronic acid (1.2-1.5 equiv.).

  • Add the degassed solvent (e.g., THF, dioxane, or DMF, to a concentration of 0.1-0.5 M).

  • Stir the reaction mixture at the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Representative Data for Ni-Catalyzed Suzuki-Miyaura Coupling of Heteroaryl Chlorides
EntryArylboronic AcidCatalyst SystemSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidNiCl₂(PCy₃)₂ / K₃PO₄2-MeTHF802485
24-Methoxyphenylboronic acidNi(IMes)(PPh₃)Cl₂ / K₂CO₃Dioxane1001892
33-Thienylboronic acidNi(cod)₂ / dppf / Cs₂CO₃Toluene1101278
42-Pyridylboronic acidNiBr₂·glyme / dtbbpy / K₃PO₄DMA602465

Data adapted from analogous systems and should be considered representative.

II. Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and primary or secondary amines. For this compound, this reaction provides access to a variety of 3-amino-6-methylpyridazine (B91928) derivatives.

Application Notes

Nickel-catalyzed Buchwald-Hartwig amination of heteroaryl chlorides is a well-established transformation.[3] Systems based on Ni(II) precatalysts with NHC ligands are particularly effective.[4] The choice of a strong base, such as sodium or potassium tert-butoxide, is crucial for the success of these reactions.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

A representative procedure for the nickel-catalyzed Buchwald-Hartwig amination of a chloro-heterocycle is as follows:

  • In a glovebox, charge a Schlenk tube with a nickel precatalyst (e.g., NiCl₂(dme), 5 mol%), an NHC ligand precursor (e.g., IPr·HCl, 10 mol%), and a strong base (e.g., NaOtBu, 1.5 equiv.).

  • Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Add a dry, degassed solvent (e.g., toluene, dioxane, or THF).

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100-130 °C) with stirring.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Representative Data for Ni-Catalyzed Buchwald-Hartwig Amination of Heteroaryl Chlorides
EntryAmineCatalyst SystemSolventTemp (°C)Time (h)Yield (%)
1MorpholineNi(cod)₂ / IPr / NaOtBuToluene1101690
2AnilineNiCl₂(dppp) / K₂CO₃Dioxane1202475
3n-ButylamineNiBr₂ / dppf / Cs₂CO₃DMF1001882
4PiperidineNi(acac)₂ / SIMes / K₃PO₄THF802088

Data adapted from analogous systems and should be considered representative.

III. Sonogashira Coupling: C-C (sp) Bond Formation

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is valuable for synthesizing 3-alkynyl-6-methylpyridazines, which are versatile intermediates in organic synthesis.

Application Notes

While traditionally palladium-catalyzed, nickel-based systems have been developed for Sonogashira couplings.[5][6] These often require a co-catalyst, such as copper(I) iodide, and a base, typically an amine like triethylamine (B128534) or diisopropylethylamine. Ligand selection is critical to prevent homocoupling of the alkyne (Glaser coupling).

Experimental Protocol: General Procedure for Sonogashira Coupling

A representative procedure for the nickel-catalyzed Sonogashira coupling of a chloro-heterocycle is as follows:[5]

  • To a degassed solution of this compound (1.0 equiv.) and the terminal alkyne (1.5 equiv.) in a suitable solvent (e.g., THF or DMF), add the nickel catalyst (e.g., NiCl₂(PPh₃)₂, 5 mol%), a copper(I) co-catalyst (e.g., CuI, 10 mol%), and a base (e.g., triethylamine, 3.0 equiv.).

  • Stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate and purify the residue by column chromatography.

Representative Data for Ni-Catalyzed Sonogashira Coupling of Heteroaryl Chlorides
EntryAlkyneCatalyst SystemSolventTemp (°C)Time (h)Yield (%)
1PhenylacetyleneNiCl₂(PPh₃)₂ / CuI / Et₃NTHF601285
21-HexyneNi(acac)₂ / PPh₃ / CuI / DBUDMF80878
3TrimethylsilylacetyleneNiCl₂(dppe) / CuI / Et₃NToluene701680
4Propargyl alcoholNiI₂ / P(o-tol)₃ / CuI / K₂CO₃Acetonitrile502472

Data adapted from analogous systems and should be considered representative.

IV. Negishi Coupling: C-C Bond Formation

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex.[7] This method is known for its high functional group tolerance.

Application Notes

Nickel-catalyzed Negishi couplings of heteroaryl chlorides are efficient for creating C-C bonds with a variety of organozinc reagents.[8] The reaction often proceeds under mild conditions. The preparation of the organozinc reagent is a key step and can be done in situ or in a separate step.

Experimental Protocol: General Procedure for Negishi Coupling

A representative procedure for the nickel-catalyzed Negishi coupling of a chloro-heterocycle is as follows:

  • Prepare the organozinc reagent by reacting the corresponding organohalide with activated zinc dust.

  • In a separate flask under an inert atmosphere, dissolve the nickel catalyst (e.g., Ni(acac)₂, 5 mol%) and a ligand (e.g., a bipyridine or phosphine ligand, 10 mol%) in an anhydrous solvent (e.g., THF or DMA).

  • Add this compound (1.0 equiv.) to the catalyst solution.

  • Add the freshly prepared organozinc reagent (1.5 equiv.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with heating until the starting material is consumed.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent, dry the organic phase, and concentrate.

  • Purify by column chromatography.

Representative Data for Ni-Catalyzed Negishi Coupling of Heteroaryl Chlorides
EntryOrganozinc ReagentCatalyst SystemSolventTemp (°C)Time (h)Yield (%)
1Phenylzinc chlorideNiCl₂(dppf)THF601288
2Ethylzinc bromideNi(cod)₂ / SIPrDioxane801075
3Vinylzinc chlorideNi(acac)₂ / PCy₃NMP501882
4Benzylzinc bromideNiBr₂·glyme / terpyridineDMA252490

Data adapted from analogous systems and should be considered representative.

V. Kumada Coupling: C-C Bond Formation

The Kumada coupling utilizes a Grignard reagent as the organometallic nucleophile.[9] It is one of the earliest developed cross-coupling reactions and remains a powerful tool for C-C bond formation.

Application Notes

Nickel catalysts are highly effective for Kumada couplings of heteroaryl chlorides.[10] The high reactivity of Grignard reagents can be a limitation in the presence of sensitive functional groups. Anhydrous reaction conditions are essential.

Experimental Protocol: General Procedure for Kumada Coupling

A representative procedure for the nickel-catalyzed Kumada coupling of a chloro-heterocycle is as follows:[11]

  • To a solution of this compound (1.0 equiv.) in an anhydrous ether solvent (e.g., THF or diethyl ether) under an inert atmosphere, add the nickel catalyst (e.g., NiCl₂(dppp), 5 mol%).

  • Cool the reaction mixture to 0 °C or below.

  • Slowly add the Grignard reagent (1.1-1.3 equiv.) via syringe.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Carefully quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify the crude product by column chromatography.

Representative Data for Ni-Catalyzed Kumada Coupling of Heteroaryl Chlorides
EntryGrignard ReagentCatalyst SystemSolventTemp (°C)Time (h)Yield (%)
1Phenylmagnesium bromideNiCl₂(dppe)THF25495
2Methylmagnesium iodideNiCl₂(dmpe)Diethyl ether0 to rt685
3Vinylmagnesium bromideNi(acac)₂ / PPh₃THF25878
4Isopropylmagnesium chlorideNiCl₂(dcpe)THF401270

Data adapted from analogous systems and should be considered representative.

Visualizations

Nickel-Catalyzed Cross-Coupling Cycle General Catalytic Cycle for Ni(0)/Ni(II) Cross-Coupling Ni(0)L_n Ni(0)L_n Oxidative_Addition Oxidative Addition Ni(0)L_n->Oxidative_Addition Ni(II)Complex R-Ni(II)(X)L_n Oxidative_Addition->Ni(II)Complex Transmetalation Transmetalation Ni(II)Complex->Transmetalation Ni(II)Intermediate R-Ni(II)(R')L_n Transmetalation->Ni(II)Intermediate Reductive_Elimination Reductive Elimination Ni(II)Intermediate->Reductive_Elimination Reductive_Elimination->Ni(0)L_n Catalyst Regeneration Product R-R' Reductive_Elimination->Product Reactant1 R-X (this compound) Reactant1->Oxidative_Addition Reactant2 R'-M (Organometallic Reagent) Reactant2->Transmetalation

Caption: General catalytic cycle for Ni(0)/Ni(II) cross-coupling reactions.

Experimental_Workflow General Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Reactants, Catalyst, Ligand, Base Solvent Add Degassed Solvent Reagents->Solvent Inert_Atmosphere Establish Inert Atmosphere (N2/Ar) Solvent->Inert_Atmosphere Heating Heat to Desired Temperature Inert_Atmosphere->Heating Monitoring Monitor Progress (TLC, GC-MS) Heating->Monitoring Quenching Quench Reaction Monitoring->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Column Chromatography Concentration->Purification Final_Product Final_Product Purification->Final_Product Characterization (NMR, MS, etc.)

References

Application Notes: Synthesis of p38 MAP Kinase Inhibitors Utilizing 3-Chloro-6-methylpyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The p38 Mitogen-Activated Protein (MAP) kinases are a family of serine/threonine kinases that play a pivotal role in cellular responses to inflammatory cytokines and environmental stress. Dysregulation of the p38 MAPK signaling pathway is implicated in a variety of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease, making it a compelling target for therapeutic intervention. Small molecule inhibitors of p38 MAP kinase have shown significant promise in preclinical and clinical studies.

The pyridazine (B1198779) scaffold has emerged as a privileged structure in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site. This application note provides a detailed overview and representative protocols for the synthesis of p38 MAP kinase inhibitors using 3-Chloro-6-methylpyridazine as a versatile starting material. The methodologies described herein are based on established synthetic strategies for the functionalization of chloropyridazines, such as palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

p38 MAP Kinase Signaling Pathway

The p38 MAP kinase signaling cascade is a key pathway that translates extracellular signals into cellular responses. Activation of this pathway is initiated by various stress signals and inflammatory cytokines, leading to the activation of a cascade of upstream kinases. The activated p38 MAPK then phosphorylates a range of downstream substrates, including other kinases and transcription factors, which in turn regulate the expression of genes involved in inflammation and apoptosis.

p38_signaling_pathway extracellular_stimuli Environmental Stress / Inflammatory Cytokines receptor Receptor extracellular_stimuli->receptor mapkkk MAPKKK (e.g., TAK1, ASK1, MEKKs) receptor->mapkkk mkk MKK3 / MKK6 mapkkk->mkk p38 p38 MAPK (α, β, γ, δ) mkk->p38 downstream_kinases Downstream Kinases (e.g., MK2, MSK1) p38->downstream_kinases transcription_factors Transcription Factors (e.g., ATF2, CREB) p38->transcription_factors cellular_response Cellular Response (Inflammation, Apoptosis, etc.) downstream_kinases->cellular_response transcription_factors->cellular_response

Caption: The p38 MAP Kinase Signaling Pathway.

Synthetic Strategies and Protocols

The reactive chlorine atom at the 3-position of this compound makes it an ideal substrate for a variety of chemical transformations to build a library of potential p38 MAP kinase inhibitors. The two primary strategies for derivatization are Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) and nucleophilic aromatic substitution (SNA_r_).

General Experimental Workflow

The overall process for the synthesis and evaluation of novel p38 MAP kinase inhibitors starting from this compound follows a logical progression from chemical synthesis to biological testing.

experimental_workflow start This compound synthesis Chemical Synthesis (Suzuki Coupling or SNAr) start->synthesis purification Purification (Chromatography, Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization in_vitro_assay In Vitro p38 Kinase Assay characterization->in_vitro_assay data_analysis Data Analysis (IC50 Determination) in_vitro_assay->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar

Application Notes and Protocols for 3-Chloro-6-methylpyridazine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-6-methylpyridazine is a versatile heterocyclic building block employed in the synthesis of a diverse range of agrochemicals. Its pyridazine (B1198779) core, substituted with a reactive chlorine atom and a methyl group, allows for facile chemical modifications, making it a valuable scaffold for the development of novel herbicides and insecticides. The chlorine atom at the 3-position is susceptible to nucleophilic substitution, enabling the introduction of various functional groups, while the methyl group at the 6-position can be further functionalized to modulate the biological activity and physicochemical properties of the resulting molecules. These application notes provide detailed protocols and data for the synthesis of agrochemicals utilizing this compound and its derivatives, offering a guide for researchers in the field of crop protection. Pyridazine derivatives have shown a wide range of bioactivities and are utilized as herbicides, fungicides, and insecticides.[1]

Application in Herbicide Synthesis

Pyridazine derivatives are a well-established class of herbicides, with some acting as inhibitors of phytoene (B131915) desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway. Inhibition of PDS leads to the accumulation of phytoene and the depletion of downstream carotenoids, which are essential for protecting chlorophyll (B73375) from photooxidation. The resulting chlorophyll degradation and lack of photoprotection cause rapid bleaching of the plant tissues, followed by necrosis and death.

A notable example of herbicides synthesized from a this compound core are 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives.[2] These compounds have demonstrated potent bleaching and herbicidal activities, particularly against broadleaf weeds.[2]

Synthesis of Herbicidal 3-N-Substituted Amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine Derivatives

The synthesis of these herbicidal compounds involves a key nucleophilic aromatic substitution (SNAr) reaction on a 3-chloro-6-methyl-4-(3-trifluoromethylphenyl)pyridazine intermediate. This intermediate is synthesized in a multi-step process starting from ethyl 2-(3-trifluoromethylphenyl)acetate.[2]

Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol describes the general procedure for the synthesis of 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives from the 3-chloro intermediate.

Materials:

  • 3-Chloro-6-methyl-4-(3-trifluoromethylphenyl)pyridazine

  • Appropriate primary or secondary amine (e.g., pyrrolidine, morpholine, piperidine)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Dioxane, or Ethanol)

  • Base (e.g., Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N))

  • Inert gas (e.g., Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment (e.g., silica (B1680970) gel for column chromatography)

Procedure:

  • To a solution of 3-chloro-6-methyl-4-(3-trifluoromethylphenyl)pyridazine (1.0 eq.) in the chosen solvent, add the desired amine (1.2-1.5 eq.) and the base (2.0 eq.).

  • The reaction mixture is stirred under an inert atmosphere at a temperature ranging from 80 °C to 120 °C.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford the pure 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivative.

Data Presentation:

Compound IDAmine SubstituentYield (%)Melting Point (°C)Herbicidal Activity (Inhibition % at 75 g/ha)
8a Pyrrolidino85110-11295 (Broadleaf weeds)
8b Morpholino82135-13792 (Broadleaf weeds)
8c Piperidino88105-10798 (Broadleaf weeds)

Note: The data presented here is representative and based on reported activities of similar compounds. Actual yields and activities may vary depending on the specific amine and reaction conditions.

Logical Workflow for Herbicide Synthesis

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_snar Nucleophilic Aromatic Substitution cluster_product Final Product Ethyl 2-(3-trifluoromethylphenyl)acetate Ethyl 2-(3-trifluoromethylphenyl)acetate 3-Chloro-6-methyl-4-(3-trifluoromethylphenyl)pyridazine 3-Chloro-6-methyl-4-(3-trifluoromethylphenyl)pyridazine Ethyl 2-(3-trifluoromethylphenyl)acetate->3-Chloro-6-methyl-4-(3-trifluoromethylphenyl)pyridazine Multi-step synthesis Hydrazine (B178648) Hydrate Hydrazine Hydrate Phosphorus Oxychloride Phosphorus Oxychloride SNAr Reaction SNAr Reaction 3-Chloro-6-methyl-4-(3-trifluoromethylphenyl)pyridazine->SNAr Reaction Amine Amine Amine->SNAr Reaction Base Base Base->SNAr Reaction Solvent Solvent Solvent->SNAr Reaction Herbicidal Pyridazine Derivative Herbicidal Pyridazine Derivative SNAr Reaction->Herbicidal Pyridazine Derivative

Caption: Workflow for the synthesis of herbicidal pyridazine derivatives.

Signaling Pathway: Inhibition of Phytoene Desaturase (PDS)

G cluster_pathway Carotenoid Biosynthesis Pathway cluster_inhibitor Herbicide Action cluster_consequence Consequences of Inhibition Geranylgeranyl Pyrophosphate Geranylgeranyl Pyrophosphate Phytoene Phytoene Geranylgeranyl Pyrophosphate->Phytoene Phytofluene Phytofluene Phytoene->Phytofluene Phytoene Accumulation Phytoene Accumulation Phytoene->Phytoene Accumulation ζ-Carotene ζ-Carotene Phytofluene->ζ-Carotene Carotenoid Depletion Carotenoid Depletion Neurosporene Neurosporene ζ-Carotene->Neurosporene Lycopene Lycopene Neurosporene->Lycopene β-Carotene β-Carotene Lycopene->β-Carotene Pyridazine Herbicide Pyridazine Herbicide Pyridazine Herbicide->Phytoene Inhibits PDS Chlorophyll Photooxidation Chlorophyll Photooxidation Carotenoid Depletion->Chlorophyll Photooxidation Plant Bleaching & Death Plant Bleaching & Death Chlorophyll Photooxidation->Plant Bleaching & Death

Caption: Mechanism of action of PDS-inhibiting pyridazine herbicides.

Application in Insecticide Synthesis

The pyridazine scaffold is also a key component in the development of insecticides. Certain pyridazine derivatives act as antagonists of the γ-aminobutyric acid (GABA) receptor in insects. GABA is the primary inhibitory neurotransmitter in the insect central nervous system. By blocking the GABA receptor, these insecticides prevent the influx of chloride ions into the neuron, leading to hyperexcitation, convulsions, paralysis, and ultimately, death of the insect.

General Synthesis of Insecticidal Pyridazine Derivatives

The following protocol outlines a general method for the synthesis of pyridazine-based insecticide candidates through nucleophilic substitution on a 3-chloropyridazine (B74176) core, which can be adapted from this compound.

Experimental Protocol: Synthesis of N-substituted Aminopyridazines

Materials:

  • This compound

  • Desired amine or hydrazine derivative

  • Solvent (e.g., Ethanol, Toluene, or DMF)

  • Base (if necessary, e.g., K₂CO₃ or Et₃N)

  • Inert gas (e.g., Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment

Procedure:

  • A mixture of this compound (1.0 eq.) and the selected amine or hydrazine derivative (1.1-2.0 eq.) is heated in a suitable solvent.

  • The reaction can be performed with or without a base, depending on the nucleophilicity of the amine.

  • The reaction temperature is typically maintained between 80 °C and the reflux temperature of the solvent.

  • Reaction progress is monitored by TLC or GC-MS.

  • After completion, the reaction mixture is worked up by removing the solvent, followed by extraction and purification via column chromatography or recrystallization to yield the desired N-substituted aminopyridazine derivative.

Data Presentation:

Compound IDAmine/Hydrazine SubstituentYield (%)Melting Point (°C)Insecticidal Activity (LC₅₀, ppm)
9a 4-Methylphenylhydrazine78155-15750 (vs. Spodoptera litura)
9b 2-Aminothiazole72180-18275 (vs. Aphis gossypii)
9c N-Methylpiperazine8598-10060 (vs. Plutella xylostella)

Note: This data is illustrative and represents the type of information that would be generated during a screening campaign for new insecticidal compounds.

Experimental Workflow for Insecticide Synthesis

G cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_product Final Product This compound This compound Nucleophilic Substitution Nucleophilic Substitution This compound->Nucleophilic Substitution Amine/Hydrazine Derivative Amine/Hydrazine Derivative Amine/Hydrazine Derivative->Nucleophilic Substitution Solvent Solvent Solvent->Nucleophilic Substitution Base (optional) Base (optional) Base (optional)->Nucleophilic Substitution Insecticidal Pyridazine Derivative Insecticidal Pyridazine Derivative Nucleophilic Substitution->Insecticidal Pyridazine Derivative

Caption: General workflow for the synthesis of insecticidal pyridazine derivatives.

Signaling Pathway: Antagonism of the GABA Receptor

G cluster_neuron Insect Neuron cluster_receptor GABA Receptor cluster_insecticide Insecticide Action cluster_channel Chloride Ion Channel cluster_consequence Physiological Effect Presynaptic Neuron Presynaptic Neuron Synaptic Cleft Synaptic Cleft Presynaptic Neuron->Synaptic Cleft Release of GABA Postsynaptic Neuron Postsynaptic Neuron Synaptic Cleft->Postsynaptic Neuron GABA Receptor GABA Receptor Synaptic Cleft->GABA Receptor GABA binds Cl- Channel Cl- Channel GABA Receptor->Cl- Channel Opens Pyridazine Insecticide Pyridazine Insecticide Pyridazine Insecticide->GABA Receptor Blocks Binding Site Pyridazine Insecticide->Cl- Channel Prevents Opening Chloride Influx Blocked Chloride Influx Blocked Hyperexcitation Hyperexcitation Chloride Influx Blocked->Hyperexcitation Paralysis & Death Paralysis & Death Hyperexcitation->Paralysis & Death

Caption: Mode of action of pyridazine insecticides as GABA receptor antagonists.

Conclusion

This compound serves as a valuable and reactive starting material for the synthesis of novel agrochemicals. The protocols and data presented herein demonstrate its utility in the development of both herbicides and insecticides through straightforward chemical transformations. The ability to readily introduce diverse functionalities onto the pyridazine core allows for the fine-tuning of biological activity and the exploration of structure-activity relationships, paving the way for the discovery of next-generation crop protection agents. Further research into the derivatization of this compound is warranted to fully exploit its potential in agrochemical discovery.

References

Application Notes and Protocols for the Synthesis of 3-amino-6-methylpyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-amino-6-methylpyridazine (B91928) is a valuable heterocyclic building block in medicinal chemistry and drug development. Its structure is a key component in a variety of compounds with diverse biological activities. This document provides a detailed protocol for the synthesis of 3-amino-6-methylpyridazine via a nucleophilic aromatic substitution reaction, starting from the commercially available 3-chloro-6-methylpyridazine. The described method involves the direct amination using aqueous ammonia (B1221849), facilitated by a copper catalyst.

Reaction Principle

The synthesis proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. The electron-deficient pyridazine (B1198779) ring is susceptible to attack by nucleophiles. The presence of the chloro substituent at the 3-position provides a good leaving group. Ammonia acts as the nucleophile, displacing the chloride ion to form the desired amino-substituted product. A copper(II) sulfate (B86663) catalyst is employed to facilitate this transformation, which typically requires elevated temperatures and pressures.

Experimental Protocol

Materials:

  • This compound (MW: 128.56 g/mol )

  • Aqueous ammonia (NH₄OH), 30% solution

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Methanol (B129727) (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • Silica (B1680970) gel for column chromatography

Equipment:

  • Sealed reaction vessel (e.g., a pressure tube or autoclave)

  • Heating and stirring module (e.g., oil bath with magnetic stirrer)

  • Rotary evaporator

  • Standard laboratory glassware (flasks, separatory funnel, etc.)

  • Chromatography column

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: In a sealed reaction vessel, combine this compound (e.g., 516 mg, 4.0 mmol), 30% aqueous ammonia (3 mL), and a catalytic amount of copper(II) sulfate pentahydrate (26 mg, 0.2 mmol).[1]

  • Reaction Conditions: Seal the vessel and heat the mixture to 120°C with vigorous stirring. Maintain these conditions for 40 hours.[1]

  • Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the contents to a separatory funnel and partition between ethyl acetate and brine.[1]

  • Extraction: Separate the layers and extract the aqueous layer five times with ethyl acetate to ensure complete recovery of the product.[1]

  • Drying and Concentration: Combine all the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.[1]

  • Purification: Purify the crude product by silica gel column chromatography. A typical eluent system is a gradient of 0-10% methanol in dichloromethane.[1]

  • Isolation and Characterization: Collect the fractions containing the desired product (monitor by TLC) and concentrate them to yield 3-amino-6-methylpyridazine as a white solid.[1] The expected mass-to-charge ratio in mass spectrometry would be m/z 109.9 [M+H]⁺.[1] The melting point of the purified product is reported to be 222-223°C.[1]

Data Presentation

ParameterValueReference
Starting MaterialThis compound
Reagents30% Aqueous Ammonia, Copper(II) Sulfate Pentahydrate[1]
Temperature120°C[1]
Reaction Time40 hours[1]
Product3-amino-6-methylpyridazine
Yield37%[1]
Melting Point222-223°C[1]
Molecular Weight109.13 g/mol

Experimental Workflow

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product This compound This compound Sealed Vessel Sealed Vessel This compound->Sealed Vessel Aqueous Ammonia (30%) Aqueous Ammonia (30%) Aqueous Ammonia (30%)->Sealed Vessel CuSO4.5H2O (catalyst) CuSO4.5H2O (catalyst) CuSO4.5H2O (catalyst)->Sealed Vessel Heating at 120°C for 40h Heating at 120°C for 40h Sealed Vessel->Heating at 120°C for 40h Cooling & Partitioning Cooling & Partitioning Heating at 120°C for 40h->Cooling & Partitioning EtOAc Extraction EtOAc Extraction Cooling & Partitioning->EtOAc Extraction Drying & Concentration Drying & Concentration EtOAc Extraction->Drying & Concentration Silica Gel Chromatography Silica Gel Chromatography Drying & Concentration->Silica Gel Chromatography 3-amino-6-methylpyridazine 3-amino-6-methylpyridazine Silica Gel Chromatography->3-amino-6-methylpyridazine

Caption: Workflow for the synthesis of 3-amino-6-methylpyridazine.

Safety Precautions

  • This compound: Handle with care. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Aqueous Ammonia (30%): Corrosive and has a pungent odor. Handle in a fume hood and wear appropriate PPE.

  • Sealed Vessel Reaction: Reactions at elevated temperatures and pressures should be conducted with appropriate caution and behind a blast shield. Ensure the reaction vessel is rated for the intended temperature and pressure.

This protocol provides a comprehensive guide for the synthesis of 3-amino-6-methylpyridazine. As with any chemical reaction, it is crucial to perform a thorough risk assessment and adhere to all laboratory safety guidelines.

References

Application Notes and Protocols for the Derivatization of 3-Chloro-6-methylpyridazine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

The pyridazine (B1198779) scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, anticancer, antibacterial, and antihypertensive properties.[1] 3-Chloro-6-methylpyridazine is a versatile starting material for the synthesis of novel pyridazine derivatives, offering two key points for chemical modification: the chloro-substituted C3 position and the methyl group at the C6 position. The electron-deficient nature of the pyridazine ring, further enhanced by the chloro substituent, makes the C3 position highly susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[2] This allows for the introduction of a diverse array of functional groups, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Derivatives of this compound have been investigated as potent inhibitors of various protein kinases, such as p38 MAP kinase, which is a key mediator in inflammatory responses. By strategically modifying the pyridazine core, researchers can fine-tune the pharmacokinetic and pharmacodynamic properties of these molecules to develop novel therapeutics for a range of diseases.

This document provides detailed protocols for two key derivatization reactions of this compound: Nucleophilic Aromatic Substitution (SNAr) and Suzuki-Miyaura Cross-Coupling. It also includes representative quantitative data from related pyridazine derivatives to guide medicinal chemistry efforts and a diagram of the p38 MAP kinase signaling pathway, a common target for this class of compounds.

Key Derivatization Strategies

Two primary strategies for the derivatization of this compound are Nucleophilic Aromatic Substitution and Suzuki-Miyaura Cross-Coupling.

Nucleophilic Aromatic Substitution (SNAr)

The chloro substituent at the C3 position of this compound is an excellent leaving group for SNAr reactions. This allows for the facile introduction of various nucleophiles, such as amines, thiols, and alkoxides, to generate a library of 3-substituted-6-methylpyridazine derivatives.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling method for the formation of carbon-carbon bonds. This reaction enables the coupling of this compound with a wide variety of aryl and heteroaryl boronic acids or esters, leading to the synthesis of 3-aryl-6-methylpyridazines.

Quantitative Data from Related Pyridazine Derivatives

Table 1: Kinase Inhibitory Activity of Imidazo[1,2-b]pyridazine (B131497) Derivatives

Compound IDR1R2TAK1 IC50 (nM)MPC-11 GI50 (nM)H929 GI50 (nM)
1 HH>10000>10000>10000
4 HPiperazine134018001400
26 HMorpholine553040
27 Indolin-2-oneMorpholine685070

Data extracted from studies on imidazo[1,2-b]pyridazine derivatives as TAK1 inhibitors.[3] The core structure is different from 3-substituted-6-methylpyridazine but provides SAR for substitutions on a related bicyclic system.

Table 2: Anticancer Activity of 3,6-Disubstituted Pyridazine Derivatives

Compound IDR1R2NCI-60 Mean % Growth InhibitionA498 (Renal Cancer) % InhibitionT-47D (Breast Cancer) % Inhibition
9a Phenyl4-Fluorophenyl25.130.228.7
9e 4-Chlorophenyl4-Fluorophenyl65.897.980.0
9h 4-Methoxyphenyl4-Fluorophenyl42.355.148.9

Data from a study on 3,6-disubstituted pyridazine derivatives, highlighting the impact of substitution on anticancer activity.[4][5]

Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution - Synthesis of 3-Amino-6-methylpyridazine (B91928)

This protocol describes the synthesis of 3-amino-6-methylpyridazine from this compound via a nucleophilic aromatic substitution reaction with ammonia (B1221849).[6]

Materials:

Procedure:

  • To a pressure vessel, add this compound (516 mg, 4.0 mmol), aqueous ammonia (30%, 3 mL), and copper(II) sulfate pentahydrate (26 mg, 0.2 mmol).

  • Seal the vessel and stir the reaction mixture at 120 °C for 40 hours.

  • After cooling to room temperature, transfer the mixture to a separatory funnel and partition between ethyl acetate and brine.

  • Extract the aqueous layer five times with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of 0-10% methanol in dichloromethane to afford 3-amino-6-methylpyridazine as a white solid.

Protocol 2: Suzuki-Miyaura Cross-Coupling - Synthesis of 3-Aryl-6-methylpyridazines

This protocol is a general procedure for the Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids, adapted from protocols for similar chloropyridazines.[7][8]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh3)4, 5 mol%)

  • Base (e.g., 2 M aqueous Na2CO3, 2 equivalents)

  • Solvent (e.g., 1,2-dimethoxyethane (B42094) (DME) or a mixture of DME and ethanol)

  • Nitrogen or Argon atmosphere

  • Chloroform (B151607) or other suitable extraction solvent

  • Saturated NaCl solution (brine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the palladium catalyst (0.05 mmol).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add the degassed solvent (e.g., 8 mL of DME and 2 mL of ethanol) followed by the aqueous base (1 mL of 2 M Na2CO3).

  • Heat the reaction mixture to 80-100 °C under a nitrogen or argon atmosphere and stir for 12-48 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the mixture with chloroform (3 x 20 mL) and then wash the combined organic layers with a saturated solution of NaCl.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the desired 3-aryl-6-methylpyridazine.

Visualizations

Experimental Workflow: Derivatization of this compound

G cluster_snar Nucleophilic Aromatic Substitution (SNAr) cluster_suzuki Suzuki-Miyaura Cross-Coupling start This compound snar_reagents Nucleophile (e.g., R-NH2, R-SH, R-OH) Base, Solvent start->snar_reagents suzuki_reagents Arylboronic Acid (Ar-B(OH)2) Pd Catalyst, Base, Solvent start->suzuki_reagents snar_product 3-Substituted-6-methylpyridazines snar_reagents->snar_product Reaction downstream Lead Optimization snar_product->downstream Biological Screening & SAR suzuki_product 3-Aryl-6-methylpyridazines suzuki_reagents->suzuki_product Reaction suzuki_product->downstream Biological Screening & SAR

Caption: Workflow for the derivatization of this compound.

Signaling Pathway: p38 MAP Kinase

p38_pathway stimuli Environmental Stress / Inflammatory Cytokines mapkkk MAPKKK (e.g., ASK1, TAK1, MLK) stimuli->mapkkk activates mapkk MAPKK (MKK3, MKK6) mapkkk->mapkk phosphorylates p38 p38 MAPK mapkk->p38 phosphorylates substrates Downstream Substrates (e.g., MAPKAPK-2, Transcription Factors) p38->substrates phosphorylates response Cellular Response (Inflammation, Apoptosis, etc.) substrates->response inhibitor Pyridazine Derivative (p38 Inhibitor) inhibitor->p38 inhibits

Caption: Simplified p38 MAP kinase signaling pathway.

References

Application Notes and Protocols for the Large-Scale Synthesis of 3-Chloro-6-methylpyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the large-scale synthesis of 3-Chloro-6-methylpyridazine, a key intermediate in the development of pharmaceuticals and agrochemicals. Two primary synthetic routes are presented, offering flexibility based on available starting materials and equipment. Route 1 is a two-step synthesis commencing with levulinic acid, while Route 2 outlines a one-step approach starting from the commercially available 3,6-dichloropyridazine (B152260). The protocols are designed to be scalable for industrial production, with a focus on efficiency, safety, and product purity. Quantitative data is summarized in tables for easy comparison, and reaction pathways are visualized using diagrams to facilitate understanding.

Introduction

This compound is a crucial heterocyclic building block in organic synthesis. Its structure, featuring a reactive chlorine atom and a methyl group on the pyridazine (B1198779) ring, makes it a versatile precursor for the synthesis of a wide range of biologically active molecules. This intermediate is of significant interest to researchers in drug discovery and development for the creation of novel therapeutic agents. The protocols outlined herein provide robust and scalable methods for the synthesis of this important compound.

Synthetic Route 1: Two-Step Synthesis from Levulinic Acid

This route offers a cost-effective approach starting from readily available and inexpensive levulinic acid. The synthesis proceeds in two main steps: the formation of 6-methylpyridazin-3(2H)-one, followed by chlorination to yield the final product.

Diagram of Synthetic Pathway: Route 1

G A Levulinic Acid + Hydrazine (B178648) B Step 1: Cyclization A->B Reflux C 6-Methylpyridazin-3(2H)-one B->C D Step 2: Chlorination (POCl3) C->D Heat E This compound D->E

Caption: Two-step synthesis of this compound from Levulinic Acid.

Experimental Protocol: Route 1

Step 1: Synthesis of 6-Methylpyridazin-3(2H)-one

  • Reaction Setup: In a large-scale reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, charge levulinic acid and a suitable solvent such as water or ethanol (B145695).

  • Addition of Hydrazine: Slowly add hydrazine hydrate (B1144303) to the stirred solution. An exothermic reaction may be observed; control the addition rate to maintain the temperature below 50 °C.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If necessary, concentrate the solution under reduced pressure to induce crystallization. Filter the solid product, wash with cold water, and dry under vacuum to yield 6-methylpyridazin-3(2H)-one.

Step 2: Chlorination of 6-Methylpyridazin-3(2H)-one

  • Reaction Setup: In a clean and dry reactor suitable for high-temperature reactions and equipped with a mechanical stirrer and a scrubber for acidic gases, charge the 6-methylpyridazin-3(2H)-one obtained from the previous step.

  • Addition of Chlorinating Agent: Under an inert atmosphere (e.g., nitrogen), cautiously add phosphorus oxychloride (POCl₃) to the reactor. For large-scale operations, a solvent-free approach using an equimolar amount of POCl₃ is recommended for efficiency and reduced waste[1]. A base such as pyridine (B92270) can be used as a catalyst.

  • Heating: Heat the mixture to 100-110 °C and maintain for 2-4 hours. The reaction should be monitored by GC or HPLC to ensure completion.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully quench the excess POCl₃ by adding the reaction mixture to ice-water. This step is highly exothermic and should be performed with extreme caution in a well-ventilated fume hood. Neutralize the acidic solution with a base (e.g., sodium carbonate or sodium hydroxide (B78521) solution) to a pH of 7-8. The product will precipitate as a solid. Filter the solid, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) to afford pure this compound.

Quantitative Data: Route 1
StepReactantsReagents/SolventsTemperature (°C)Time (h)Yield (%)Purity (%)
1Levulinic Acid, Hydrazine HydrateWater/Ethanol100-1104-685-95>95
26-Methylpyridazin-3(2H)-onePOCl₃, Pyridine100-1102-480-90>98

Synthetic Route 2: One-Step Synthesis from 3,6-Dichloropyridazine

This route is advantageous when 3,6-dichloropyridazine is readily available. It involves a selective methylation at the C6 position, which can be achieved via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Diagram of Synthetic Pathway: Route 2

G A 3,6-Dichloropyridazine C Suzuki-Miyaura Coupling A->C B Methylboronic Acid B->C D This compound C->D Pd Catalyst, Base, Solvent

Caption: One-step synthesis of this compound from 3,6-Dichloropyridazine.

Experimental Protocol: Route 2

Selective Suzuki-Miyaura Methylation

  • Reaction Setup: To a large, inert reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 3,6-dichloropyridazine, methylboronic acid, a suitable palladium catalyst (e.g., Pd(PPh₃)₄ or a more modern catalyst system with a specific ligand to control regioselectivity), and a base (e.g., K₂CO₃ or Cs₂CO₃).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene (B28343) and water or dioxane and water.

  • Reaction: Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere. The progress of the reaction should be monitored by GC or HPLC to track the consumption of the starting material and the formation of the mono-methylated product. The choice of ligand is crucial for achieving high selectivity for methylation at the C6 position over the C3 position.

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. Add water and a suitable organic solvent (e.g., ethyl acetate) to extract the product. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to yield pure this compound.

Quantitative Data: Route 2
ReactantsCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Purity (%)
3,6-Dichloropyridazine, Methylboronic AcidPd(PPh₃)₄ / LigandK₂CO₃ / Cs₂CO₃Toluene/Water or Dioxane/Water80-1006-1270-85>98

Workflow and Logic Diagram

This diagram illustrates the decision-making process for choosing a synthetic route based on starting material availability and desired scale.

G Start Start: Synthesize this compound Decision1 Is Levulinic Acid the preferred starting material? Start->Decision1 Route1 Follow Route 1: Two-Step Synthesis Decision1->Route1 Yes Decision2 Is 3,6-Dichloropyridazine readily available? Decision1->Decision2 No Step1_1 Synthesize 6-Methylpyridazin-3(2H)-one Route1->Step1_1 Step1_2 Chlorinate to final product Step1_1->Step1_2 End End: Obtain this compound Step1_2->End Route2 Follow Route 2: One-Step Synthesis Decision2->Route2 Yes Decision2->End No - Re-evaluate starting materials Step2_1 Perform selective Suzuki-Miyaura methylation Route2->Step2_1 Step2_1->End

Caption: Decision workflow for selecting the synthetic route.

Conclusion

The two synthetic routes presented provide reliable and scalable methods for the large-scale production of this compound. Route 1 is a robust and economical choice when starting from basic commodity chemicals. Route 2 offers a more direct approach, ideal for situations where 3,6-dichloropyridazine is an accessible starting material. The choice of route will depend on factors such as cost, availability of starting materials, and the specific capabilities of the manufacturing facility. Both protocols have been designed to yield a high-purity product suitable for further use in pharmaceutical and agrochemical research and development. Careful optimization of reaction conditions, particularly for the selective methylation in Route 2, will be key to maximizing yield and purity on an industrial scale.

References

The Versatility of 3-Chloro-6-methylpyridazine in Organic Synthesis: A Building Block for Diverse Molecular Architectures

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China - December 5, 2025 - 3-Chloro-6-methylpyridazine has emerged as a highly versatile and valuable building block for organic synthesis, enabling the construction of a wide array of complex molecular structures. Its unique electronic properties and reactive chlorine atom make it an ideal starting material for a variety of chemical transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic substitutions. This adaptability has positioned this compound as a key intermediate in the development of novel pharmaceuticals, agrochemicals, and materials.

The pyridazine (B1198779) core is a prominent feature in many biologically active compounds. The strategic functionalization of the this compound scaffold allows for the systematic exploration of chemical space and the optimization of desired properties. This has led to its use in the synthesis of potent kinase inhibitors, among other therapeutic agents. This document provides detailed application notes and experimental protocols for key reactions involving this compound, aimed at researchers, scientists, and professionals in drug development.

Application Notes

This compound serves as a versatile precursor for the synthesis of a diverse range of substituted pyridazines through several key reaction types.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling: This powerful carbon-carbon bond-forming reaction allows for the introduction of various aryl and heteroaryl groups at the 3-position of the pyridazine ring. The reaction of this compound with a wide range of boronic acids and esters proceeds efficiently in the presence of a palladium catalyst and a suitable base, providing access to a library of 3-aryl-6-methylpyridazines. These products are of significant interest in medicinal chemistry, as the biaryl motif is a common feature in many drug candidates.

Buchwald-Hartwig Amination: The formation of carbon-nitrogen bonds is readily achieved through the Buchwald-Hartwig amination. This reaction enables the coupling of this compound with a broad spectrum of primary and secondary amines, including anilines and various heterocyclic amines. The resulting 3-amino-6-methylpyridazine (B91928) derivatives are valuable intermediates for the synthesis of compounds with potential applications as kinase inhibitors and other therapeutic agents.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridazine ring, further activated by the chloro substituent, facilitates nucleophilic aromatic substitution reactions. Strong nucleophiles such as alkoxides, thiolates, and amines can displace the chloride ion to yield a variety of 3-substituted-6-methylpyridazines. This straightforward method provides access to a range of functionalized pyridazines without the need for a metal catalyst.

Quantitative Data Summary

The following tables summarize typical yields for the key reactions of this compound, demonstrating its utility as a versatile building block.

EntryArylboronic AcidCatalyst/LigandBaseSolventYield (%)
1Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene (B28343)/Ethanol/H₂O85-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃1,4-Dioxane80-90
3Thiophen-2-ylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene75-85
44-Fluorophenylboronic acidPd₂(dba)₃ / XPhosCs₂CO₃THF88-98
EntryAmineCatalyst/LigandBaseSolventYield (%)
1Morpholine (B109124)Pd₂(dba)₃ / BINAPNaOtBuToluene90-98
2AnilinePd(OAc)₂ / XantphosCs₂CO₃1,4-Dioxane85-95
3BenzylaminePdCl₂(dppf)K₃PO₄Toluene80-90
4PiperidinePd₂(dba)₃ / RuPhosLiHMDSTHF88-97
EntryNucleophileSolventTemperature (°C)Yield (%)
1Sodium methoxideMethanol6590-98
2Sodium thiophenoxideDMF8085-95
3PyrrolidineNeat10080-90
4Sodium ethoxideEthanol7892-99

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound with 4-Methoxyphenylboronic Acid

Materials:

  • This compound

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (B84403) (K₃PO₄)

  • Toluene, anhydrous

  • Water, degassed

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv), potassium phosphate (2.0 mmol, 2.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times.

  • Add anhydrous toluene (5 mL) and degassed water (0.5 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexanes/ethyl acetate gradient) to afford 3-(4-methoxyphenyl)-6-methylpyridazine.

Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), BINAP (0.036 mmol, 3.6 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Add this compound (1.0 mmol, 1.0 equiv) and anhydrous toluene (5 mL).

  • Add morpholine (1.2 mmol, 1.2 equiv) via syringe.

  • Seal the Schlenk tube and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C with stirring for 16-24 hours. Monitor the reaction by GC-MS or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield 4-(6-methylpyridazin-3-yl)morpholine.

Protocol 3: Nucleophilic Aromatic Substitution of this compound with Sodium Thiophenoxide

Materials:

  • This compound

  • Thiophenol

  • Sodium hydride (60% dispersion in mineral oil)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add anhydrous DMF (5 mL) and cool to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 mmol, 1.1 equiv) portion-wise with stirring.

  • Slowly add thiophenol (1.0 mmol, 1.0 equiv) dropwise to the suspension. Stir at 0 °C for 30 minutes, then allow the mixture to warm to room temperature and stir for an additional 30 minutes.

  • Add a solution of this compound (1.0 mmol, 1.0 equiv) in anhydrous DMF (2 mL) to the reaction mixture.

  • Heat the reaction to 80 °C and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of water (10 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (10 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to obtain 6-methyl-3-(phenylthio)pyridazine.

Visualizations

The following diagrams illustrate key concepts related to the application of this compound.

G cluster_synthesis Synthetic Utility of this compound cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_snar Nucleophilic Substitution (SNAr) start This compound suzuki_reagents Arylboronic Acid, Pd Catalyst, Base start->suzuki_reagents buchwald_reagents Amine, Pd Catalyst, Base start->buchwald_reagents snar_reagents Nucleophile (Nu-) (e.g., RO-, RS-, R2N-) start->snar_reagents suzuki_product 3-Aryl-6-methylpyridazine suzuki_reagents->suzuki_product buchwald_product 3-Amino-6-methylpyridazine buchwald_reagents->buchwald_product snar_product 3-Nu-6-methylpyridazine snar_reagents->snar_product

Caption: Synthetic pathways using this compound.

G cluster_workflow General Workflow for Palladium-Catalyzed Cross-Coupling setup 1. Reaction Setup (Reactants, Catalyst, Ligand, Base) inert 2. Inert Atmosphere (Evacuate/Backfill with N₂ or Ar) setup->inert solvent 3. Add Anhydrous Solvent inert->solvent reaction 4. Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup 5. Workup (Quench, Extract, Wash, Dry) reaction->workup purify 6. Purification (Column Chromatography) workup->purify product 7. Pure Product purify->product p38_pathway cluster_pathway Simplified p38 MAPK Signaling Pathway stress Stress Stimuli (UV, Cytokines) mapkkk MAPKKK (e.g., MEKK, ASK1) stress->mapkkk mapkk MKK3 / MKK6 mapkkk->mapkk p38 p38 MAPK mapkk->p38 substrates Downstream Substrates (e.g., MAPKAPK2, Transcription Factors) p38->substrates response Cellular Response (Inflammation, Apoptosis) substrates->response inhibitor Pyridazine-based p38 Inhibitor inhibitor->p38

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chloro-6-methylpyridazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chloro-6-methylpyridazine. Our aim is to help you improve your yield and overcome common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My yield of this compound is consistently low. What are the potential causes and how can I improve it?

A1: Low yield is a common issue in this synthesis. Several factors can contribute to it. Consider the following troubleshooting steps:

  • Incomplete Chlorination: The conversion of 6-methylpyridazin-3(2H)-one to the final product may be incomplete.

    • Solution: Ensure your chlorinating agent, typically phosphorus oxychloride (POCl₃), is not decomposed and is used in a sufficient molar excess. Some protocols suggest using POCl₃ as both the reagent and the solvent.[1][2] Consider extending the reaction time or increasing the reaction temperature within the limits of product stability. The use of a catalyst, such as tetramethylammonium (B1211777) chloride or triethylammonium (B8662869) bromide, can also improve the reaction rate and yield.[2]

  • Suboptimal Reaction Temperature: The reaction temperature is a critical parameter.

    • Solution: For the chlorination step with POCl₃, a mild reflux is often recommended.[1] Monitor the reaction temperature closely to ensure it is optimal for the conversion without causing degradation of the starting material or product.

  • Moisture Contamination: Phosphorus oxychloride reacts violently with water, which will deactivate the reagent and introduce impurities.

    • Solution: Ensure all glassware is thoroughly dried before use and conduct the reaction under an inert, dry atmosphere (e.g., nitrogen or argon). Use anhydrous solvents if the reaction is not performed in neat POCl₃.

  • Inefficient Work-up and Extraction: Significant product loss can occur during the work-up and extraction phases.

    • Solution: After the reaction, excess POCl₃ is typically removed by distillation under reduced pressure.[1] The reaction mixture is then quenched by carefully adding it to ice-cold water or a saturated sodium bicarbonate solution.[1] Ensure the pH is adjusted to be neutral or slightly basic before extraction to maximize the recovery of the organic product. Use an appropriate organic solvent for extraction, such as chloroform (B151607) or ethyl acetate, and perform multiple extractions to ensure complete recovery.[1]

Q2: I am observing significant impurity formation in my final product. What are the likely side products and how can I minimize them?

A2: Impurity formation is a common challenge. The primary sources of impurities are often unreacted starting material, side reactions, and decomposition products.

  • Unreacted 6-methylpyridazin-3(2H)-one: The presence of the starting material is a clear indication of an incomplete reaction.

    • Solution: Refer to the solutions for low yield in Q1, such as increasing reaction time, temperature, or the amount of chlorinating agent.

  • Side Reactions: Over-chlorination or other side reactions can occur, especially at higher temperatures.

    • Solution: Careful control of the reaction temperature and time is crucial. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), to determine the optimal reaction time and avoid the formation of byproducts.

  • Purification: Proper purification is essential to remove any formed impurities.

    • Solution: Recrystallization from a suitable solvent system, such as light petroleum ether/ether, is a common and effective method for purifying the final product.[1] Column chromatography can also be employed for more challenging separations.

Q3: The removal of excess phosphorus oxychloride (POCl₃) after the reaction is problematic and hazardous. What is the safest and most effective way to handle this step?

A3: The quenching of excess POCl₃ is a critical and potentially hazardous step that must be performed with caution.

  • Recommended Procedure:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the bulk of the excess POCl₃ by distillation under reduced pressure.[1] This is a safer first step than direct quenching of a large volume of POCl₃.

    • The remaining residue should be added slowly and dropwise to a vigorously stirred mixture of crushed ice and water or an ice-cold saturated sodium bicarbonate solution.[1] This should be done in a well-ventilated fume hood, as the reaction is highly exothermic and releases HCl gas.

    • Monitor the temperature of the quenching mixture and ensure it remains cold by adding more ice as needed.

    • Once the addition is complete, the pH can be carefully adjusted with a base (e.g., solid sodium bicarbonate or aqueous ammonia) to neutralize the acidic solution before extraction.[1]

Data Presentation

Table 1: Summary of Reaction Conditions for the Chlorination of 6-methylpyridazin-3(2H)-one

ParameterCondition 1Condition 2Reference
Chlorinating Agent Phosphorus oxychloride (POCl₃)Phosphorus oxychloride (POCl₃)[1][2]
Catalyst NoneTetramethylammonium chloride[2]
Reactant Ratio (Substrate:POCl₃) Substrate suspended in excess POCl₃1 : 0.8 (molar ratio)[1][2]
Temperature Mild reflux45 - 60 °C[1][2]
Reaction Time 4 hoursNot specified[1]
Work-up Removal of excess POCl₃ by vacuum distillation, quenching on ice, neutralization with aqueous ammonia (B1221849), and extraction with chloroform.Not specified[1]
Yield 89%Not specified[1]

Experimental Protocols

Protocol 1: Synthesis of this compound from 6-methylpyridazin-3(2H)-one

This protocol is adapted from a literature procedure.[1][2]

Materials:

  • 6-methylpyridazin-3(2H)-one

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Saturated sodium bicarbonate solution

  • Chloroform (or Ethyl Acetate)

  • Anhydrous magnesium sulfate (B86663) (or sodium sulfate)

Procedure:

  • Suspend 6-methylpyridazin-3(2H)-one in an excess of phosphorus oxychloride (POCl₃) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. The reaction should be carried out under an inert atmosphere (e.g., nitrogen).

  • Heat the reaction mixture to a mild reflux and maintain this temperature for approximately 4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Remove the excess POCl₃ by distillation under reduced pressure.

  • Slowly and carefully add the viscous residue dropwise to a vigorously stirred beaker containing crushed ice or an ice-cold saturated sodium bicarbonate solution.

  • Neutralize the mixture by the portion-wise addition of solid sodium bicarbonate or with aqueous ammonia until the pH reaches approximately 7.

  • Extract the aqueous layer multiple times with chloroform or ethyl acetate.

  • Combine the organic extracts and wash them with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., light petroleum ether/ether) to obtain the final product.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis Levulinic Acid Levulinic Acid 6-methylpyridazin-3(2H)-one 6-methylpyridazin-3(2H)-one Levulinic Acid->6-methylpyridazin-3(2H)-one Cyclization & Dehydrogenation Hydrazine Hydrazine Hydrazine->6-methylpyridazin-3(2H)-one This compound This compound 6-methylpyridazin-3(2H)-one->this compound Chlorination (POCl3) Troubleshooting_Yield start Low Yield Observed check_reaction Check for complete conversion (TLC, LC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No check_workup Review work-up & extraction check_reaction->check_workup Yes optimize_conditions Increase reaction time/temp. Increase POCl3 amount Add catalyst incomplete->optimize_conditions success Improved Yield optimize_conditions->success product_loss Product Loss During Work-up check_workup->product_loss Inefficient check_workup->success Efficient optimize_workup Ensure proper pH for extraction Perform multiple extractions Careful handling of POCl3 quench product_loss->optimize_workup optimize_workup->success

References

Technical Support Center: Reactions of 3-Chloro-6-methylpyridazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-6-methylpyridazine. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions performed with this compound?

A1: this compound is a versatile heterocyclic compound frequently used as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The most common reactions involving this substrate are nucleophilic aromatic substitution (SNAr), Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination. These reactions take advantage of the reactive C-Cl bond on the pyridazine (B1198779) ring.

Q2: What are the typical side products observed in reactions with this compound?

A2: The formation of side products is highly dependent on the specific reaction type and conditions. However, some common side products across different reactions include:

  • Hydrodehalogenation: Replacement of the chlorine atom with a hydrogen atom to form 6-methylpyridazine.

  • Homocoupling: Dimerization of the starting material or the coupling partner.

  • Protodeboronation (in Suzuki reactions): Replacement of the boronic acid group with a hydrogen atom on the coupling partner.

  • Formation of isomeric products: In some cases, reaction at other positions on the pyridazine ring can occur, although this is less common.

Troubleshooting Guides

Suzuki-Miyaura Cross-Coupling Reactions

Issue: Low yield of the desired coupled product and formation of significant side products.

This section addresses common side products and provides troubleshooting strategies for Suzuki-Miyaura cross-coupling reactions involving this compound.

Common Side Products and Troubleshooting

Side ProductPotential CauseRecommended Action
6-Methylpyridazine Protodechlorination of the starting material or protodeboronation of the boronic acid coupling partner.Ensure anhydrous reaction conditions. Use freshly distilled solvents and thoroughly dried reagents. Consider using a stronger, non-nucleophilic base.
Homocoupling Product of Boronic Acid (Biaryl) High catalyst loading, high temperature, or slow addition of the halide.Optimize the catalyst loading (typically 1-5 mol%). Reduce the reaction temperature if possible. Consider a slower, controlled addition of the this compound.
Unreacted this compound Inefficient oxidative addition or transmetalation.Screen different palladium catalysts and ligands. Electron-rich and bulky phosphine (B1218219) ligands are often effective for heteroaryl chlorides. Ensure the base is appropriate for the chosen boronic acid and is present in sufficient stoichiometry.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and a suitable base such as potassium carbonate (2.0 mmol, 2.0 equiv.). In a separate vial, prepare the catalyst premix by dissolving a palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 3 mol%), in a degassed solvent like 1,4-dioxane (B91453) (5 mL). Add the catalyst solution to the Schlenk flask. Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or GC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Logical Workflow for Troubleshooting Suzuki-Miyaura Reactions

Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.

Buchwald-Hartwig Amination

Issue: Formation of hydrodehalogenated side product and low conversion.

This section focuses on troubleshooting the Buchwald-Hartwig amination of this compound, a common method for forming C-N bonds.

Common Side Products and Troubleshooting

Side ProductPotential CauseRecommended Action
6-Methylpyridazine Hydrodehalogenation of the starting material. This can be promoted by certain palladium catalysts and reaction conditions, and is a known side reaction in Buchwald-Hartwig aminations.[1]Screen different palladium pre-catalysts and ligands. Sterically hindered biarylphosphine ligands can sometimes suppress this side reaction. Optimize the base and solvent system.
Unreacted this compound Inactive catalyst or insufficient reaction temperature.Ensure the palladium pre-catalyst is properly activated to the Pd(0) species. Increase the reaction temperature cautiously. Screen different ligand systems that are known to be effective for heteroaryl chlorides.
Amine Homocoupling Can occur under certain conditions, though less common.Optimize reaction stoichiometry and consider a different catalyst system.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine (B109124)

To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), and a suitable ligand (e.g., XPhos, 0.04 mmol, 4 mol%). Add a strong, non-nucleophilic base such as sodium tert-butoxide (1.4 mmol, 1.4 equiv.). Add morpholine (1.2 mmol, 1.2 equiv.) and a dry, degassed solvent like toluene (B28343) (5 mL). Seal the tube and heat the reaction mixture to 80-110 °C. Monitor the reaction by GC-MS or LC-MS. Upon completion, cool the reaction, dilute with an organic solvent, and wash with water. Dry the organic layer, concentrate, and purify the product by column chromatography.

Signaling Pathway for Buchwald-Hartwig Amination and Side Reaction

Buchwald_Hartwig cluster_cycle Catalytic Cycle cluster_side_reaction Side Reaction Pd0 Pd(0)L_n Ox_Add Oxidative Addition (Ar-Cl + Pd(0)) Pd0->Ox_Add 1 ArPdCl Ar-Pd(II)-Cl(L_n) Ox_Add->ArPdCl Lig_Exch Ligand Exchange (+ Amine, - Cl) ArPdCl->Lig_Exch 2 ArPdCl_side Ar-Pd(II)-Cl(L_n) ArPdAmine [Ar-Pd(II)-Amine(L_n)]^+ Lig_Exch->ArPdAmine Deprotonation Deprotonation (- Base-H^+) ArPdAmine->Deprotonation 3 ArPdAmido Ar-Pd(II)-Amido(L_n) Deprotonation->ArPdAmido Red_Elim Reductive Elimination ArPdAmido->Red_Elim 4 Red_Elim->Pd0 Regenerates Catalyst Product Ar-Amine Product Red_Elim->Product Hydrodehalogenation Hydrodehalogenation ArPdCl_side->Hydrodehalogenation β-Hydride Elimination & Reductive Elimination

Caption: Catalytic cycle of Buchwald-Hartwig amination and the competing hydrodehalogenation side reaction.

Nucleophilic Aromatic Substitution (SNAr)

Issue: Slow reaction rate and incomplete conversion.

This guide provides troubleshooting for SNAr reactions, which are fundamental for introducing various nucleophiles onto the pyridazine ring.

Common Issues and Troubleshooting

IssuePotential CauseRecommended Action
Slow or No Reaction Insufficient activation of the aromatic ring. Low nucleophilicity of the incoming group.The pyridazine ring is inherently electron-deficient, which facilitates SNAr. However, stronger electron-withdrawing groups elsewhere on the ring would accelerate the reaction. For the nucleophile, consider using a stronger base to deprotonate it, increasing its nucleophilicity. Increasing the reaction temperature is also a common strategy.
Incomplete Conversion Reversible reaction or deactivation of the nucleophile.Use a larger excess of the nucleophile. Ensure the reaction conditions do not lead to decomposition of the nucleophile or product.
Formation of Multiple Products Reaction with the solvent or impurities.Use high-purity, dry solvents. If the nucleophile has multiple reactive sites, consider using protecting groups.

Experimental Protocol: Nucleophilic Aromatic Substitution of this compound with Sodium Methoxide (B1231860)

To a solution of this compound (1.0 mmol, 1.0 equiv.) in dry methanol (B129727) (10 mL), add sodium methoxide (1.5 mmol, 1.5 equiv.). Heat the reaction mixture at reflux and monitor by TLC. Upon consumption of the starting material, cool the reaction to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with water to remove inorganic salts. Dry the organic layer, concentrate, and purify by chromatography or recrystallization to yield 3-methoxy-6-methylpyridazine.

Reaction Workflow for SNAr

SNAr_Workflow Start Start S_NAr Reaction Mix_Reagents Mix this compound and Nucleophile in Solvent Start->Mix_Reagents Heat Heat Reaction Mixture Mix_Reagents->Heat Monitor Monitor Reaction Progress (TLC, GC-MS) Heat->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Reaction Complete Purification Purify Product (Chromatography, Recrystallization) Workup->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization

Caption: General experimental workflow for a nucleophilic aromatic substitution (SNAr) reaction.

References

Technical Support Center: Purification of 3-Chloro-6-methylpyridazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 3-Chloro-6-methylpyridazine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Issue Possible Cause Troubleshooting Steps
Low Recovery After Recrystallization The chosen solvent is not ideal; the compound may be too soluble even at low temperatures.- Solvent Screening: Test the solubility of a small amount of the crude product in various solvents (e.g., hexanes, ethyl acetate (B1210297), ethanol, isopropanol (B130326), or mixtures thereof) to find a system where the compound is sparingly soluble at room temperature but highly soluble when hot.- Solvent Volume: Ensure the minimum amount of hot solvent is used to dissolve the compound completely. Using an excessive volume will result in a lower yield.- Cooling Process: Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of larger, purer crystals and maximize recovery.
Oily Precipitate Instead of Crystals During Recrystallization The compound is "oiling out," which can happen if the solution is supersaturated or if the melting point of the compound is lower than the boiling point of the solvent. Impurities can also sometimes prevent crystallization.- Slower Cooling: Reheat the solution to redissolve the oil and allow it to cool at a much slower rate. Seeding with a pure crystal of this compound can also induce crystallization.- Solvent Adjustment: Add a small amount of a "poorer" solvent (one in which the compound is less soluble) to the hot solution until it becomes slightly turbid, then allow it to cool slowly.- Charcoal Treatment: If colored impurities are present, they may be inhibiting crystallization. Treat the hot solution with a small amount of activated charcoal before filtration and cooling.
Incomplete Separation During Column Chromatography The chosen eluent system does not provide sufficient resolution between the product and impurities.- TLC Optimization: Before running the column, optimize the solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for this compound. A good starting point is a mixture of hexanes and ethyl acetate.- Gradient Elution: Employ a gradient elution, starting with a less polar mobile phase and gradually increasing the polarity. For example, start with 100% hexanes and gradually increase the percentage of ethyl acetate.- Alternative Solvents: If a hexane/ethyl acetate system is not effective, try other solvent systems such as dichloromethane/ethyl acetate.
Product is Contaminated with Starting Material (6-methylpyridazin-3-one) The initial chlorination reaction did not go to completion.- Reaction Monitoring: Ensure the chlorination reaction is complete by TLC or other analytical methods before workup.- Column Chromatography: If the starting material is present in the crude product, it can usually be separated by silica (B1680970) gel column chromatography. 6-methylpyridazin-3-one is more polar than this compound and will elute later.
Presence of Inorganic Impurities After Synthesis with POCl₃ Incomplete quenching or removal of phosphorus oxychloride and its hydrolysis byproducts.- Thorough Workup: After the reaction, excess POCl₃ should be carefully quenched by pouring the reaction mixture onto crushed ice. The resulting aqueous solution should then be neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide (B78521) solution) to precipitate the crude product and remove acidic phosphorus byproducts.- Aqueous Wash: The crude product, if extracted into an organic solvent, should be washed thoroughly with water and then brine to remove any remaining water-soluble inorganic impurities.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent for the recrystallization of this compound?

A1: Based on the polarity of this compound, good starting points for recrystallization solvents would be non-polar to moderately polar solvents. You can try single solvents like isopropanol or ethanol, or a two-solvent system such as ethyl acetate/hexanes. It is always recommended to perform a small-scale solvent screen to determine the optimal conditions.

Q2: How can I remove colored impurities from my this compound sample?

A2: Colored impurities can often be removed by treating a hot solution of the crude product in a suitable recrystallization solvent with a small amount of activated charcoal. The charcoal adsorbs the colored impurities, and can then be removed by hot filtration before allowing the solution to cool and crystallize.

Q3: What is a suitable mobile phase for the column chromatography of this compound?

A3: A common and effective mobile phase for the purification of chloro-substituted pyridazines on silica gel is a gradient of ethyl acetate in hexanes. You should start with a low polarity mixture (e.g., 5% ethyl acetate in hexanes) and gradually increase the concentration of ethyl acetate. The optimal gradient should be determined by preliminary TLC analysis. For closely related compounds, a dichloromethane/ethyl acetate eluent system has also been used successfully.

Q4: My this compound appears as a yellow to orange solid. Is this normal?

A4: Yes, it is common for this compound to appear as a white to yellow or orange powder or crystal. The color can be indicative of the purity, with purer samples tending to be lighter in color. If a high level of purity is required, further purification by recrystallization or column chromatography may be necessary.

Q5: How can I confirm the purity of my this compound sample after purification?

A5: The purity of your sample can be assessed by several analytical techniques. The most common methods include measuring the melting point and comparing it to the literature value (58-62 °C), and running a Thin Layer Chromatography (TLC) to see if a single spot is observed. For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.

Purification Workflow

PurificationWorkflow Purification Workflow for this compound crude Crude this compound recrystallization Recrystallization crude->recrystallization column_chromatography Column Chromatography crude->column_chromatography distillation Vacuum Distillation (for larger scales) crude->distillation analysis Purity Analysis (TLC, MP, NMR, etc.) recrystallization->analysis column_chromatography->analysis distillation->analysis analysis->recrystallization Further Purification Needed analysis->column_chromatography Further Purification Needed pure_product Pure this compound analysis->pure_product Meets Purity Criteria

Caption: A general workflow for the purification of this compound.

Experimental Protocols

Recrystallization Protocol
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of crude this compound. Add a few drops of a test solvent (e.g., isopropanol, ethanol, or a hexane/ethyl acetate mixture) at room temperature. If the solid dissolves, the solvent is unsuitable. If it does not dissolve, heat the mixture gently. If the solid dissolves upon heating and recrystallizes upon cooling, the solvent is a good candidate.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling the mixture until the solid just dissolves. Avoid adding excess solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Cooling: Once the flask has reached room temperature and crystals have formed, place it in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Column Chromatography Protocol
  • Stationary Phase: Silica gel (230-400 mesh) is a suitable stationary phase.

  • Mobile Phase Selection: Using TLC, determine a solvent system that gives an Rf value of 0.2-0.3 for this compound. A gradient of ethyl acetate in hexanes is a good starting point.

  • Column Packing: Prepare a slurry of the silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a suitable volatile solvent. Adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully add the dry, sample-adsorbed silica gel to the top of the packed column. Alternatively, dissolve the sample in a minimal amount of the initial eluent and load it directly onto the column.

  • Elution: Begin eluting the column with the initial mobile phase. Collect fractions and monitor their composition by TLC. Gradually increase the polarity of the mobile phase as needed to elute the product.

  • Fraction Collection and Analysis: Combine the fractions containing the pure product, as determined by TLC analysis.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Technical Support Center: Optimizing Suzuki Coupling Conditions for 3-Chloro-6-methylpyridazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the Suzuki-Miyaura cross-coupling of 3-Chloro-6-methylpyridazine. The information is designed to help overcome common challenges and optimize reaction conditions for this specific substrate.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling of this compound challenging?

A1: The Suzuki coupling of this compound can be challenging due to the electronic properties of the pyridazine (B1198779) ring. The electron-deficient nature of the ring, while generally favorable for the oxidative addition step, is complicated by the presence of two nitrogen atoms which can coordinate to the palladium catalyst and inhibit its activity. Furthermore, chloro-substrates are generally less reactive than their bromo or iodo counterparts, often requiring more forcing conditions or highly active catalyst systems.

Q2: What are the most common side reactions I should be aware of?

A2: The most common side reactions encountered during the Suzuki coupling of this compound include:

  • Protodeboronation: This is the undesired cleavage of the C-B bond in the boronic acid starting material, leading to the formation of an arene byproduct. It is often promoted by high temperatures and extended reaction times in aqueous basic conditions.

  • Dehalogenation: The chloro group on the pyridazine ring is replaced by a hydrogen atom. This can be caused by trace palladium hydride species in the reaction mixture.

  • Homocoupling: The boronic acid couples with itself to form a biaryl byproduct. This is often a result of oxygen in the reaction mixture or inefficient transmetalation.

Q3: Which palladium catalyst is best for this reaction?

A3: The choice of catalyst is crucial. For less reactive aryl chlorides like this compound, catalyst systems with electron-rich and bulky phosphine (B1218219) ligands are often more effective. While Pd(PPh₃)₄ is a common starting point, catalysts like PdCl₂(dppf) or those based on Buchwald-type ligands (e.g., SPhos, XPhos) may offer improved yields and reaction rates. It is highly recommended to screen a few different catalysts to find the optimal one for your specific arylboronic acid partner.

Q4: What is the role of the base, and which one should I use?

A4: The base plays a critical role in the transmetalation step of the catalytic cycle. A variety of inorganic bases can be used, with potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄) being the most common for pyridazine couplings. The strength and solubility of the base can significantly impact the reaction, so screening different bases is advisable.

Q5: Can I use microwave heating for this reaction?

A5: Yes, microwave-assisted synthesis can be highly effective for the Suzuki coupling of chloropyridazines. It often leads to significantly shorter reaction times and, in some cases, improved yields by minimizing the formation of byproducts that can occur with prolonged heating.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Inactive Catalyst• Use a fresh batch of palladium catalyst. • Consider a more active catalyst/ligand system (e.g., PdCl₂(dppf), Buchwald ligands).
2. Inappropriate Base• Screen different bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄. • Ensure the base is finely powdered and dry.
3. Poor Solvent Choice• Use a degassed solvent system. A mixture of an organic solvent (e.g., 1,4-dioxane (B91453), DME, toluene) and water is often effective.
4. Low Reaction Temperature• Gradually increase the reaction temperature, monitoring for decomposition. Microwave heating can be beneficial.
Significant Side Product Formation 1. Dehalogenation (loss of Cl)• Ensure the reaction is performed under a strictly inert atmosphere (N₂ or Ar). • Optimize the ligand choice.
2. Protodeboronation (boronic acid decomposition)• Use fresh, high-quality boronic acid. • Consider using a more stable boronate ester (e.g., pinacol (B44631) ester). • Use a stronger base to facilitate transmetalation.
3. Homocoupling of Boronic Acid• Rigorously degas all solvents and reagents. • Maintain a positive pressure of inert gas throughout the reaction. • Avoid using a large excess of the boronic acid.
Reaction Stalls Before Completion 1. Catalyst Decomposition• Lower the reaction temperature. • Use a more stable catalyst/ligand combination.
2. Reagent Degradation• Ensure the purity and stability of your starting materials, especially the boronic acid.

Data Presentation: Starting Point for Optimization

Arylboronic AcidProductYield (%)[1]
5-formylthiophen-2-yl-boronic acid5-(6'-(thiophen-2''-yl)pyridazin-3'-yl)thiophene-2-carbaldehyde28
5-formylfuran-2-yl-boronic acid5-(6'-(thiophen-2''-yl)pyridazin-3'-yl)furan-2-carbaldehyde21
4-formylphenylboronic acid4-(6'-(thiophen-2''-yl)pyridazin-3'-yl)benzaldehyde14
4-cyanophenylboronic acid4-(6'-(thiophen-2''-yl)pyridazin-3'-yl)benzonitrile25
4-nitrophenylboronic acid3-(4-nitrophenyl)-6-(thiophen-2-yl)pyridazine20

Reaction Conditions: 3-bromo-6-(thiophen-2-yl)pyridazine (0.5 mmol), arylboronic acid (0.6 mmol), Pd(PPh₃)₄ (5 mol%), 2M Na₂CO₃ (1 mL), DME (8 mL), ethanol (B145695) (2 mL), 80 °C, 48 h, under N₂.[1]

Experimental Protocols

The following is a general protocol for the Suzuki-Miyaura cross-coupling reaction, which can be adapted for this compound.

General Procedure for Suzuki-Miyaura Cross-Coupling [1]

  • To a reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the chosen base (e.g., K₂CO₃, 2.0 equiv.).

  • The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., Argon or Nitrogen) by evacuating and backfilling three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired 3-aryl-6-methylpyridazine.

Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Arylboronic Acid - Base inert Establish Inert Atmosphere (Evacuate/Backfill with N₂ or Ar) reagents->inert solvent Add Degassed Solvents inert->solvent catalyst Add Palladium Catalyst solvent->catalyst heat Heat and Stir (e.g., 80-100 °C) catalyst->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Cool and Quench monitor->quench Reaction Complete extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify product Pure 3-Aryl-6-methylpyridazine purify->product

Caption: General experimental workflow for the Suzuki coupling of this compound.

Troubleshooting_Logic cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions start Low Yield or Incomplete Reaction cat_activity Is the catalyst active? start->cat_activity cat_choice Is it the right catalyst? cat_activity->cat_choice Yes solution_cat Solution: - Use fresh catalyst - Screen different catalysts/ligands cat_activity->solution_cat No cat_choice->solution_cat No base Is the base optimal? cat_choice->base Yes solvent Is the solvent system correct? base->solvent Yes solution_cond Solution: - Screen bases (K₂CO₃, Cs₂CO₃, K₃PO₄) - Use degassed solvents - Adjust temperature base->solution_cond No temperature Is the temperature appropriate? solvent->temperature Yes solvent->solution_cond No temperature->solution_cond No dehalogenation Dehalogenation observed? temperature->dehalogenation Yes protodeboronation Protodeboronation observed? dehalogenation->protodeboronation No solution_side Solution: - Ensure inert atmosphere - Use fresh boronic acid/ester dehalogenation->solution_side Yes protodeboronation->solution_side Yes

Caption: Troubleshooting decision tree for optimizing the Suzuki coupling of this compound.

References

troubleshooting failed reactions involving 3-Chloro-6-methylpyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common reactions involving 3-Chloro-6-methylpyridazine. The information is designed to help diagnose and resolve issues encountered during Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr) reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction with this compound sluggish or not going to completion?

A1: this compound, being an aryl chloride, is inherently less reactive than its bromo or iodo counterparts in many cross-coupling reactions. The Carbon-Chlorine bond is stronger and thus more difficult to break, which is a key step in catalytic cycles like Suzuki and Buchwald-Hartwig. You may need to employ more forcing conditions, such as higher temperatures, or a more active catalyst system.

Q2: I am observing significant amounts of side products. What are the most common side reactions?

A2: Common side reactions include:

  • Hydrodehalogenation: Replacement of the chlorine atom with a hydrogen, leading to the formation of 6-methylpyridazine. This can be promoted by certain catalysts and reaction conditions.

  • Homocoupling: Self-coupling of the boronic acid (in Suzuki reactions) or the amine (in Buchwald-Hartwig reactions) to form dimers.

  • Catalyst Decomposition: Formation of inactive palladium black, especially at high temperatures, can halt the reaction.

Q3: What is the best catalyst and ligand combination for a Suzuki-Miyaura coupling with this compound?

A3: There is no single "best" combination as the optimal choice depends on the specific boronic acid used. However, for challenging aryl chlorides, catalyst systems employing bulky, electron-rich phosphine (B1218219) ligands are generally more effective. Common choices include ligands like SPhos, XPhos, or RuPhos in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.

Q4: How can I improve the solubility of this compound in my reaction?

A4: this compound is a solid with moderate solubility in many organic solvents. If you are experiencing solubility issues, consider the following:

  • Solvent Choice: Polar aprotic solvents like DMF, DMAc, or 1,4-dioxane (B91453) are often good choices.

  • Co-solvents: Using a mixture of solvents can improve solubility.

  • Temperature: Gently heating the reaction mixture can help dissolve the starting material.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Problem: Low to No Product Formation

Potential CauseSuggested Solution
Inactive Catalyst Use a pre-catalyst or ensure your palladium source is fresh. Ensure an inert atmosphere is maintained throughout the reaction to prevent catalyst oxidation.
Inefficient Ligand Screen a variety of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). The choice of ligand is critical for activating aryl chlorides.
Inappropriate Base The choice of base is crucial. Try screening different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The base's strength and solubility can significantly impact the reaction rate.
Low Reaction Temperature Aryl chlorides often require higher temperatures for efficient oxidative addition. Gradually increase the reaction temperature, monitoring for potential decomposition.

Problem: Significant Side Product Formation

Side ProductPotential CauseSuggested Solution
Hydrodehalogenation Presence of water or protic impurities.Use anhydrous solvents and reagents. Degas the solvent thoroughly.
Homocoupling of Boronic Acid Oxygen in the reaction mixture.Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen).
Decomposition to Palladium Black High reaction temperature or high catalyst concentration.Use a lower catalyst loading or a more thermally stable ligand. Consider using a pre-catalyst.
Catalyst/LigandBaseSolventTemperature (°C)Yield (%)Reference
PdCl₂(dppf)K₂CO₃1,4-Dioxane/H₂O9030
PdCl₂(dtbpf)CsOAc1,4-Dioxane/H₂O9050
Pd(OAc)₂ / SPhosK₃PO₄Toluene (B28343)10085-95Adapted from[1][2]
Pd₂(dba)₃ / XPhosK₂CO₃t-BuOH/H₂O10075-90Adapted from[3]

Note: Yields are representative for analogous chloropyridine/chloropyridazine systems and may vary for this compound.

  • To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • In a separate vial, prepare the catalyst pre-mixture by dissolving the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) in a small amount of the reaction solvent.

  • Evacuate and backfill the Schlenk tube with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent (e.g., toluene) to the Schlenk tube, followed by the catalyst pre-mixture via syringe.

  • Heat the reaction mixture to 100-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

G start Low Yield in Suzuki Reaction check_reagents Check Reagent Purity (Aryl Halide, Boronic Acid) start->check_reagents check_catalyst Evaluate Catalyst System (Pd Source, Ligand) check_reagents->check_catalyst Reagents OK check_conditions Assess Reaction Conditions (Base, Solvent, Temperature) check_catalyst->check_conditions Catalyst/Ligand OK side_reactions Analyze for Side Products (Hydrodehalogenation, Homocoupling) check_conditions->side_reactions Conditions Seem Appropriate optimize Systematically Optimize (Screen Ligands, Bases, Solvents) side_reactions->optimize Side Products Identified success Improved Yield optimize->success

Caption: Logical workflow for troubleshooting low-yielding Suzuki-Miyaura reactions.

Buchwald-Hartwig Amination

Problem: Low Conversion to Aminated Product

Potential CauseSuggested Solution
Incompatible Base Strong, non-nucleophilic bases like NaOtBu, LiHMDS, or Cs₂CO₃ are typically required. The choice can be substrate-dependent, so screening may be necessary.
Poor Ligand Choice For aryl chlorides, bulky biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often essential for good reactivity.
Amine Reactivity Sterically hindered or electron-deficient amines may require more forcing conditions or specialized catalyst systems.
Catalyst Inhibition The product itself can sometimes inhibit the catalyst. If the reaction stalls, consider a slower addition of the starting material.
Palladium SourceLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂XPhosCs₂CO₃Toluene10091 (conversion)[3]
[Pd(cinnamyl)Cl]₂Mor-DalPhosK₃PO₄H₂O10080-95[4]
Pd₂(dba)₃RuPhosNaOtBuDioxane80-10085-98Adapted from[5]
Pd(OAc)₂BrettPhosLiHMDSTHF7070-90Adapted from[2]

Note: Yields are representative for analogous chloro-heteroaromatic systems and may vary for this compound.

  • To an oven-dried Schlenk tube under an inert atmosphere, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%) and the base (e.g., NaOtBu, 1.4 equiv.).

  • Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane) to achieve a suitable concentration (0.1-0.5 M).

  • Stir the mixture at 80-110 °C and monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the crude product by flash column chromatography.

G Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-Cl Amide Palladium Amido Complex OxAdd->Amide + HNR'R'' - HX Amide->Pd0 Product Ar-NR'R'' Amide->Product Reductive Elimination reagents Ar-Cl + HNR'R'' base Base

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Nucleophilic Aromatic Substitution (SNAr)

Problem: Reaction is not proceeding

| Potential Cause | Suggested Solution | | :--- | :--- | :--- | | Insufficient Activation | The pyridazine (B1198779) ring is electron-deficient, which activates it towards nucleophilic attack. However, very weak nucleophiles may still not react. | Use a stronger nucleophile or more forcing reaction conditions (higher temperature, longer reaction time). | | Poor Leaving Group Ability | While the pyridazine ring activates the substrate, chloride is a moderately good leaving group. | For particularly challenging nucleophiles, consider converting the chloride to a better leaving group, although this is often not necessary for pyridazines. | | Inappropriate Solvent | Polar aprotic solvents (e.g., DMF, DMSO, NMP) are generally preferred as they can stabilize the charged intermediate (Meisenheimer complex). | Screen different polar aprotic solvents. | | Base Strength | For nucleophiles that require deprotonation (e.g., alcohols, thiols), ensure the base is strong enough to generate the active nucleophile. | Use a stronger base like NaH or K₂CO₃. |

  • To a round-bottom flask, add this compound (1.0 equiv.) and the amine nucleophile (e.g., piperidine, 2-3 equiv.).

  • Add a suitable solvent, such as ethanol (B145695) or NMP. For less reactive amines, a base like K₂CO₃ (2.0 equiv.) may be added.

  • Heat the reaction mixture to reflux (typically 80-120 °C) and monitor by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a solid precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the layers, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

G start This compound + Nucleophile intermediate Addition to form Meisenheimer Complex (Rate-determining step) start->intermediate Attack at C-3 elimination Elimination of Chloride Ion intermediate->elimination Restoration of Aromaticity product Substituted Product elimination->product

Caption: Stepwise mechanism for the SNAr reaction on this compound.

References

Technical Support Center: Purification of 3-Chloro-6-methylpyridazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the removal of impurities from 3-Chloro-6-methylpyridazine.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

The primary route for the synthesis of this compound involves the chlorination of 6-methylpyridazin-3(2H)-one using a chlorinating agent such as phosphorus oxychloride (POCl3). Based on this synthesis, common impurities may include:

  • Unreacted Starting Material: 6-methylpyridazin-3(2H)-one.

  • Reagent Residues and Byproducts: Residual phosphorus oxychloride and its hydrolysis products (e.g., phosphoric acid, hydrochloric acid).

  • Over-chlorinated Byproducts: Dichloro-methylpyridazine isomers.

  • Isomeric Impurities: Positional isomers formed during the chlorination process.

  • Solvent Residues: Residual solvents from the reaction or initial workup.

Q2: How can I effectively remove residual phosphorus oxychloride (POCl3) after the reaction?

Proper quenching of the reaction mixture is crucial to remove excess POCl3 and prevent the formation of acidic impurities. A common procedure involves carefully pouring the reaction mixture onto crushed ice and then neutralizing it with a base like sodium bicarbonate or sodium hydroxide (B78521) solution. It is also advisable to evaporate the excess POCl3 under reduced pressure before the aqueous workup.[1]

Q3: My crude product is an oil/dark solid. What is the best initial purification step?

For a crude product that is oily or appears very impure, a simple aqueous workup followed by extraction with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) is a good first step. Washing the organic layer with a saturated sodium bicarbonate solution will help remove acidic impurities. Subsequent drying of the organic layer and evaporation of the solvent should yield a solid or a more manageable crude product for further purification.

Q4: I am having trouble getting my this compound to crystallize during recrystallization. What can I do?

Difficulty in crystallization can be due to several factors. Here are some troubleshooting tips:

  • Solvent Choice: The chosen solvent may be too good a solvent. Try adding a miscible anti-solvent (a solvent in which your compound is poorly soluble) dropwise to the warm solution until it becomes slightly cloudy, then allow it to cool slowly.

  • Supersaturation: The solution might not be sufficiently concentrated. Try evaporating some of the solvent to increase the concentration of your compound.

  • Inducing Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of pure this compound.

  • Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of an oil or very small crystals that are difficult to filter.

Troubleshooting Guides

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The key is to find a suitable solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at lower temperatures.

Problem: Oiling Out

  • Possible Cause: The boiling point of the solvent is higher than the melting point of the compound, or the solution is being cooled too quickly. Impurities can also sometimes prevent crystallization.

  • Solution:

    • Use a lower-boiling point solvent.

    • Ensure the solution cools slowly. You can insulate the flask to slow down the cooling rate.

    • Try a different solvent system. A mixture of a good solvent and a poor solvent (anti-solvent) can be effective. Dissolve the compound in a minimum amount of the hot "good" solvent and then add the "poor" solvent dropwise until the solution becomes turbid. Reheat to get a clear solution and then cool slowly.

Problem: Poor Recovery

  • Possible Cause: Using too much solvent, incomplete crystallization, or dissolving the product during washing.

  • Solution:

    • Use the minimum amount of hot solvent required to dissolve the crude product.

    • Ensure the solution is sufficiently cooled to maximize crystal formation.

    • Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.

Column Chromatography

Silica (B1680970) gel column chromatography is a versatile method for separating compounds based on their polarity.

Problem: Poor Separation of Product and Impurities

  • Possible Cause: The eluent system does not have the optimal polarity to resolve the components.

  • Solution:

    • TLC Optimization: Before running a column, optimize the solvent system using Thin Layer Chromatography (TLC). Aim for a retention factor (Rf) of 0.2-0.4 for the desired compound.

    • Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help to first elute the less polar impurities and then the product, followed by more polar impurities. A common gradient for compounds of this type could be starting with hexane (B92381) and gradually increasing the proportion of ethyl acetate.

Problem: Streaking or Tailing of the Compound on the Column

  • Possible Cause: The compound may be too polar for the chosen eluent, or it might be interacting with the acidic silica gel. The sample may have been loaded in a solvent that is too polar.

  • Solution:

    • Increase the polarity of the eluent.

    • Add a small amount (0.1-1%) of a modifier to the eluent. For basic compounds like pyridazines, adding a small amount of triethylamine (B128534) or pyridine (B92270) can improve the peak shape by neutralizing the acidic sites on the silica gel.

    • Dissolve the sample in the minimum amount of the initial, least polar eluent before loading it onto the column.

Quantitative Data Summary

Purification MethodStarting Purity (Typical)Final Purity (Achievable)Key Parameters
Recrystallization 85-95%>98%Solvent: Ethanol, Hexanes/Toluene mixture[2]
Silica Gel Column Chromatography 80-90%>99%Eluent: Hexane/Ethyl Acetate gradient

Experimental Protocols

Protocol 1: Recrystallization from Hexanes/Toluene

This protocol is adapted from a procedure for a similar compound and may require optimization.[2]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a 3:1 mixture of hexanes and toluene.

  • Heating: Gently heat the mixture in a water bath at approximately 70°C with swirling until the solid is completely dissolved.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold hexanes.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Silica Gel Column Chromatography
  • Column Packing: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent). Adsorbing the crude product onto a small amount of silica gel and loading it as a dry powder can also be effective.

  • Loading: Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin elution with a low polarity solvent system (e.g., 95:5 Hexane:Ethyl Acetate). Monitor the elution of compounds using TLC.

  • Gradient: Gradually increase the polarity of the eluent (e.g., to 90:10, 80:20 Hexane:Ethyl Acetate) to elute the desired compound.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow crude Crude this compound workup Aqueous Workup (Quench POCl3, Neutralize) crude->workup extraction Solvent Extraction (e.g., DCM or EtOAc) workup->extraction drying Drying & Solvent Removal extraction->drying purification Purification drying->purification recrystallization Recrystallization purification->recrystallization Solid Crude column Column Chromatography purification->column Oily or Complex Mixture analysis Purity Analysis (TLC, GC-MS, NMR) recrystallization->analysis column->analysis pure_product Pure this compound analysis->pure_product

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic start Impure Product is_solid Is the crude product a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes column_chrom Perform Column Chromatography is_solid->column_chrom No (Oily) oiling_out Oiling out? try_recrystallization->oiling_out change_solvent Change solvent/solvent system Slow down cooling oiling_out->change_solvent Yes successful_cryst Successful Crystallization? oiling_out->successful_cryst No change_solvent->try_recrystallization successful_cryst->column_chrom No pure Pure Product successful_cryst->pure Yes column_chrom->pure

Caption: Decision-making flowchart for choosing a purification method.

References

Technical Support Center: Reaction Condition Optimization for 3-Chloro-6-methylpyridazine Amination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and professionals engaged in the amination of 3-chloro-6-methylpyridazine. The information is designed to help overcome common experimental challenges and optimize reaction conditions for this crucial transformation in pharmaceutical and materials science research.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the amination of this compound, categorized by the two primary synthetic routes: Palladium-Catalyzed Buchwald-Hartwig Amination and Nucleophilic Aromatic Substitution (SNAr).

Issue 1: Low or No Product Yield

Possible Causes & Solutions for Buchwald-Hartwig Amination:

  • Inactive Catalyst: The Pd(0) active species may not be forming efficiently from the Pd(II) precatalyst.

    • Solution: Ensure an inert atmosphere (Argon or Nitrogen) is maintained throughout the reaction. Consider using a pre-activated Pd(0) source or adding a reducing agent. Some reactions can benefit from the intentional addition of a small amount of water to aid in the reduction of the Pd(II) precatalyst.

  • Inappropriate Ligand Choice: The phosphine (B1218219) ligand is critical for catalyst stability and activity.

    • Solution: For electron-deficient heteroaryl chlorides like this compound, sterically hindered, electron-rich monodentate biarylphosphine ligands are often most effective. XPhos has been shown to be a superior ligand for similar substrates. If using bidentate ligands like BINAP or DPEphos with poor results, switching to a monodentate ligand is recommended.[1]

  • Incorrect Base: The choice of base is crucial and can significantly impact the reaction outcome.

    • Solution: Strong, non-nucleophilic bases are generally preferred. Cesium carbonate (Cs₂CO₃) and potassium phosphate (B84403) (K₃PO₄) are often good starting points. Sodium tert-butoxide (NaOtBu) is a stronger base that can be effective but may be incompatible with sensitive functional groups.[2]

  • Low Reaction Temperature: The reaction may require more thermal energy to proceed.

    • Solution: Increase the reaction temperature, typically in the range of 80-120 °C.

Possible Causes & Solutions for Nucleophilic Aromatic Substitution (SNAr):

  • Insufficient Temperature: SNAr reactions on heteroaromatic systems often require elevated temperatures to overcome the activation energy barrier.

    • Solution: Increase the reaction temperature. For less reactive amines, temperatures up to 160 °C in a sealed tube may be necessary.

  • Inappropriate Solvent: The solvent plays a key role in stabilizing the charged intermediate (Meisenheimer complex).

    • Solution: Use polar, aprotic solvents like DMSO, DMF, or NMP. For some reactions, polar protic solvents like ethanol (B145695) or even water in the presence of a phase-transfer catalyst can be effective.[3][4] Polyethylene glycol (PEG) has also been reported as an effective solvent for SNAr on nitrogen-containing heterocycles.[4]

  • Low Nucleophilicity of the Amine: Sterically hindered or electron-deficient amines are less reactive.

    • Solution: If possible, use a less hindered or more electron-rich amine. Alternatively, switching to the more reactive Buchwald-Hartwig conditions is advisable.

Issue 2: Formation of Side Products
  • Hydrodehalogenation (in Buchwald-Hartwig): The chloro group is replaced by a hydrogen atom.

    • Cause: This can occur via a competing β-hydride elimination pathway.

    • Solution: This is often ligand-dependent. Switching to a different phosphine ligand can sometimes mitigate this side reaction. Ensuring a strictly anhydrous reaction setup can also be beneficial.

  • Decomposition of Starting Material:

    • Cause: Prolonged exposure to high temperatures or strong bases can lead to degradation.

    • Solution: Monitor the reaction progress (e.g., by TLC or LC-MS) and stop the reaction once the starting material is consumed. Consider lowering the reaction temperature and extending the reaction time.

Frequently Asked Questions (FAQs)

Q1: Which method is better for the amination of this compound: Buchwald-Hartwig or SNAr?

A1: The choice of method depends on the amine. For simple, unhindered, and electron-rich amines, SNAr can be a straightforward and cost-effective method, avoiding the need for a metal catalyst. However, for more complex, sterically hindered, or electron-deficient amines, the Buchwald-Hartwig amination is generally more versatile and reliable, offering a broader substrate scope.[5]

Q2: What are the typical starting conditions for a Buchwald-Hartwig amination of this compound?

A2: A good starting point would be:

  • Palladium Precatalyst: Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)

  • Ligand: XPhos (2-5 mol%)

  • Base: Cs₂CO₃ (1.5-2.0 equivalents)

  • Solvent: Toluene (B28343) or Dioxane

  • Temperature: 100-110 °C

  • Atmosphere: Inert (Argon or Nitrogen)

Q3: Can I run the Buchwald-Hartwig reaction open to the air?

A3: While some modern palladium precatalysts are air-stable, the active Pd(0) species is susceptible to oxidation. It is strongly recommended to perform the reaction under an inert atmosphere (Argon or Nitrogen) to ensure catalyst longevity and reproducibility.

Q4: My amine has other functional groups. Will they interfere with the reaction?

A4: The Buchwald-Hartwig amination is known for its excellent functional group tolerance.[5] However, very acidic protons (e.g., from carboxylic acids or phenols) will be deprotonated by the base, requiring additional equivalents of base. Functional groups like esters and nitro groups may be incompatible with strong bases like NaOtBu. For SNAr, the conditions are generally harsher, and compatibility should be assessed on a case-by-case basis.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be monitored by taking small aliquots from the reaction mixture and analyzing them by Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS). This will allow you to determine when the starting material has been consumed and to check for the formation of side products.

Data Presentation

Table 1: Typical Reaction Parameters for Buchwald-Hartwig Amination of Heteroaryl Chlorides

ParameterCondition 1Condition 2Condition 3
Palladium Source Pd(OAc)₂Pd₂(dba)₃Pd/XPhos G3 Precatalyst
Ligand XPhosBINAPDPEphos
Base Cs₂CO₃K₃PO₄NaOtBu
Solvent TolueneDioxaneTHF
Temperature (°C) 80 - 12090 - 11070 - 100
Reaction Time (h) 8 - 2412 - 364 - 18

Note: These are general ranges, and specific conditions should be optimized for each substrate combination.[1][2]

Table 2: Typical Reaction Parameters for SNAr of Chloro-pyridazines

ParameterCondition 1Condition 2Condition 3
Amine Primary/Secondary AliphaticAniline DerivativesAmmonia
Solvent DMSO or NMPEthanolWater with Polyether
Base K₂CO₃ or Et₃NNone (reflux)None
Temperature (°C) 100 - 15080 - 120120 - 180 (sealed tube)
Reaction Time (h) 6 - 2412 - 4812 - 24

Note: Higher temperatures are often required for less nucleophilic amines.[3][4][6]

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination
  • To an oven-dried reaction vessel, add this compound (1.0 eq), the amine (1.1-1.5 eq), the phosphine ligand (e.g., XPhos, 2-5 mol%), and the base (e.g., Cs₂CO₃, 1.5-2.0 eq).

  • Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) under a positive pressure of the inert gas.

  • Add anhydrous solvent (e.g., toluene or dioxane) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
  • To a reaction vessel, add this compound (1.0 eq) and the amine (1.5-3.0 eq).

  • Add the solvent (e.g., DMSO or ethanol). If required, add a base (e.g., K₂CO₃, 2.0 eq).

  • Heat the reaction mixture to the desired temperature (e.g., 120 °C) with stirring. For volatile amines or low boiling point solvents, a sealed tube or reflux condenser is necessary.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • If a polar aprotic solvent was used, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.[6]

Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_0 Catalytic Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative_Addition Pd(0)L->Oxidative_Addition Ar-Cl Amine_Coordination Amine_Coordination Oxidative_Addition->Amine_Coordination R2NH, Base Reductive_Elimination Reductive_Elimination Amine_Coordination->Reductive_Elimination - HBX Reductive_Elimination->Pd(0)L Product (Ar-NR2) Product Aminated Product Ar-Cl This compound R2NH Amine

Caption: Buchwald-Hartwig amination catalytic cycle.

SNAr_Mechanism Start This compound + Amine (Nu) Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Start->Meisenheimer Nucleophilic Attack Product Aminated Product + Cl- Meisenheimer->Product Elimination of Cl-

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Troubleshooting_Workflow Start Amination Reaction Check_Yield Low or No Yield? Start->Check_Yield Reaction_Type Reaction Type? Check_Yield->Reaction_Type Yes Side_Products Side Products? Check_Yield->Side_Products No Buchwald Buchwald-Hartwig Reaction_Type->Buchwald Pd-Catalyzed SNAr SNAr Reaction_Type->SNAr Catalyst-Free Check_Catalyst Check Catalyst/Ligand/ Base Combination Buchwald->Check_Catalyst Check_Temp_Solvent Increase Temperature/ Use Polar Solvent SNAr->Check_Temp_Solvent Check_Catalyst->Start Check_Temp_Solvent->Start Hydrodehalogenation Hydrodehalogenation? Side_Products->Hydrodehalogenation Yes Decomposition Decomposition? Side_Products->Decomposition Change_Ligand Change Ligand Hydrodehalogenation->Change_Ligand Yes Hydrodehalogenation->Decomposition No Change_Ligand->Start Reduce_Temp_Time Reduce Temperature/ Reaction Time Decomposition->Reduce_Temp_Time Yes Success Successful Reaction Decomposition->Success No Reduce_Temp_Time->Start

Caption: Troubleshooting decision tree for amination reactions.

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 3-Chloro-6-methylpyridazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during cross-coupling reactions with 3-chloro-6-methylpyridazine.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate for cross-coupling reactions?

A1: this compound can be a challenging substrate for several reasons. The nitrogen atoms in the pyridazine (B1198779) ring can coordinate to the metal center of the catalyst, potentially leading to catalyst inhibition or deactivation. Furthermore, the C-Cl bond is stronger and less reactive than C-Br or C-I bonds, making the crucial oxidative addition step in the catalytic cycle more difficult. This necessitates the use of highly active catalyst systems, often employing electron-rich and sterically bulky ligands to achieve good yields.

Q2: Should I use a Palladium (Pd) or Nickel (Ni) catalyst for my cross-coupling reaction?

A2: The choice between palladium and nickel depends on the specific reaction and substrates.

  • Palladium catalysts , particularly those paired with bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, are highly effective and generally offer a broad substrate scope and functional group tolerance.[1]

  • Nickel catalysts are a more cost-effective option and can exhibit different reactivity and selectivity. While they have shown success in coupling other chloro-heterocycles, they can be more sensitive to reaction conditions.[1] For initial attempts with this compound, palladium-based systems are generally recommended as a starting point.

Q3: What is a "precatalyst," and what are the advantages of using one?

A3: A precatalyst is a stable, well-defined metal-ligand complex that is readily activated under the reaction conditions to form the active catalytic species (e.g., Pd(0)). Using a precatalyst offers significant advantages over generating the catalyst in situ from a metal salt (like Pd(OAc)₂) and a separate ligand.[1]

Benefits include:

  • Improved Reproducibility: Ensures a consistent and known ratio of ligand to metal, leading to more reliable and reproducible results.[1]

  • Enhanced Activity: Many precatalysts are designed for high catalytic activity, especially for challenging substrates like chloro-heterocycles.

  • Operational Simplicity: They are often air- and moisture-stable, which simplifies the reaction setup.[1]

Catalyst and Condition Selection Guides

The following tables provide recommended starting points for catalyst systems and reaction conditions for common cross-coupling reactions with this compound. These are based on successful couplings with analogous chloro-heterocycles and should be used as a basis for optimization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between an organoboron compound and a halide.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ComponentRecommendationNotes
Palladium Precursor Pd₂(dba)₃, Pd(OAc)₂These are common precursors for generating the active Pd(0) catalyst.
Ligand XPhos, SPhos, RuPhosBulky, electron-rich biarylphosphine ligands are crucial for activating the C-Cl bond.
Precatalyst XPhos Pd G2/G3/G4Second, third, and fourth-generation Buchwald precatalysts are highly active and reliable.[2]
Base K₃PO₄, Cs₂CO₃, K₂CO₃The choice of base can significantly impact the reaction rate and yield.
Solvent Toluene (B28343)/H₂O, Dioxane/H₂OA mixture of an organic solvent and water is commonly used.
Temperature 80-110 °CHigher temperatures are often required for aryl chlorides.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds between an aryl halide and an amine.

Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination

ComponentRecommendationNotes
Palladium Precursor Pd₂(dba)₃, Pd(OAc)₂Standard precursors for in-situ catalyst generation.
Ligand BrettPhos, Josiphos, XPhosLigand choice is critical and often depends on the specific amine coupling partner.[1]
Base NaOtBu, LHMDS, K₂CO₃A strong, non-nucleophilic base is typically required.[3]
Solvent Toluene, Dioxane, THFAnhydrous, deoxygenated solvents are essential.
Temperature 80-120 °CElevated temperatures are generally necessary to facilitate the reaction.
Sonogashira Coupling

The Sonogashira coupling reaction enables the formation of a C-C bond between a terminal alkyne and an aryl halide.

Table 3: Recommended Starting Conditions for Sonogashira Coupling

ComponentRecommendationNotes
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄These are standard and reliable catalysts for Sonogashira couplings.[4]
Copper(I) Co-catalyst CuIEssential for the traditional Sonogashira mechanism.[5]
Ligand PPh₃, P(t-Bu)₃Phosphine ligands are used to stabilize the palladium catalyst.
Base Et₃N, DIPEAOften used as both the base and a co-solvent.[5]
Solvent THF, DMFAnhydrous and deoxygenated conditions are typically required.[5]
Temperature Room Temperature to 80 °CThe required temperature depends on the reactivity of the specific alkyne.

Troubleshooting Guides

Issue 1: Low to No Product Yield

Question: I am not observing any product formation, or the yield is very low in my cross-coupling reaction with this compound. What are the likely causes and how can I troubleshoot this?

Answer: Low or no product yield is a common issue, primarily due to the low reactivity of the C-Cl bond and potential catalyst inhibition by the pyridazine nitrogen. Here is a systematic approach to troubleshooting:

  • Verify Reagent and Setup Integrity:

    • Inert Atmosphere: Ensure your reaction is performed under a strict inert atmosphere (Argon or Nitrogen) as the Pd(0) catalyst is sensitive to oxygen.[1]

    • Solvent and Reagent Purity: Use anhydrous and deoxygenated solvents. Ensure all reagents are pure and dry.

  • Catalyst and Ligand Selection:

    • The choice of catalyst and ligand is critical. Standard catalysts like Pd(PPh₃)₄ may be ineffective for this substrate.

    • Recommendation: Employ catalyst systems known for their high activity with aryl chlorides. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or their corresponding precatalysts are often necessary to facilitate the oxidative addition step.[1][2]

  • Base and Solvent Optimization:

    • The base plays a crucial role in the catalytic cycle. The strength and solubility of the base can significantly impact the reaction outcome.

    • For Suzuki couplings, screen bases such as K₃PO₄ and Cs₂CO₃.[1]

    • For Buchwald-Hartwig aminations, stronger bases like NaOtBu or LHMDS are often required.[1][3]

    • The solvent can influence catalyst solubility and reactivity. Toluene, dioxane, and THF are good starting points.[6]

Issue 2: Significant Dehalogenation of Starting Material

Question: My reaction is producing a significant amount of the dehalogenated pyridazine (6-methylpyridazine) instead of the desired cross-coupled product. How can I minimize this side reaction?

Answer: Dehalogenation (hydrodehalogenation) is a common side reaction in palladium-catalyzed cross-couplings, particularly with heteroaryl halides. It occurs when the aryl-palladium intermediate reacts with a hydrogen source instead of the coupling partner.

  • Identify the Source of Hydride:

    • The hydride can originate from solvents (e.g., alcohols), the amine coupling partner (in Buchwald-Hartwig), or the base.

  • Strategies to Minimize Dehalogenation:

    • Choice of Base: Avoid bases that can act as hydride donors. For Suzuki reactions, K₃PO₄ or Cs₂CO₃ are generally good choices.[1]

    • Ligand Selection: Using bulky, electron-rich phosphine ligands can accelerate the desired reductive elimination step relative to the dehalogenation pathway.[1]

    • Anhydrous Conditions: Rigorously exclude water from the reaction, as it can be a proton source.

    • Solvent Choice: If using a solvent system that may contain water or alcohols, switch to strictly aprotic solvents like toluene or dioxane.[1]

Visualized Workflows and Protocols

Catalyst Selection Workflow

The following diagram illustrates a logical workflow for selecting a suitable catalyst system for the cross-coupling of this compound.

CatalystSelection cluster_start Reaction Type cluster_suzuki Suzuki-Miyaura cluster_buchwald Buchwald-Hartwig cluster_sonogashira Sonogashira cluster_end Optimization Start Choose Cross-Coupling Reaction Suzuki_Catalyst Select Pd Precursor (e.g., Pd₂(dba)₃) + Bulky Ligand (e.g., XPhos, SPhos) OR Precatalyst (XPhos Pd G3) Start->Suzuki_Catalyst Suzuki Buchwald_Catalyst Select Pd Precursor (e.g., Pd(OAc)₂) + Bulky Ligand (e.g., BrettPhos) OR Precatalyst Start->Buchwald_Catalyst Buchwald Sonogashira_Catalyst Select Pd Catalyst (e.g., PdCl₂(PPh₃)₂) + CuI Co-catalyst Start->Sonogashira_Catalyst Sonogashira Suzuki_Base Select Base (e.g., K₃PO₄, Cs₂CO₃) Suzuki_Catalyst->Suzuki_Base Optimize Optimize Temperature and Solvent Suzuki_Base->Optimize Buchwald_Base Select Base (e.g., NaOtBu, LHMDS) Buchwald_Catalyst->Buchwald_Base Buchwald_Base->Optimize Sonogashira_Base Select Base (e.g., Et₃N, DIPEA) Sonogashira_Catalyst->Sonogashira_Base Sonogashira_Base->Optimize

Catalyst selection workflow for cross-coupling reactions.
Troubleshooting Workflow for Low Yield

This diagram outlines a systematic approach to troubleshooting low-yielding cross-coupling reactions.

TroubleshootingWorkflow Start Low or No Product Yield Check_Reagents Verify Reagent Purity and Inert Conditions Start->Check_Reagents Screen_Ligands Screen Bulky, Electron-Rich Phosphine Ligands (XPhos, SPhos, etc.) Check_Reagents->Screen_Ligands Reagents OK Screen_Bases Screen Different Bases (e.g., K₃PO₄, Cs₂CO₃ for Suzuki; NaOtBu for Buchwald) Screen_Ligands->Screen_Bases Optimize_Temp Increase Reaction Temperature Screen_Bases->Optimize_Temp Change_Solvent Change Solvent (Toluene, Dioxane, THF) Optimize_Temp->Change_Solvent No Improvement Success Improved Yield Optimize_Temp->Success Improvement Change_Solvent->Screen_Ligands

Troubleshooting workflow for low product yield.

Detailed Experimental Protocols

The following are representative experimental protocols that can be adapted for cross-coupling reactions with this compound.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is adapted from procedures for other electron-deficient chloro-heterocycles.

  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of toluene and water).

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Reaction: Stir the mixture at the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination

This protocol is a general starting point for the amination of aryl chlorides.

  • Reaction Setup: To a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.) to a dry reaction vessel.

  • Reagent Addition: Add the degassed solvent (e.g., toluene), followed by this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Inert Atmosphere: Seal the vessel and remove from the glovebox if necessary.

  • Reaction: Heat the mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purification: Purify the residue by column chromatography.

Protocol 3: Sonogashira Coupling

This is a classic Sonogashira coupling protocol.[5]

  • Reaction Setup: To a dry reaction vessel, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (CuI, 4-10 mol%).

  • Solvent and Base: Add a degassed mixture of a solvent (e.g., THF) and an amine base (e.g., Et₃N).

  • Alkyne Addition: Add the terminal alkyne (1.2-1.5 equiv.).

  • Reaction: Stir the reaction at a temperature ranging from room temperature to 80 °C for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove insoluble salts. Concentrate the filtrate.

  • Purification: Purify the crude product by column chromatography.

References

Technical Support Center: 3-Chloro-6-methylpyridazine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for workup procedures involving 3-Chloro-6-methylpyridazine reactions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental workup of reactions with this compound.

Problem Possible Cause Solution
Low or No Yield of Desired Product Inefficient catalyst system in cross-coupling reactions.Screen a variety of bulky and electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos) and consider using a pre-catalyst like Pd₂(dba)₃.[1]
Inappropriate base for the reaction.Screen different bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄ to find the optimal one for your specific substrates.[1]
Degradation of boronic acid in Suzuki couplings.Use fresh, high-quality boronic acids or consider more stable boronate esters (e.g., pinacol (B44631) esters).[1]
Presence of Side Products Protodeboronation of the boronic acid in Suzuki couplings.Ensure the reaction is performed under an inert atmosphere to minimize oxygen. Optimizing the ligand can also suppress this side reaction.[1]
Homocoupling of the boronic acid.Rigorous degassing of the reaction mixture and maintaining an inert atmosphere are crucial as this is often promoted by the presence of oxygen.[1]
Difficulty in Product Purification Residual palladium catalyst in the product.Filter the reaction mixture through a pad of Celite. For soluble palladium complexes, consider using scavenger resins (e.g., silica-bound thiols) or treatment with activated carbon.[2][3]
Persistent color in the product after palladium-catalyzed reactions.Employ a more rigorous palladium removal method such as treatment with a scavenger resin or activated carbon. Crystallization can also be effective in separating the product from palladium impurities.[2]
Triphenylphosphine oxide (Ph₃PO) byproduct is hard to remove.Ph₃PO is known to be difficult to remove from reaction mixtures.[4] Consider purification by column chromatography or trituration with a suitable solvent.

Frequently Asked Questions (FAQs)

Q1: What is a general workup procedure for a nucleophilic substitution reaction on this compound?

A general procedure involves diluting the reaction mixture with an organic solvent like ethyl acetate (B1210297), followed by washing with water and brine to remove inorganic salts. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by flash column chromatography on silica (B1680970) gel.

Q2: How can I effectively remove a palladium catalyst after a Suzuki-Miyaura cross-coupling reaction?

Filtration through a pad of Celite is a common first step to remove heterogeneous palladium catalysts.[3] For soluble palladium species, treatment with scavenger resins containing thiol or amine functional groups is highly effective.[2] Alternatively, stirring the reaction mixture with activated carbon followed by filtration can also remove residual palladium.[2]

Q3: My Suzuki coupling reaction with a chloropyridazine is sluggish. What can I do?

Chloropyridazines can be less reactive than their bromo or iodo counterparts. To improve reaction rates, consider screening different palladium catalysts and ligands, particularly bulky, electron-rich phosphine ligands.[1] Increasing the reaction temperature may also help, but be mindful of potential decomposition of starting materials or the catalyst.[1] Additionally, ensure your reagents, especially the boronic acid, are fresh and of high purity.[1]

Q4: What are common side reactions in Suzuki couplings involving pyridazines and how can I minimize them?

Common side reactions include protodeboronation (replacement of the boron group with hydrogen) and homocoupling of the boronic acid.[1] To minimize these, it is crucial to perform the reaction under a strictly inert atmosphere (nitrogen or argon) to exclude oxygen.[1] Using fresh, high-purity boronic acids and optimizing the base and solvent system can also reduce the formation of these byproducts.[1]

Q5: What are suitable recrystallization solvents for pyridazine (B1198779) derivatives?

The choice of solvent will depend on the specific properties of the product. Common solvents for the recrystallization of related pyridazine compounds include ethanol, ethyl acetate, and chloroform, or mixtures thereof.[5] It is always recommended to perform small-scale solubility tests to determine the optimal solvent or solvent system for your specific compound.

Experimental Protocols

General Workup Procedure for a Palladium-Catalyzed Cross-Coupling Reaction

  • Cooling and Quenching: Once the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.

  • Dilution: Dilute the mixture with a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Filtration (Catalyst Removal): If a heterogeneous catalyst was used, or to remove precipitated palladium, filter the mixture through a pad of Celite. Wash the filter cake with the organic solvent to ensure complete recovery of the product. For soluble palladium, other removal techniques may be necessary (see Troubleshooting Guide).

  • Aqueous Wash: Transfer the filtrate to a separatory funnel and wash sequentially with water and then brine. This helps to remove water-soluble impurities and salts.

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by a suitable method, such as flash column chromatography on silica gel or recrystallization, to obtain the pure desired compound.

Visualizations

experimental_workflow start Reaction Completion cool Cool to Room Temperature start->cool dilute Dilute with Organic Solvent cool->dilute filter Filter through Celite (Catalyst Removal) dilute->filter wash Aqueous Wash (Water & Brine) filter->wash dry Dry Organic Layer wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify Crude Product (Chromatography/Recrystallization) concentrate->purify end Pure Product purify->end

Caption: General experimental workflow for the workup of a this compound reaction.

References

Validation & Comparative

A Comparative Guide to HPLC Characterization of 3-Chloro-6-methylpyridazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the effective separation and characterization of 3-chloro-6-methylpyridazine derivatives are paramount for ensuring purity, monitoring reactions, and conducting metabolic studies. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for these tasks. This guide provides a comparative overview of reversed-phase HPLC methods for the characterization of this compound and its derivatives, supported by illustrative experimental data and detailed protocols.

Comparison of HPLC Stationary Phases

The choice of stationary phase is critical in achieving optimal separation of this compound derivatives. The most common choices in reversed-phase HPLC are C18 and C8 columns. The key difference lies in the length of the alkyl chains bonded to the silica (B1680970) support, which dictates the hydrophobicity of the stationary phase.[1][2] C18 columns, with their longer 18-carbon chains, are more hydrophobic and offer greater retention for non-polar compounds.[1][3] In contrast, C8 columns have shorter 8-carbon chains, resulting in lower hydrophobicity and faster elution of moderately polar to non-polar compounds.[3][4]

To illustrate the impact of the stationary phase, consider a hypothetical separation of this compound and two of its derivatives with varying polarity on both a C18 and a C8 column under identical mobile phase conditions.

Table 1: Comparison of Retention Times on C18 and C8 Columns

CompoundDerivative StructureExpected PolarityRetention Time (min) - C18 ColumnRetention Time (min) - C8 Column
1This compoundModerate8.56.2
23-chloro-6-(methoxymethyl)pyridazineMore Polar6.14.5
33-chloro-6-(phenoxymethyl)pyridazineLess Polar12.39.8

As the data in Table 1 suggests, the less hydrophobic C8 column generally results in shorter retention times for all compounds.[1] This can be advantageous for rapid screening and high-throughput analysis. However, the C18 column provides a larger retention window, which can lead to better resolution between compounds with similar polarities.

The Influence of Mobile Phase Composition

The mobile phase composition, particularly the type and proportion of the organic modifier and the pH of the aqueous component, plays a pivotal role in the retention and selectivity of the separation.

Organic Modifier

Acetonitrile (B52724) and methanol (B129727) are the most common organic modifiers in reversed-phase HPLC. Increasing the percentage of the organic modifier in the mobile phase reduces the retention time of the analytes.[5] The choice between acetonitrile and methanol can also influence selectivity due to their different solvent properties.

Table 2: Effect of Organic Modifier on Retention Time of this compound

Mobile Phase Composition (v/v)Retention Time (min)
50:50 Acetonitrile:Water10.2
60:40 Acetonitrile:Water7.8
70:30 Acetonitrile:Water5.1
Mobile Phase pH

For ionizable compounds like pyridazine (B1198779) derivatives, the pH of the mobile phase is a powerful tool for controlling retention.[6][7] By adjusting the pH relative to the pKa of the analyte, its degree of ionization can be altered, which in turn affects its hydrophobicity and interaction with the stationary phase.[6][8] For basic compounds like pyridazines, a mobile phase with a pH 2 to 3 units below the pKa will ensure the compound is in its protonated (ionized) form, leading to reduced retention. Conversely, a pH 2 to 3 units above the pKa will result in the neutral form, which is more retained on a reversed-phase column.

Experimental Protocols

Below are detailed experimental protocols for the HPLC characterization of this compound derivatives, reflecting the conditions discussed above.

Protocol 1: General Purpose Screening on a C18 Column

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A: 0.1% Formic Acid in Water, B: Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

Protocol 2: Fast Analysis on a C8 Column

  • Column: C8, 150 mm x 4.6 mm, 3.5 µm particle size

  • Mobile Phase: A: 0.05 M Potassium Phosphate Buffer (pH 6.5), B: Methanol

  • Isocratic: 60% B

  • Flow Rate: 1.2 mL/min

  • Detection: UV at 254 nm

  • Column Temperature: 35 °C

  • Injection Volume: 5 µL

Logical Workflow for HPLC Method Development

The process of developing a robust HPLC method for this compound derivatives can be visualized as a logical workflow. This involves selecting an appropriate column and mobile phase, followed by optimization of the separation conditions.

HPLC_Workflow cluster_start Method Development Start cluster_selection Initial Parameter Selection cluster_optimization Optimization cluster_validation Method Validation Start Define Analytical Goal (Purity, Quantification, etc.) Column_Selection Column Selection (e.g., C18 for high resolution, C8 for faster analysis) Start->Column_Selection Mobile_Phase_Selection Mobile Phase Selection (Acetonitrile vs. Methanol, Aqueous buffer/acid) Column_Selection->Mobile_Phase_Selection Gradient_Optimization Gradient/Isocratic Optimization Mobile_Phase_Selection->Gradient_Optimization pH_Adjustment pH Adjustment (for ionizable derivatives) Gradient_Optimization->pH_Adjustment Flow_Rate_Temp Flow Rate & Temperature Optimization pH_Adjustment->Flow_Rate_Temp Validation Method Validation (ICH Guidelines) (Specificity, Linearity, Accuracy, Precision) Flow_Rate_Temp->Validation Separation_Pathway cluster_factors Influencing Factors Analyte This compound Derivative in Mobile Phase Interaction Hydrophobic Interaction with Stationary Phase Analyte->Interaction Analyte_Polarity Analyte Polarity Analyte_Polarity->Interaction influences Stationary_Phase Stationary Phase (Hydrophobicity: C18 > C8) Stationary_Phase->Interaction provides surface for Mobile_Phase Mobile Phase (% Organic, pH) Elution Elution from Column Mobile_Phase->Elution drives Interaction->Elution is overcome by

References

Validating the Structure of Synthesized 3-Chloro-6-methylpyridazine: An NMR-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate structural confirmation of synthesized heterocyclic compounds is a critical step in the discovery pipeline. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) data for validating the structure of 3-Chloro-6-methylpyridazine, offering a clear benchmark for experimental results.

The unequivocal identification of this compound, a key building block in medicinal chemistry, relies heavily on spectroscopic techniques. Among these, ¹H and ¹³C NMR spectroscopy stand out for their ability to provide detailed information about the molecular framework. This guide presents a summary of expected NMR spectral data, a detailed experimental protocol for acquiring such data, and a comparison with closely related pyridazine (B1198779) derivatives to aid in the confident structural assignment of newly synthesized batches.

Comparative NMR Data for 3,6-Disubstituted Pyridazines

To facilitate the validation of synthesized this compound, the following table summarizes its expected ¹H and ¹³C NMR chemical shifts. For comparative purposes, data for structurally related 3,6-disubstituted pyridazines are also included. All data is referenced from peer-reviewed literature and was acquired in DMSO-d₆.

CompoundPosition¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
This compound H-47.85 (d)131.5
H-57.60 (d)128.0
CH₃2.65 (s)21.5
C-3-158.0
C-6-155.0
3,6-DichloropyridazineH-4, H-57.90 (s)130.0
C-3, C-6-155.5
3-Methyl-6-methoxypyridazineH-47.45 (d)125.0
H-57.00 (d)118.0
CH₃ (C6)2.55 (s)21.0
OCH₃4.00 (s)54.0
C-3-162.0
C-6-154.0

Note: Chemical shifts are reported in parts per million (ppm) downfield from tetramethylsilane (B1202638) (TMS). Multiplicities are denoted as s (singlet) and d (doublet). Data for comparative compounds are sourced from the Canadian Journal of Chemistry, 1991, 69, 972.

Experimental Protocol for NMR Analysis

A standardized protocol is essential for obtaining high-quality, reproducible NMR spectra for the structural validation of this compound.

1. Sample Preparation:

  • Weigh 10-20 mg of the synthesized this compound and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Ensure the sample is fully dissolved by gentle vortexing.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The spectra should be acquired on a 400 MHz or higher field NMR spectrometer.

  • The probe temperature should be maintained at 25 °C.

3. ¹H NMR Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment.

  • Spectral Width: Approximately 16 ppm.

  • Acquisition Time: At least 2 seconds.

  • Relaxation Delay: 5 seconds to ensure full relaxation of protons.

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Referencing: The residual solvent peak of DMSO-d₆ at 2.50 ppm should be used for chemical shift referencing.

4. ¹³C NMR Acquisition Parameters:

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

  • Spectral Width: Approximately 200 ppm.

  • Acquisition Time: At least 1 second.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 1024 to 4096 scans to achieve an adequate signal-to-noise ratio.

  • Referencing: The solvent peak of DMSO-d₆ at 39.52 ppm should be used for chemical shift referencing.

5. Data Processing:

  • Apply an exponential window function with a line broadening of 0.3 Hz for ¹H spectra and 1-2 Hz for ¹³C spectra before Fourier transformation.

  • Phase and baseline correct the spectra.

  • Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.

Logical Workflow for Structure Validation

The following diagram illustrates the logical workflow for the synthesis and structural validation of this compound using NMR spectroscopy.

G cluster_synthesis Synthesis cluster_validation Structure Validation start Starting Materials reaction Chemical Reaction start->reaction workup Work-up & Purification reaction->workup sample_prep NMR Sample Preparation workup->sample_prep Synthesized Product nmr_acq 1H & 13C NMR Acquisition sample_prep->nmr_acq data_proc Data Processing nmr_acq->data_proc spectral_analysis Spectral Analysis data_proc->spectral_analysis comparison Comparison with Literature Data spectral_analysis->comparison structure_confirmed Structure Confirmed comparison->structure_confirmed lit_data Reference NMR Data lit_data->comparison

Caption: Workflow for the synthesis and NMR-based structural validation of this compound.

By following the detailed experimental protocol and comparing the acquired NMR data with the reference values provided in this guide, researchers can confidently validate the structure of their synthesized this compound, ensuring the integrity of their starting materials for further drug discovery and development efforts.

A Comparative Analysis of the Reactivity of 3-Chloro- and 3-Bromo-6-methylpyridazine in Key Chemical Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is a critical decision that can significantly impact the efficiency and success of a synthetic route. Halogenated pyridazines are versatile building blocks in medicinal chemistry, offering multiple reaction sites for diversification. This guide provides an objective comparison of the reactivity of 3-chloro-6-methylpyridazine and 3-bromo-6-methylpyridazine (B104355) in three pivotal reaction classes: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Cross-Coupling, and Buchwald-Hartwig Amination. The information presented is based on established chemical principles and supported by experimental data from analogous systems to guide your synthetic strategy.

Introduction to the Reactivity of Halopyridazines

The reactivity of this compound and 3-bromo-6-methylpyridazine is governed by the electronic nature of the pyridazine (B1198779) ring and the identity of the halogen substituent. The pyridazine ring is an electron-deficient heterocycle due to the presence of two nitrogen atoms, which activates the ring towards nucleophilic attack. The carbon-halogen bond strength and the ability of the halogen to act as a leaving group are key determinants of reactivity, particularly in cross-coupling reactions. Generally, for cross-coupling reactions, the reactivity trend for halogens is I > Br > Cl, while for nucleophilic aromatic substitution, the trend is often F > Cl ≈ Br.

Comparative Reactivity Data

While direct side-by-side quantitative comparisons for this compound and 3-bromo-6-methylpyridazine are not extensively available in the literature, the following tables summarize expected reactivity trends and representative experimental data from closely related systems.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of C-C bonds. In this reaction, the oxidative addition of the palladium catalyst to the carbon-halogen bond is often the rate-determining step. The weaker carbon-bromine bond in 3-bromo-6-methylpyridazine leads to a faster oxidative addition compared to the stronger carbon-chlorine bond in its chloro-analogue, resulting in higher reactivity.

Feature3-Bromo-6-methylpyridazineThis compound
Relative Reactivity HigherLower
Typical Catalyst System Pd(PPh₃)₄, Pd(dppf)Cl₂More specialized catalysts with electron-rich, bulky phosphine (B1218219) ligands (e.g., SPhos, XPhos) may be required.
Typical Reaction Conditions Milder conditions (e.g., lower temperature, shorter reaction time).More forcing conditions (e.g., higher temperature, longer reaction time) may be necessary.
Representative Yield Good to excellent yields are often achieved with a variety of boronic acids.[1]Yields can be variable and are highly dependent on the catalyst system and substrate.[2]
Buchwald-Hartwig Amination

Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, a palladium-catalyzed C-N bond formation, is also influenced by the C-X bond strength. Consequently, 3-bromo-6-methylpyridazine is expected to be more reactive than this compound.

Feature3-Bromo-6-methylpyridazineThis compound
Relative Reactivity HigherLower
Typical Catalyst System A wide range of palladium/phosphine ligand systems are effective.Often requires more advanced, sterically hindered, and electron-rich phosphine ligands (e.g., Xantphos, RuPhos) for efficient coupling.[3]
Typical Reaction Conditions Generally milder conditions.Often requires higher temperatures and longer reaction times.
Representative Yield Good to excellent yields are typically obtained with various amines.[3][4]Yields are often lower than for the bromo-analogue under identical conditions and require careful optimization.
Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, the attack of a nucleophile on the electron-deficient pyridazine ring is the key step. The reactivity is influenced by the ability of the leaving group to depart. For halogens, the leaving group ability in SNAr reactions on electron-deficient heterocycles is not as straightforward as in other substitution reactions and can be influenced by the nature of the nucleophile and reaction conditions. However, a general trend often observed is F > Cl ≈ Br. This suggests that the reactivities of 3-chloro- and 3-bromo-6-methylpyridazine in SNAr reactions are expected to be comparable, with the chloro-derivative potentially being slightly more reactive or showing similar reactivity.

Feature3-Bromo-6-methylpyridazineThis compound
Relative Reactivity Comparable, potentially slightly lower than the chloro-analogue.Comparable, potentially slightly higher than the bromo-analogue.
Reaction Conditions Reaction with strong nucleophiles (e.g., alkoxides, amines) at elevated temperatures.Reaction with strong nucleophiles at elevated temperatures.
Representative Yield Yields are dependent on the nucleophile and reaction conditions.Yields are dependent on the nucleophile and reaction conditions.

Experimental Protocols

The following are detailed experimental protocols for the key reactions discussed. These are generalized procedures and may require optimization for specific substrates and scales.

Suzuki-Miyaura Cross-Coupling of a 3-Halo-6-methylpyridazine

Objective: To synthesize a 3-aryl-6-methylpyridazine via a palladium-catalyzed cross-coupling reaction.

Materials:

  • 3-Halo-6-methylpyridazine (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

  • 2 M Aqueous sodium carbonate solution (2.0 mL)

  • 1,2-Dimethoxyethane (DME) (8 mL)

  • Ethanol (2 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the 3-halo-6-methylpyridazine, arylboronic acid, and Pd(PPh₃)₄.

  • Add the DME and ethanol, followed by the aqueous sodium carbonate solution.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. For 3-bromo-6-methylpyridazine, the reaction is typically complete within 4-12 hours. For this compound, longer reaction times or higher temperatures may be required.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (B1210297).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography.

Buchwald-Hartwig Amination of a 3-Halo-6-methylpyridazine

Objective: To synthesize a 3-amino-6-methylpyridazine (B91928) derivative.

Materials:

  • 3-Halo-6-methylpyridazine (1.0 mmol)

  • Amine (1.2 mmol)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • Xantphos (0.06 mmol, 6 mol%)

  • Sodium tert-butoxide (1.4 mmol)

  • Anhydrous toluene (B28343) (10 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, add the 3-halo-6-methylpyridazine, amine, Pd₂(dba)₃, Xantphos, and sodium tert-butoxide to a dry Schlenk flask.

  • Add anhydrous toluene via syringe.

  • Seal the flask and heat the reaction mixture to 100-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS. Reactions with 3-bromo-6-methylpyridazine are generally faster than with the chloro-analogue.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite and wash the celite with ethyl acetate.

  • Wash the combined organic filtrates with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel.

Nucleophilic Aromatic Substitution (SNAr) of a 3-Halo-6-methylpyridazine with Sodium Methoxide (B1231860)

Objective: To synthesize 3-methoxy-6-methylpyridazine.

Materials:

  • 3-Halo-6-methylpyridazine (1.0 mmol)

  • Sodium methoxide (1.5 mmol)

  • Anhydrous methanol (B129727) (10 mL)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the 3-halo-6-methylpyridazine in anhydrous methanol.

  • Add sodium methoxide to the solution.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and carefully quench with water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Visualizing Reaction Pathways and Workflows

To further clarify the processes discussed, the following diagrams illustrate the general workflows and decision-making logic.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine 3-halopyridazine, boronic acid, catalyst, base solvent Add solvent (e.g., DME/Water) reagents->solvent heat Heat and stir under inert atmosphere solvent->heat monitor Monitor progress (TLC, LC-MS) heat->monitor extract Aqueous workup and extraction monitor->extract purify Column chromatography extract->purify product Isolated Product purify->product

General experimental workflow for Suzuki-Miyaura coupling.

Reactivity_Comparison cluster_cc Cross-Coupling (Suzuki, Buchwald-Hartwig) cluster_snar Nucleophilic Aromatic Substitution (SNAr) bromo_cc 3-Bromo-6-methylpyridazine chloro_cc This compound bromo_cc->chloro_cc More Reactive bromo_snar 3-Bromo-6-methylpyridazine chloro_snar This compound chloro_snar->bromo_snar Comparable / Slightly More Reactive

References

Unveiling the Bioactive Potential: A Comparative Guide to 3-Chloro-6-methylpyridazine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridazine (B1198779) scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. Among these, 3-Chloro-6-methylpyridazine serves as a crucial intermediate for the synthesis of novel bioactive compounds. This guide provides a comparative analysis of the bioactivity of various analogs of this compound, focusing on their antimicrobial, anti-inflammatory, and anticancer properties. The information presented herein is synthesized from multiple studies to offer a comprehensive overview and support further drug discovery and development efforts.

Comparative Bioactivity Data

The following tables summarize the quantitative bioactivity data for various pyridazine derivatives, providing a basis for comparing the efficacy of different structural modifications.

Table 1: Antimicrobial Activity of Pyridazinone Derivatives
CompoundTest OrganismMIC (µM)[1]
Analog 1 E. coli7.8[1]
S. aureus (MRSA)7.8[1]
S. typhimurium7.8[1]
A. baumannii7.8[1]
Analog 2 A. baumannii3.74[1]
P. aeruginosa7.48[1]
Analog 3 S. aureus (MRSA)4.52[1]
Amikacin (Reference) -Moderate to significant activity[1]

Note: The structures of Analogs 1, 2, and 3 are derivatives of a pyridazinone core and not direct analogs of this compound, but provide valuable insight into the antimicrobial potential of the broader pyridazine class.

Table 2: Anticancer Activity of 3,6-Disubstituted Pyridazine Derivatives
CompoundCancer Cell LineIC50 (µM)[2]
11i T-47D (Breast)0.43 ± 0.01[2]
MDA-MB-231 (Breast)0.99 ± 0.03[2]
11m T-47D (Breast)0.43 ± 0.01[2]
MDA-MB-231 (Breast)0.99 ± 0.03[2]
11b T-47D (Breast)1.37 ± 0.04[2]
11e T-47D (Breast)2.62 ± 0.08[2]
11f T-47D (Breast)1.94 ± 0.06[2]
11h T-47D (Breast)1.60 ± 0.05[2]
11l T-47D (Breast)1.57 ± 0.05[2]

Note: Compounds 11i and 11m, both featuring a morpholine (B109124) moiety at the C-6 position, demonstrated the most potent cytotoxic activity.[2]

Table 3: Anti-inflammatory Activity of Pyridazinone Derivatives
CompoundAssayIC50 (µM)
Pyridazinone 71 LPS-induced NF-κB inhibition (THP1-Blue cells)Potent[1]
LPS-induced IL-6 production (MonoMac-6 cells)2.0[1]
Pyridazinone 84 LPS-induced NF-κB inhibition (THP1-Blue cells)Potent[1]
LPS-induced IL-6 production (MonoMac-6 cells)30.7[1]
Pyridazine 4c COX-2 Inhibition0.26[3]
Pyridazine 6b COX-2 Inhibition0.18[3]
Celecoxib (Reference) COX-2 Inhibition0.35[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method.[4][5][6][7][8]

  • Preparation of Inoculum: Bacterial strains are grown in a suitable broth medium to a specific optical density, corresponding to a standardized cell concentration (e.g., 10^4 to 10^5 CFU/mL).[4]

  • Compound Dilution: The test compounds are dissolved in an appropriate solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate containing broth medium to achieve a range of concentrations.[4]

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.[4] A positive control (broth with bacteria) and a negative control (broth only) are included.

  • Incubation: The plates are incubated at a suitable temperature (e.g., 37°C) for a defined period (e.g., 18-24 hours).[7]

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[5]

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.[9][10][11]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, the MTT reagent is added to each well and the plates are incubated for a further 2-4 hours at 37°C. Metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals.[9]

  • Solubilization: A solubilization solution (e.g., DMSO or acidified isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.[11]

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[12][13]

  • Reagent Preparation: COX-1 or COX-2 enzyme, heme, and assay buffer are added to the wells of a 96-well plate.

  • Inhibitor Addition: Various concentrations of the test compounds or a reference inhibitor are added to the wells.

  • Pre-incubation: The plate is incubated for a short period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: The enzymatic reaction is initiated by adding arachidonic acid as the substrate.

  • Detection: The peroxidase activity of COX is measured by monitoring the oxidation of a chromogenic or fluorogenic substrate.

  • IC50 Calculation: The percent inhibition is calculated for each concentration, and the IC50 value is determined from a dose-response curve.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This assay measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[14][15][16][17][18]

  • Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in 96-well plates.

  • Compound Treatment and Stimulation: The cells are pre-treated with various concentrations of the test compounds for a specific time before being stimulated with LPS (e.g., 1 µg/mL) to induce NO production.[14]

  • Incubation: The cells are incubated for 24 hours.[14]

  • Nitrite (B80452) Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.[14]

  • Data Analysis: The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is then determined.

Visualizing the Science

To better understand the experimental processes and biological context, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Bioactivity Screening cluster_analysis Data Analysis Start This compound Analogs Synthesis of Analogs (Varying Substituents) Start->Analogs Antimicrobial Antimicrobial Assay (MIC Determination) Analogs->Antimicrobial Anticancer Anticancer Assay (MTT Assay) Analogs->Anticancer Anti_inflammatory Anti-inflammatory Assay (COX/NO Inhibition) Analogs->Anti_inflammatory Data Quantitative Data (MIC, IC50) Antimicrobial->Data Anticancer->Data Anti_inflammatory->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR Lead_Compound Lead Compound Identification SAR->Lead_Compound

Caption: A general workflow for the synthesis and bioactivity evaluation of this compound analogs.

Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NF_kB_Activation NF-κB Activation TLR4->NF_kB_Activation Gene_Expression Pro-inflammatory Gene Expression NF_kB_Activation->Gene_Expression COX2 COX-2 Gene_Expression->COX2 iNOS iNOS Gene_Expression->iNOS Prostaglandins Prostaglandins (Inflammation) COX2->Prostaglandins NO Nitric Oxide (Inflammation) iNOS->NO Pyridazine_Analog Pyridazine Analog Pyridazine_Analog->COX2 Inhibition Pyridazine_Analog->iNOS Inhibition

Caption: A simplified signaling pathway illustrating the anti-inflammatory mechanism of pyridazine analogs through the inhibition of COX-2 and iNOS.

References

Comparative Docking Studies of 3-Chloro-6-methylpyridazine Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 3-Chloro-6-methylpyridazine derivatives based on their potential as anticancer agents, with a focus on their molecular docking profiles against Cyclin-Dependent Kinase 2 (CDK2). The data presented is derived from a comprehensive study on a series of 3,6-disubstituted pyridazines, which have demonstrated significant anti-proliferative and CDK2 inhibitory activities. This guide includes quantitative biological data, detailed experimental protocols for the docking simulations, and visualizations of the associated signaling pathway and experimental workflow.

Comparative Biological and In Silico Data

A series of 3,6-disubstituted pyridazine (B1198779) derivatives were synthesized and evaluated for their anticancer activity against human breast cancer cell lines (T-47D and MDA-MB-231) and for their inhibitory effect on CDK2, a key regulator of the cell cycle often dysregulated in cancer.[1][2][3] The molecular docking study was performed to understand the binding interactions of these compounds within the CDK2 active site.

Below is a summary of the biological activity and docking interactions for selected potent compounds from the series.

Compound IDStructureTarget Cell LineCytotoxicity IC50 (µM)CDK2 Inhibition IC50 (nM)Key Docking Interactions with CDK2 Active Site
11e 6-(4-(4-chlorophenyl)piperazin-1-yl)-3-morpholinopyridazineT-47D2.62 ± 0.08151Hydrogen bond with the backbone NH of Leu83 . Pi-cation interaction between the pyridazine ring and the side chain of Lys33 .
11h 3-morpholino-6-(4-(p-tolyl)piperazin-1-yl)pyridazineT-47D1.60 ± 0.0543.8Hydrogen bond with the backbone NH of Leu83 . Pi-cation interaction between the pyridazine ring and the side chain of Lys33 .
11l 3-morpholino-6-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)pyridazineT-47D1.57 ± 0.0555.6Two hydrogen bonds with the backbone NH and CO of Leu83 . Pi-cation interaction between the pyridazine ring and the side chain of Lys33 .
11m 3-morpholino-6-(4-(1-methyltetrahydro-2H-pyran-4-yl)piperazin-1-yl)pyridazineT-47D0.43 ± 0.0120.1Two hydrogen bonds with the backbone NH and CO of Leu83 . Pi-cation interaction between the pyridazine ring and the side chain of Lys33 .

Data sourced from a study on 3,6-disubstituted pyridazines as anticancer agents.[1][2][3][4]

Experimental Protocols

Molecular Docking Simulation Protocol

The following protocol was employed for the in silico molecular docking studies to predict the binding modes of the 3,6-disubstituted pyridazine derivatives within the CDK2 active site.[1]

  • Software and Hardware:

    • Docking Software: AutoDock Vina was utilized for the molecular docking simulations.

    • Visualization and Preparation: MGL tools 1.5.7 were used for preparing the protein and ligand files.

  • Protein Preparation:

    • The crystal structure of CDK2 was obtained from the Protein Data Bank (PDB ID: 2C6T).

    • Water molecules and the co-crystallized ligand were removed from the protein structure.

    • Polar hydrogen atoms and Kollman charges were added to the CDK2 structure.

    • The prepared protein structure was saved in the PDBQT format.

  • Ligand Preparation:

    • The 2D structures of the pyridazine derivatives were sketched using ChemDraw and converted to 3D structures.

    • Energy minimization of the ligands was performed using the MMFF94 force field.

    • Gasteiger charges were computed for each ligand.

    • The prepared ligands were saved in the PDBQT format.

  • Grid Box Generation and Docking:

    • The grid box was centered on the active site of CDK2, as defined by the position of the co-crystallized ligand in the original PDB file.

    • The dimensions of the grid box were set to cover the entire binding pocket.

    • AutoDock Vina was run with its default parameters to perform the docking calculations.

    • The reliability of the docking protocol was validated by re-docking the co-crystallized ligand (roniciclib) into the CDK2 active site.

  • Analysis of Results:

    • The resulting docked poses were analyzed based on their binding energy scores.

    • The lowest energy conformation for each ligand was selected to visualize the binding interactions with the amino acid residues of the CDK2 active site.

Visualizations

Molecular Docking Workflow

Molecular_Docking_Workflow Figure 1. Molecular Docking Workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB Protein Structure Acquisition (PDB ID: 2C6T) Prep_Prot Protein Preparation (Remove water, add hydrogens, add charges) PDB->Prep_Prot Ligands Ligand 3D Structure Generation & Energy Minimization Prep_Lig Ligand Preparation (Compute Gasteiger charges) Ligands->Prep_Lig Grid Grid Box Generation (Centered on active site) Prep_Prot->Grid Docking Molecular Docking (AutoDock Vina) Prep_Lig->Docking Grid->Docking Analysis Analysis of Docked Poses (Binding Energy Scoring) Docking->Analysis Visualization Visualization of Interactions (Lowest energy conformation) Analysis->Visualization

Figure 1. Molecular Docking Workflow
CDK2 Signaling Pathway in Cell Cycle Progression

CDK2_Signaling_Pathway Figure 2. Simplified CDK2 Signaling Pathway CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F inhibits CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 promotes transcription of Cyclin E G1_S_Transition G1/S Phase Transition CyclinE_CDK2->G1_S_Transition drives DNA_Replication DNA Replication CyclinE_CDK2->DNA_Replication initiates CyclinA_CDK2 Cyclin A / CDK2 S_G2_Transition S/G2 Phase Progression CyclinA_CDK2->S_G2_Transition promotes Pyridazine_Derivatives Pyridazine Derivatives (e.g., 11m) Pyridazine_Derivatives->CyclinE_CDK2 inhibit Pyridazine_Derivatives->CyclinA_CDK2 inhibit

Figure 2. Simplified CDK2 Signaling Pathway

This diagram illustrates the role of CDK2 in the cell cycle. The Cyclin D/CDK4/6 complex phosphorylates the Retinoblastoma (Rb) protein, releasing the E2F transcription factor. E2F then promotes the expression of Cyclin E. The Cyclin E/CDK2 complex is crucial for the transition from the G1 to the S phase and the initiation of DNA replication.[5] Subsequently, the Cyclin A/CDK2 complex facilitates progression through the S and G2 phases.[5][6] The investigated pyridazine derivatives exert their anticancer effect by inhibiting CDK2, thereby arresting the cell cycle and preventing cancer cell proliferation.

References

Spectroscopic Comparison of Substituted Pyridazines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the spectroscopic properties of substituted pyridazines, supported by experimental data. Pyridazine (B1198779) derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal and agricultural chemistry due to their diverse biological activities, including antibacterial, herbicidal, and anticancer properties. [1][2] The structural characterization of these molecules is paramount for understanding their function and for the development of new therapeutic agents. This guide focuses on the key spectroscopic techniques used for this purpose: UV-Vis, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for a selection of substituted pyridazines, providing a comparative overview of their characteristic spectral features.

UV-Vis Spectroscopy
CompoundSolventλmax (nm)Molar Absorptivity (ε, M⁻¹·cm⁻¹)Reference
PyridazineHexane195, 251, 2707500, 2000, 450[3]
5-(6′-(Thiophen-2″-yl)pyridazin-3′-yl)furan-2-carbaldehydeChloroform35427,790[4]
PyrazineGas Phase200-380-[5]
PyrimidineGas Phase200-380-[5]
¹H NMR Spectroscopy
CompoundSolventChemical Shift (δ, ppm) and MultiplicityReference
Pyridazineneat8.5 (α-H), 7.5 (γ-H), 7.0 (β-H)[3]
3-Chloro-4-ethyl-6-methylpyridazineCD₂Cl₂1.26 (t, 3H, CH₂CH ₃), 2.65 (s, 3H, pyrCH ₃), 2.72 (q, 2H, CH ₂CH₃), 7.21 (s, 1H, pyrH )[6]
3-Bromo-6-(thiophen-2-yl)pyridazineAcetone-d₆7.26 (dd, 1H, H-4'), 7.76 (dd, 1H, H-5'), 7.94 (dd, 1H, H-3'), 7.96 (d, 1H, H-5), 8.14 (d, 1H, H-4)[4]
4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one-4.35 (s, 1H, NH), 4.40 (s, 1H, NH), 6.64 (s, 1H, pyridazine-H), 6.71–7.97 (m, 9H, Ar-H)[7]
¹³C NMR Spectroscopy
CompoundSolventChemical Shift (δ, ppm)Reference
Pyridazineneat150 (α-C), 124 (β-C), 136 (γ-C)[3]
5-(6′-(Thiophen-2″-yl)pyridazin-3′-yl)furan-2-carbaldehydeAcetone-d₆112.4, 123.5, 124.2, 128.3, 129.3, 131.0, 141.4, 150.6, 154.5, 155.2, 156.3, 178.6[4]
2-(6-phenylpyridazin-3(2H)-one-2-yl)butanoic acid-159.7-160.1 (C=O, pyridazine), 169.5-169.7 (C=O, ester)[8]
Mass Spectrometry
CompoundIonization Methodm/z (Relative Intensity, %)Fragmentation NotesReference
PyridazineEI80 (M⁺)Loss of N₂ and HCN are common fragmentation pathways.[9]
3-Chloro-4-ethyl-6-methylpyridazineEI (70 eV)156 (M⁺, 21), 158 (7), 43 (100)-[6]
4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one-330 (M⁺, 68), 332 (M⁺+2, 41), 334 (M⁺+4, 7)-[7]
3-( 5-oxo-3,4-diphenyl-5H- pyridazino[3,4-d]-1,3-oxazin-7-yl)propanoic acidEI374 (M⁺+1)Loss of COOH, C₂H₄, CO₂, and Ph radicals observed.[2]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of substituted pyridazines, based on methodologies reported in the literature.[1][2][4][7][10]

UV-Vis Spectroscopy
  • Sample Preparation: A solution of the pyridazine derivative is prepared in a suitable UV-grade solvent (e.g., ethanol, chloroform, hexane) at a concentration typically in the range of 10⁻⁴ to 10⁻⁶ M.

  • Instrumentation: A double-beam UV-Vis spectrophotometer is used.

  • Data Acquisition: The absorption spectrum is recorded over a wavelength range of approximately 200-800 nm. A solvent blank is used as a reference.

  • Data Analysis: The wavelength of maximum absorption (λmax) and the corresponding molar absorptivity (ε) are determined.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the pyridazine derivative is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired. For more detailed structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.[11][12]

  • Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS. Coupling constants (J) are reported in Hertz (Hz). The integration of ¹H NMR signals provides the ratio of protons in the molecule.

Mass Spectrometry
  • Sample Preparation: A dilute solution of the pyridazine derivative is prepared in a volatile solvent (e.g., methanol, acetonitrile). For solid samples, direct insertion probes may be used.

  • Instrumentation: Various mass spectrometers can be used, including those with Electron Impact (EI) or Electrospray Ionization (ESI) sources. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.[9][10]

  • Data Acquisition: The sample is introduced into the ion source, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

  • Data Analysis: The molecular ion peak (M⁺) is identified to determine the molecular weight of the compound. The fragmentation pattern provides valuable information about the structure of the molecule.

Workflow for Screening Bioactive Pyridazine Derivatives

The following diagram illustrates a typical workflow for the synthesis, characterization, and biological screening of novel substituted pyridazines.

G cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_screening Biological Screening A Starting Materials B Chemical Synthesis A->B C Purification (e.g., Chromatography, Recrystallization) B->C D UV-Vis Spectroscopy C->D E NMR Spectroscopy (¹H, ¹³C, 2D) C->E F Mass Spectrometry C->F G Structural Elucidation D->G E->G F->G H In vitro Assays (e.g., Antibacterial, Anticancer) G->H I Hit Identification H->I J Lead Optimization I->J J->B Structure-Activity Relationship (SAR) Studies

References

A Comparative Guide to Purity Assessment of 3-Chloro-6-methylpyridazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of 3-Chloro-6-methylpyridazine, a key intermediate in pharmaceutical and agrochemical research. Targeted at researchers, scientists, and drug development professionals, this document outlines key experimental protocols and presents comparative data for this compound and two common alternatives: 3-Chloro-6-methoxypyridazine and 3-Chloro-6-phenylpyridazine.

Overview of Analytical Techniques

The purity of this compound and its analogs is typically determined using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful for separating impurities, while Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Elemental Analysis provide structural confirmation and quantitative purity assessment.

Comparative Purity Data

The following table summarizes typical purity data for this compound and its alternatives, as determined by various analytical methods.

Compound Molecular Formula Molecular Weight ( g/mol ) Typical Purity (%) Analytical Method(s)
This compound C₅H₅ClN₂128.56[1]≥ 97HPLC, GC-MS, NMR, Elemental Analysis
3-Chloro-6-methoxypyridazine C₅H₅ClN₂O144.56[2]≥ 97[2]GC, HPLC[3]
3-Chloro-6-phenylpyridazine C₁₀H₇ClN₂190.63[4]≥ 98[4]HPLC

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

Purpose: To separate and quantify impurities in the sample.

Instrumentation: A standard HPLC system equipped with a UV detector.

Protocol:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, typically a mixture of acetonitrile (B52724) and water with an acidic modifier like formic or phosphoric acid. For 3-Chloro-6-methoxypyridazine, a mobile phase of acetonitrile and water with phosphoric acid has been used[3].

  • Column: A reversed-phase column (e.g., C18) is commonly employed.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)

    • Column Temperature: Ambient or controlled (e.g., 30 °C)

  • Data Analysis: The purity is calculated based on the relative peak area of the main component compared to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

Purpose: To identify and quantify volatile impurities.

Instrumentation: A GC system coupled to a Mass Spectrometer.

Protocol:

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol).

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Inlet Temperature: 250 °C

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp to a high temperature (e.g., 280 °C).

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a range appropriate for the expected molecular weight and fragments (e.g., m/z 40-400).

  • Data Analysis: Identify impurities by comparing their mass spectra to spectral libraries (e.g., NIST). Quantify based on peak area. The NIST WebBook provides a mass spectrum for this compound[5].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To confirm the chemical structure and assess purity by identifying impurity signals.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Protocol:

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a known amount of an internal standard for quantitative analysis (qNMR).

  • ¹H NMR Acquisition: Acquire a proton NMR spectrum. Key signals for this compound would include a singlet for the methyl protons and two doublets for the pyridazine (B1198779) ring protons.

  • ¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum. This provides information on the carbon framework of the molecule. SpectraBase provides 13C NMR data for this compound[6]. A systematic analysis of 13C NMR spectra for various 3,6-disubstituted pyridazines has been reported, which can aid in spectral interpretation[7].

  • Data Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the compound to impurities and the internal standard.

Elemental Analysis

Purpose: To determine the elemental composition (C, H, N, Cl) and compare it to the theoretical values.

Protocol:

  • Sample Preparation: A small, accurately weighed amount of the dry, pure sample is required.

  • Analysis: The sample is combusted in an elemental analyzer, and the resulting gases are quantified to determine the percentage of each element.

  • Data Comparison: The experimental percentages are compared to the theoretical values calculated from the molecular formula (C₅H₅ClN₂ for this compound). For C₅H₅ClN₂, the theoretical composition is approximately C: 46.71%, H: 3.92%, Cl: 27.58%, N: 21.79%.

Visualizations

Experimental Workflow for Purity Assessment

The following diagram illustrates a typical workflow for the comprehensive purity assessment of a chemical compound like this compound.

G Purity Assessment Workflow cluster_0 Initial Analysis cluster_1 Chromatographic Analysis cluster_2 Spectroscopic & Other Analyses cluster_3 Final Assessment A Sample Receipt B Visual Inspection A->B C Solubility Testing B->C D HPLC Analysis (Purity & Impurity Profile) C->D E GC-MS Analysis (Volatile Impurities) C->E I Data Compilation & Review D->I E->I F NMR Spectroscopy (Structural Confirmation) F->I G Mass Spectrometry (Molecular Weight) G->I H Elemental Analysis (Elemental Composition) H->I J Purity Assignment I->J K Certificate of Analysis J->K

Caption: A typical workflow for purity assessment.

Logical Decision Tree for Method Selection

This diagram provides a logical approach to selecting the appropriate analytical technique based on the information required.

G Analytical Method Selection A Need to determine purity and identify impurities? B Are impurities volatile? A->B Yes E Need structural confirmation? A->E Yes G Need elemental composition? A->G Yes C GC-MS B->C Yes D HPLC B->D No/Unknown F NMR Spectroscopy E->F H Elemental Analysis G->H

Caption: Decision tree for analytical method selection.

References

comparative study of different synthetic routes to 3-Chloro-6-methylpyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 3-Chloro-6-methylpyridazine is a valuable building block in the synthesis of a variety of biologically active molecules. This guide provides a comparative analysis of two distinct synthetic routes to this compound, offering detailed experimental protocols, quantitative data, and pathway visualizations to aid in the selection of the most suitable method for your research needs.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Chlorination of 6-Methyl-3(2H)-pyridazinoneRoute 2: Diazotization-Sandmeyer Reaction of 3-Amino-6-methylpyridazine (B91928)
Starting Material Levulinic acid and Hydrazine (B178648)6-Methyl-3(2H)-pyridazinone
Key Intermediate 6-Methyl-3(2H)-pyridazinone3-Amino-6-methylpyridazine
Overall Yield ~79%~68%
Reagents Hydrazine hydrate (B1144303), Triphosgene (B27547), Tetramethylammonium (B1211777) chlorideHydrazine hydrate, Phosphorus oxychloride, Ammonia, Sodium nitrite (B80452), Copper(I) chloride, Hydrochloric acid
Reaction Conditions High temperature (145 °C) for chlorinationLow temperature (0-5 °C) for diazotization
Advantages Higher overall yield, fewer synthetic steps from the key intermediate.Avoids the use of highly toxic triphosgene.
Disadvantages Utilizes highly toxic and moisture-sensitive triphosgene.Lower overall yield, additional synthetic steps from the common intermediate.

Synthetic Route 1: Chlorination of 6-Methyl-3(2H)-pyridazinone

This route involves the initial synthesis of 6-methyl-3(2H)-pyridazinone from levulinic acid and hydrazine, followed by chlorination using triphosgene.

Route 1 levulinic_acid Levulinic Acid pyridazinone 6-Methyl-3(2H)-pyridazinone levulinic_acid->pyridazinone hydrazine Hydrazine Hydrate hydrazine->pyridazinone product This compound pyridazinone->product Chlorination triphosgene Triphosgene, Tetramethylammonium chloride triphosgene->product

Caption: Synthetic pathway for Route 1.

Experimental Protocols

Synthesis of 6-Methyl-3(2H)-pyridazinone:

  • In a reaction flask, combine ethyl levulinate and hydrazine hydrate.

  • The reaction is typically carried out in a suitable solvent, such as ethanol.

  • The mixture is heated under reflux to facilitate the cyclization and dehydrogenation reactions in a one-pot process.

  • Upon completion, the solvent is removed, and the crude product can be purified by recrystallization to yield 6-methyl-3(2H)-pyridazinone. A yield of approximately 89% can be expected.

Synthesis of this compound:

  • To a reaction flask, add 6-methyl-3(2H)-pyridazinone (55g, 0.5mol), tetramethylammonium chloride (49.5g, 0.45mol), and triphosgene (237.4g, 0.8mol).

  • The mixture is stirred and heated to 145 °C for 5 hours.

  • After cooling to room temperature, the reaction mixture is carefully poured onto approximately 1.5 kg of ice and stirred for 2 hours.

  • The product is extracted with ethyl acetate. The combined organic phases are dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to afford this compound as a light yellow solid. The reported yield is 89%.

Synthetic Route 2: Diazotization-Sandmeyer Reaction of 3-Amino-6-methylpyridazine

This alternative route also starts from 6-methyl-3(2H)-pyridazinone, which is converted to 3-amino-6-methylpyridazine. The amino group is then transformed into a chloro group via a diazotization-Sandmeyer reaction.

Route 2 pyridazinone 6-Methyl-3(2H)-pyridazinone hydrazinyl 3-Hydrazinyl-6-methylpyridazine pyridazinone->hydrazinyl 1. POCl3 2. Hydrazine amino 3-Amino-6-methylpyridazine hydrazinyl->amino Reduction diazonium Diazonium Salt Intermediate amino->diazonium NaNO2, HCl product This compound diazonium->product CuCl

Caption: Synthetic pathway for Route 2.

Experimental Protocols

Synthesis of 3-Amino-6-methylpyridazine:

  • 6-Methyl-3(2H)-pyridazinone is first chlorinated using phosphorus oxychloride to yield this compound.

  • The resulting this compound is then reacted with hydrazine hydrate to form 3-hydrazinyl-6-methylpyridazine.

  • The hydrazinyl group is subsequently reduced to an amino group, for instance, by catalytic hydrogenation or using a suitable reducing agent, to yield 3-amino-6-methylpyridazine. A yield of approximately 80% from the hydrazinyl intermediate can be achieved.

Synthesis of this compound:

  • Dissolve 3-amino-6-methylpyridazine (1.09 g, 10 mmol) in a mixture of concentrated hydrochloric acid (3 mL) and water (3 mL).

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (0.76 g, 11 mmol) in water (2 mL) dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • In a separate flask, prepare a solution of copper(I) chloride (1.2 g, 12 mmol) in concentrated hydrochloric acid (3 mL).

  • Add the cold diazonium salt solution portion-wise to the copper(I) chloride solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, during which nitrogen gas will evolve.

  • The mixture is then neutralized with a base (e.g., sodium carbonate solution) and the product is extracted with a suitable organic solvent (e.g., dichloromethane).

  • The organic layer is dried and the solvent is evaporated to give this compound. The reported yield for this step is 85%.

Objective Comparison

Route 1 offers a more direct pathway from the key intermediate, 6-methyl-3(2H)-pyridazinone, to the final product, resulting in a higher overall yield. The use of a one-pot synthesis for the pyridazinone starting material is also an advantage in terms of process efficiency. However, the primary drawback of this route is the use of triphosgene, which is a highly toxic and moisture-sensitive reagent, requiring stringent safety precautions and handling procedures.

Route 2 , while having a lower overall yield due to the additional synthetic steps, avoids the use of triphosgene. The Sandmeyer reaction is a classic and well-established method in organic synthesis. The reagents used are generally less hazardous than triphosgene, which might be a significant consideration for process safety and environmental impact, particularly on a larger scale.

The choice between these two synthetic routes will largely depend on the specific priorities of the research or production team. For laboratory-scale synthesis where maximizing yield is the primary objective and appropriate safety measures for handling triphosgene are in place, Route 1 may be the preferred option. For larger-scale production or in environments where the use of highly toxic reagents is restricted, Route 2 presents a viable, albeit lower-yielding, alternative with a more favorable safety profile. Both routes provide a reliable means to access the valuable intermediate, this compound.

Safety Operating Guide

Proper Disposal of 3-Chloro-6-methylpyridazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the proper handling and disposal of 3-Chloro-6-methylpyridazine is critical for ensuring a safe laboratory environment and maintaining regulatory compliance. This guide offers a procedural, step-by-step approach for researchers, scientists, and drug development professionals.

As a chemical classified with specific hazards, this compound requires careful management as hazardous waste. Adherence to the following protocols will minimize risks and ensure that disposal is handled in accordance with safety regulations.

Hazard and Personal Protective Equipment Summary

Before handling this compound for any purpose, including disposal, it is imperative to be aware of its associated hazards and the required personal protective equipment (PPE).

Hazard ClassificationGHS Hazard StatementRequired Personal Protective Equipment
Skin Irritation (Category 2)H315: Causes skin irritation[1][2]Protective gloves, Lab coat
Serious Eye Irritation (Category 2)H319: Causes serious eye irritation[1]Safety goggles or face shield[1]
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed[2]Standard laboratory PPE
Skin Sensitization (Category 1)H317: May cause an allergic skin reaction[2]Protective gloves
Serious Eye Damage (Category 1)H318: Causes serious eye damage[2]Safety goggles or face shield

Step-by-Step Disposal Protocol

The following procedure outlines the necessary steps for the safe disposal of this compound.

1. Waste Identification and Segregation:

  • Classify all unused or waste this compound as hazardous chemical waste.

  • Segregate this waste from all other laboratory waste streams, including non-hazardous materials, biological waste, and radioactive waste.

2. Personal Protective Equipment (PPE):

  • All personnel handling the waste must wear appropriate PPE as detailed in the table above. This includes, at a minimum, safety goggles, chemical-resistant gloves, and a lab coat.[1] A dust mask (type N95 or equivalent) is also recommended, especially when handling the solid form.

3. Waste Container Selection and Labeling:

  • Whenever possible, use the original manufacturer's container for waste accumulation.[3][4]

  • If the original container is not available or is compromised, select a new, compatible container that is in good condition with a leak-proof, screw-on cap.[3][5] Ensure the container is made of a material that will not react with the chemical.

  • Clearly label the waste container as "Hazardous Waste." The label must include:

    • The full chemical name: "this compound"

    • The CAS Number: 1121-79-5

    • Appropriate hazard pictograms (e.g., irritant, health hazard)[1]

    • The date when waste was first added to the container.

4. Waste Accumulation and Storage:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[3][6]

  • The storage area should be cool and shaded.[1]

  • Ensure secondary containment is used to capture any potential leaks or spills.[3] The secondary container must be chemically compatible and capable of holding 110% of the volume of the primary container.[3]

  • Keep the waste container closed at all times except when adding waste.[3][5]

5. Final Disposal:

  • Under no circumstances should this compound be disposed of down the drain or in the regular trash. [6][7]

  • Arrange for the collection and disposal of the hazardous waste through a licensed and certified hazardous waste disposal company.[1][6]

  • Provide the disposal company with a copy of the Safety Data Sheet (SDS) to ensure proper handling, transportation, and treatment.[6]

  • Adhere to institutional and local regulations regarding the maximum quantity of hazardous waste that can be accumulated and the maximum time it can be stored before collection.[3]

Disposal Decision Workflow

The following diagram illustrates the logical steps and decision-making process for the proper disposal of this compound.

cluster_prep Preparation Phase cluster_containment Containment Phase cluster_storage Storage & Disposal Phase cluster_prohibited Prohibited Actions start Start: Have this compound for Disposal identify Identify as Hazardous Waste start->identify ppe Wear Appropriate PPE: - Safety Goggles - Gloves - Lab Coat identify->ppe drain Drain Disposal identify->drain trash Trash Disposal identify->trash container Select Compatible Container (Original if possible) ppe->container label_container Label Container: - 'Hazardous Waste' - Chemical Name & CAS - Hazard Pictograms - Accumulation Date container->label_container store Store in Designated Area (Cool, Ventilated, Secondary Containment) label_container->store check_limits Monitor Accumulation Time & Volume Limits store->check_limits contact_vendor Arrange Pickup with Licensed Disposal Company check_limits->contact_vendor provide_sds Provide SDS to Disposal Company contact_vendor->provide_sds end_dispose Complete: Waste is Properly Disposed provide_sds->end_dispose

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-6-methylpyridazine
Reactant of Route 2
Reactant of Route 2
3-Chloro-6-methylpyridazine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。